molecular formula C11H10F2O B1324747 Cyclobutyl 2,4-difluorophenyl ketone CAS No. 898791-26-9

Cyclobutyl 2,4-difluorophenyl ketone

Cat. No.: B1324747
CAS No.: 898791-26-9
M. Wt: 196.19 g/mol
InChI Key: SFUBSOCKJIWUSM-UHFFFAOYSA-N
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Description

Cyclobutyl 2,4-difluorophenyl ketone is a useful research compound. Its molecular formula is C11H10F2O and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclobutyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBSOCKJIWUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642551
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-26-9
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclobutyl 2,4-difluorophenyl ketone, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This document outlines the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product. Safety considerations and alternative synthetic strategies are also discussed to provide a well-rounded and practical resource for researchers in the field.

Introduction

This compound, with the CAS Number 898791-26-9, is a fluorinated aryl ketone of significant interest in the pharmaceutical industry. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The cyclobutyl group introduces a degree of conformational constraint and three-dimensionality that can be advantageous for optimizing ligand-receptor interactions. This guide focuses on the most common and efficient method for its preparation: the Friedel-Crafts acylation.

Core Synthesis: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Reaction Scheme

Friedel-Crafts Acylation cluster_reactants Reactants cluster_products Products DFB 1,3-Difluorobenzene reaction CBC Cyclobutanecarbonyl chloride AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction Catalyst Product Cyclobutyl 2,4-difluorophenyl ketone HCl HCl reaction->Product reaction->HCl

Caption: Friedel-Crafts acylation of 1,3-difluorobenzene.

Mechanism

The reaction is initiated by the activation of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This forms a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired ketone, along with the regeneration of the catalyst and the formation of hydrogen chloride.

Mechanism step1 Step 1: Formation of Acylium Ion acylium_ion Acylium Ion (Electrophile) step1->acylium_ion Activation step2 Step 2: Nucleophilic Attack sigma_complex Sigma Complex (Carbocation Intermediate) step2->sigma_complex Attack step3 Step 3: Deprotonation product Cyclobutyl 2,4-difluorophenyl ketone step3->product Restoration of Aromaticity catalyst_regen AlCl₃ + HCl step3->catalyst_regen acyl_chloride Cyclobutanecarbonyl chloride acyl_chloride->step1 lewis_acid AlCl₃ lewis_acid->step1 acylium_ion->step2 difluorobenzene 1,3-Difluorobenzene (Nucleophile) difluorobenzene->step2 sigma_complex->step3 Acyl_Chloride_Formation cluster_reactants Reactants cluster_products Products CarboxylicAcid Cyclobutanecarboxylic acid reaction ThionylChloride SOCl₂ AcylChloride Cyclobutanecarbonyl chloride SO2 SO₂ HCl HCl reaction->AcylChloride reaction->SO2 reaction->HCl

Sources

An In-depth Technical Guide to (Cyclobutyl)(2,4-difluorophenyl)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(Cyclobutyl)(2,4-difluorophenyl)methanone, identified by the CAS Number 898791-26-9 , is a fluorinated aryl ketone that has garnered significant interest within the drug discovery and development landscape.[1] Its molecular structure, which marries a rigid cyclobutyl moiety with an electron-deficient 2,4-difluorophenyl ring, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The cyclobutane scaffold can impart conformational rigidity and improved metabolic stability, while the difluorophenyl group can enhance binding affinity and modulate pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of (Cyclobutyl)(2,4-difluorophenyl)methanone, from its synthesis and characterization to its potential applications in medicinal chemistry.

Physicochemical Properties: A Snapshot

A clear understanding of the physicochemical properties of (Cyclobutyl)(2,4-difluorophenyl)methanone is fundamental to its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 898791-26-9[1]
Molecular Formula C₁₁H₁₀F₂O[1][4]
Molecular Weight 196.19 g/mol [4]
IUPAC Name (Cyclobutyl)(2,4-difluorophenyl)methanone[1]
Canonical SMILES C1CC(C1)C(=O)C2=CC(=C(C=C2)F)F
InChI Key SFUBSOCKJIWUSM-UHFFFAOYSA-N[1]

Synthesis Pathway: A Focus on Friedel-Crafts Acylation

The most logical and widely employed synthetic route to (Cyclobutyl)(2,4-difluorophenyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The underlying principle of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from cyclobutanecarbonyl chloride through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms on the aromatic ring are deactivating, yet they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 4-position is the most sterically accessible and electronically favorable site for acylation, leading to the desired 2,4-difluorophenyl product.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Acylium_ion Cyclobutyl acylium ion (Electrophile) Cyclobutanecarbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Intermediate) Acylium_ion->Sigma_complex + 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene Product (Cyclobutyl)(2,4-difluorophenyl)methanone Sigma_complex->Product - H⁺, -AlCl₃ Synthesis_Workflow Start Start: Assemble Inert Atmosphere Apparatus Catalyst_Suspension Suspend AlCl₃ in anhydrous DCM at 0 °C Start->Catalyst_Suspension Acyl_Chloride_Addition Dropwise addition of Cyclobutanecarbonyl chloride in anhydrous DCM Catalyst_Suspension->Acyl_Chloride_Addition Aromatic_Addition Dropwise addition of 1,3-Difluorobenzene Acyl_Chloride_Addition->Aromatic_Addition Reaction Stir at 0 °C, then warm to RT (Monitor by TLC) Aromatic_Addition->Reaction Quench Quench with ice and HCl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, H₂O, NaHCO₃, Brine Extraction->Wash Dry_Concentrate Dry over MgSO₄ and concentrate Wash->Dry_Concentrate Purification Purify by Flash Chromatography Dry_Concentrate->Purification End Product: (Cyclobutyl)(2,4-difluorophenyl)methanone Purification->End

Sources

Cyclobutyl 2,4-difluorophenyl ketone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclobutyl 2,4-difluorophenyl ketone

Abstract

This compound, a fluorinated aryl ketone, represents a significant building block in modern medicinal chemistry and drug discovery. The incorporation of a difluorophenyl group offers modulation of physicochemical properties such as lipophilicity and metabolic stability, while the cyclobutyl moiety provides a unique three-dimensional scaffold that can enhance binding affinity and pharmacological profiles.[1][2][3] This guide provides a comprehensive technical overview of its core chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, characteristic reactivity, and its potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the IUPAC name cyclobutyl-(2,4-difluorophenyl)methanone, is a small molecule primarily utilized as a synthetic intermediate.[4] Its key identifiers and computed properties are summarized below.

PropertyValueSource(s)
IUPAC Name cyclobutyl-(2,4-difluorophenyl)methanone[4]
CAS Number 898791-26-9[4]
Molecular Formula C₁₁H₁₀F₂O[4]
Molecular Weight 196.19 g/mol [5]
Canonical SMILES O=C(C1=CC=C(F)C=C1F)C1CCC1[4]
InChI Key SFUBSOCKJIWUSM-UHFFFAOYSA-N[4]
Appearance Predicted: Clear yellow liquid[6]
Purity Typically >97.0%[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The reaction proceeds by activating the cyclobutanecarbonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of 1,3-difluorobenzene. The fluorine atoms are deactivating, but the ortho- and para-directing effects guide the substitution. The final product is obtained after an aqueous workup to quench the catalyst.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Product R1 Cyclobutanecarbonyl Chloride Activation Generation of Acylium Ion R1->Activation + AlCl₃ R2 1,3-Difluorobenzene EAS Electrophilic Aromatic Substitution (EAS) R2->EAS Reagent Aluminum Chloride (AlCl₃) Dichloromethane (DCM) Reagent->Activation Activation->EAS Electrophile Workup Aqueous Workup EAS->Workup Product This compound Workup->Product

Caption: Proposed Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Hypothetical)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of limiting reagent). Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 10 minutes.

  • Aromatic Substrate Addition: Add 1,3-difluorobenzene (1.1 equivalents) dropwise.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of cold water, followed by 1M HCl (aq).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. The following are the predicted key features for this compound.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra will be characteristic of the cyclobutyl and difluorophenyl moieties.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic7.8 - 8.0m1HH adjacent to C=O and F
Aromatic6.9 - 7.2m2HRemaining aromatic H's
Cyclobutyl3.8 - 4.0quintet1HCH attached to C=O
Cyclobutyl2.2 - 2.5m4HCH₂ adjacent to CH
Cyclobutyl1.8 - 2.1m2HRemaining CH₂
¹³C NMR Predicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)198 - 202
Aromatic (C-F)160 - 168Doublet, large ¹JCF coupling
Aromatic (C-H/C-C=O)110 - 135Complex splitting due to F
Cyclobutyl (CH)45 - 50
Cyclobutyl (CH₂)24 - 28
Cyclobutyl (CH₂)17 - 20
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)IntensityVibration
~3100MediumAromatic C-H Stretch
2850-3000MediumAliphatic C-H Stretch[7]
~1680StrongAryl Ketone C=O Stretch[8]
1500-1600Medium-StrongAromatic C=C Stretch
1100-1250StrongC-F Stretch
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show characteristic fragmentation patterns for aryl ketones.[9][10]

m/z ValuePredicted IdentityFragmentation Pathway
196[M]⁺Molecular Ion
168[M - CO]⁺Loss of carbon monoxide
141[C₇H₄F₂O]⁺α-cleavage, loss of propyl radical (C₃H₅)
123[C₇H₄F₂]⁺Loss of cyclobutyl group
69[C₄H₅O]⁺Acylium ion from cyclobutyl side

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the ketone carbonyl group and the electronically modified aromatic ring. This dual reactivity makes it a versatile intermediate.

Reactivity cluster_carbonyl Carbonyl Reactions cluster_ring Ring Reactions center This compound Carbonyl Carbon Aromatic Ring Cyclobutyl Ring Reduction Reduction (e.g., NaBH₄) center:c->Reduction forms Alcohol Addition Nucleophilic Addition (e.g., Grignard) center:c->Addition forms Alcohol Condensation Condensation (e.g., 2,4-DNPH) center:c->Condensation forms Hydrazone BaeyerVilliger Baeyer-Villiger Oxidation center:c->BaeyerVilliger forms Ester SnAr Nucleophilic Aromatic Substitution (SnAr) center:r->SnAr e.g., with NaOMe CH_Func γ-C-H Functionalization (via Norrish-Yang) center:cy->CH_Func forms 1,3-disubstituted cyclobutanes

Caption: Key reactivity hubs of the title compound.

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[11]

  • Condensation Reactions: As a ketone, it will react with reagents like 2,4-dinitrophenylhydrazine (Brady's reagent) to form a characteristic 2,4-dinitrophenylhydrazone precipitate, which serves as a classical test for carbonyls.[12][13]

  • Oxidation: Baeyer-Villiger oxidation can be employed to convert the ketone into an ester, allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond depending on the conditions.[1]

  • C-H Functionalization: Advanced synthetic strategies can achieve formal γ–C–H functionalization of the cyclobutane ring. This often proceeds via a Norrish-Yang photochemical cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond functionalization to install a variety of groups with high diastereoselectivity.[1][14][15][16] This provides a powerful route to valuable 1,3-difunctionalized cyclobutanes.

  • Nucleophilic Aromatic Substitution (SnAr): The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorines.

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant in modern drug design.

  • Cyclobutane as a Bioisostere: The cyclobutane ring is a valuable scaffold in medicinal chemistry. Its puckered, three-dimensional geometry can serve as a conformationally restricted alternative to more flexible alkyl linkers or as a non-planar isostere for phenyl rings, often improving metabolic stability and binding efficiency.[1][2]

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms is a widely used strategy to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity.[3][17]

This molecule serves as a key starting material for synthesizing more complex structures containing the 1,3-disubstituted cyclobutane framework, which has been featured in clinical candidates for treating autoimmune and cognitive disorders.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from closely related compounds provides essential guidance. The SDS for a similar fluorinated ketone indicates the following hazards.[18]

  • Hazard Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Acute Toxicity, Inhalation (Category 4)

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[18]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

    • P271: Use only outdoors or in a well-ventilated area.[18]

    • Handling: Handle with impervious gloves and in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

    • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

    • Disposal: Dispose of contents/container to an approved waste disposal plant, following all local and national regulations.[19]

References

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • ResearchGate. (n.d.). Comparison of ¹³C NMR data for (I) and (II), indicating the cyclobutane ring formation. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved from [Link]

  • National Institutes of Health. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl(2,5-difluorophenyl)methanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

Sources

A Technical Guide to Cyclobutyl(2,4-difluorophenyl)methanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cyclobutyl(2,4-difluorophenyl)methanone, a key chemical intermediate in modern medicinal chemistry. The document delineates the compound's correct IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the causality behind experimental choices, particularly in the context of the Friedel-Crafts acylation, to provide a self-validating framework for its preparation. Furthermore, this guide explores its significance as a structural motif in the development of novel therapeutic agents, supported by authoritative references to underscore its role in contemporary drug discovery.

Introduction and Nomenclature

Cyclobutyl(2,4-difluorophenyl)methanone is an aromatic ketone that has garnered significant interest as a versatile building block in the synthesis of complex pharmaceutical compounds. Its structure, featuring a difluorinated phenyl ring attached to a cyclobutyl ketone moiety, is a recurring motif in various biologically active molecules. The fluorination pattern, in particular, is a critical feature, often employed by medicinal chemists to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

The formal IUPAC name for this compound is cyclobutyl(2,4-difluorophenyl)methanone .[1][2] It is also commonly referred to as 2,4-difluorophenyl cyclobutyl ketone. The name systematically describes a cyclobutyl group and a 2,4-difluorophenyl group attached to the carbonyl carbon of a methanone ("ketone") core.[3]

Key Identifiers:

  • IUPAC Name: cyclobutyl(2,4-difluorophenyl)methanone[1]

  • CAS Number: 898791-26-9[1][2]

  • Molecular Formula: C₁₁H₁₀F₂O[1][2]

  • Molecular Weight: 196.19 g/mol [1][4]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The data presented below has been aggregated from chemical databases and supplier specifications.

PropertyValueSource
Molecular Weight 196.19 g/mol PubChem[4]
Exact Mass 196.06997126 DaPubChem[4]
Appearance Off-white crystalline powder (typical)Industrial Chemicals[5]
XLogP3-AA (LogP) 2.8PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
Topological Polar Surface Area 17.1 ŲPubChem[4]

Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined experimentally for a specific batch.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most direct and industrially scalable method for preparing cyclobutyl(2,4-difluorophenyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[6]

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6]

  • Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required. It coordinates to the chlorine atom of cyclobutanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. This acylium ion is resonance-stabilized and serves as the potent electrophile.[7]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the electrophilic acylium ion. The two fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I). However, they are also ortho, para-directing due to their resonance electron-donating effect (+M).[8] In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most nucleophilic and sterically accessible site for acylation, leading to high regioselectivity for the desired 2,4-disubstituted product.[8]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton from the site of attack. The [AlCl₄]⁻ complex abstracts this proton, regenerating the aromatic ring and the AlCl₃ catalyst, and forming HCl as a byproduct.

This regioselective outcome is a key advantage of using 1,3-difluorobenzene as the starting material.[8]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1,3-Difluorobenzene (1.0 equivalent)

  • Cyclobutanecarbonyl chloride (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% HCl solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Reagent Addition: Add 1,3-difluorobenzene (1.0 eq) to the slurry. Subsequently, add cyclobutanecarbonyl chloride (1.1 eq), diluted in a small volume of anhydrous DCM, dropwise via the dropping funnel over 30-45 minutes. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes, breaking up the product-catalyst emulsion.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers. Wash sequentially with 5% HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford cyclobutyl(2,4-difluorophenyl)methanone as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (1,3-Difluorobenzene, Cyclobutanecarbonyl Chloride, AlCl3, DCM) Reaction Friedel-Crafts Acylation (0°C to RT, 4-8h) Start->Reaction 1. Combine Quench Workup: Quenching (Ice / Conc. HCl) Reaction->Quench 2. Hydrolyze Extract Extraction (DCM) Quench->Extract 3. Isolate Wash Washing Sequence (HCl, H2O, NaHCO3, Brine) Extract->Wash 4. Neutralize Dry Drying & Concentration (Na2SO4, Rotovap) Wash->Dry 5. Remove H2O Purify Purification (Recrystallization or Vacuum Distillation) Dry->Purify 6. Purify Crude Product Final Product Cyclobutyl(2,4-difluorophenyl)methanone Purify->Product 7. Isolate Pure

Caption: Workflow for the synthesis of Cyclobutyl(2,4-difluorophenyl)methanone.

Applications in Drug Development and Medicinal Chemistry

The title compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. The cyclobutyl ketone and difluorophenyl moieties are desirable fragments in drug design.

  • Scaffold for API Synthesis: It serves as a precursor for creating a wide range of derivatives. The ketone functionality is a versatile handle for further chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or conversion to heterocyclic systems.

  • Modulation of Pharmacokinetics: The presence of two fluorine atoms on the phenyl ring is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation by Cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.

  • Receptor Binding: The rigid cyclobutyl group can provide a specific conformational constraint, which can be beneficial for locking a molecule into an active conformation for optimal binding to a biological target like an enzyme or receptor.

While specific, publicly disclosed drug candidates containing this exact fragment are often protected by patents, the structural motif is found in compounds investigated across various therapeutic areas. Its analogs, such as (1-(2,4-Difluorophenyl)cyclobutyl)methanamine, highlight the utility of this core structure in building diverse chemical libraries for screening.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use.

  • General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

Conclusion

Cyclobutyl(2,4-difluorophenyl)methanone is a high-value chemical intermediate whose synthesis and application are rooted in fundamental principles of organic chemistry. The Friedel-Crafts acylation provides a reliable and regioselective route to its production, leveraging the directing effects of the fluorine substituents on the aromatic ring. Its structural features make it an attractive building block for drug development professionals seeking to enhance the metabolic stability and conformational rigidity of new therapeutic agents. This guide provides the foundational knowledge required for the confident synthesis and strategic application of this important compound in a research and development setting.

References

  • PubChem. Cyclobutyl(2,5-difluorophenyl)methanone. National Center for Biotechnology Information. [Link]

  • Chem-CAS. 898791-26-9 cyclobutyl-(2,4-difluorophenyl)methanone. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Industrial Chemicals. Cyclobutyl 4-fluorophenyl methanone 98%. [Link]

  • NTHU Institutional Repository. Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and their ester acid chlorides. [Link]

  • Google Patents.
  • YouTube. Friedel Crafts acylation. Organic Chemistry. [Link]

  • UC Davis ChemWiki. Ketones. [Link]

  • Chemsrc. Cyclobutyl(perfluorophenyl)methanone | CAS#:1714073-22-9. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Cyclobutyl 2,4-difluorophenyl ketone, a compound of interest in medicinal chemistry and drug development. The unique structural combination of a cyclobutyl ring and a difluorophenyl moiety imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its development as a potential therapeutic agent. This document outlines these properties and provides detailed experimental protocols for their determination, ensuring scientific rigor and reproducibility.

The cyclobutane motif is increasingly recognized for its ability to confer advantageous pharmacological properties, such as metabolic stability and improved binding efficiency[1][2]. The difluorophenyl group, a common substituent in many pharmaceuticals, can enhance potency and modulate pharmacokinetic profiles. Understanding the physical properties of this compound is therefore a foundational step in its journey from a laboratory curiosity to a potential clinical candidate.

Chemical Identity and Core Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name cyclobutyl-(2,4-difluorophenyl)methanone[3]
CAS Number 898791-26-9[3]
Molecular Formula C₁₁H₁₀F₂O[3]
Molecular Weight 196.19 g/mol [3]
SMILES O=C(C1=CC=C(F)C=C1F)C1CCC1[3]

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring and the aliphatic protons of the cyclobutyl ring. The aromatic protons will likely appear in the downfield region (around 6.5-8.4 ppm) and exhibit complex splitting patterns due to fluorine-hydrogen coupling. The cyclobutyl protons will be found in the upfield region (typically 1.8-2.8 ppm for protons alpha to a carbonyl group and 0.7-2.0 ppm for other sp³ C-H bonds)[4].

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. The carbonyl carbon is expected to have a chemical shift in the range of 205-220 ppm[5]. The aromatic carbons will appear between 125-150 ppm, with the carbons directly attached to fluorine showing characteristic splitting patterns. The aliphatic carbons of the cyclobutyl ring will resonate at higher field strengths.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1660-1770 cm⁻¹ for ketones[6]. The exact position of this peak can be influenced by conjugation with the aromatic ring. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-F stretching vibrations.

Experimental Determination of Physical Properties

The following section details the experimental protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm[7].

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (initially a rapid ramp to about 20°C below the expected melting point, then a slower ramp of 1-2°C per minute)[7][8].

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting[7].

  • The melting point is reported as a range between these two temperatures.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement a Dry, powdered sample b Pack into capillary tube (2-3 mm) a->b c Place in melting point apparatus b->c Insert sample d Heat at controlled rate c->d e Observe for phase change d->e f Record temperature range e->f g Pure Compound: Narrow Range Impure Compound: Broad, Depressed Range f->g Report as melting point range

Solubility Profile

Understanding the solubility of a compound is crucial for its formulation and delivery as a drug.

Protocol:

  • Approximately 0.1 g of the solid compound is placed in a test tube[9].

  • 3 mL of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added incrementally with vigorous shaking[9][10].

  • The mixture is observed to determine if the compound dissolves completely, is partially soluble, or is insoluble.

  • For aqueous solubility, the pH of the resulting solution should be tested with litmus paper to identify any acidic or basic properties.

  • If the compound is insoluble in water, its solubility in 5% aqueous NaOH and 5% aqueous HCl should be tested to determine if it has acidic or basic functional groups that can be ionized to enhance solubility[11].

Solubility_Testing_Workflow start Start with solid sample water Test solubility in Water start->water organic_solvents Test solubility in a range of organic solvents start->organic_solvents acid_base If insoluble in water, test in 5% HCl and 5% NaOH water->acid_base Insoluble result_water result_water water->result_water result_organic result_organic organic_solvents->result_organic result_ph result_ph acid_base->result_ph

Conclusion

The physical properties of this compound, including its melting point, solubility, and spectroscopic characteristics, are fundamental to its development as a potential pharmaceutical agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these properties. A thorough understanding of these characteristics will enable researchers and drug development professionals to make informed decisions regarding the formulation, delivery, and optimization of this promising compound.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of cyclobutyl hydantoins. (2018). CONICET. Retrieved from [Link]

  • Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

  • 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2017). ResearchGate. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutyl phenyl ketone. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Retrieved from [Link]

  • Synthesis and spectroscopic characterization of cyclobutyl hydantoins. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. Retrieved from [Link]

  • Identification of Unknown Aldehydes and Ketones. (2020). JoVE. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Spectroscopic data of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclobutyl 2,4-difluorophenyl ketone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. This compound (CAS No. 898791-26-9) is a compound of interest, incorporating a strained cyclobutyl ring and a difluorinated aromatic moiety.[1] These structural features are prevalent in medicinal chemistry, where cyclobutanes can serve as bioisosteres for other cyclic systems and fluorine substitution is a key strategy for modulating metabolic stability and binding affinity.[2]

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the theoretical underpinnings and practical methodologies of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a validated framework for the characterization and quality control of this and similar molecules.

The molecular structure, with its key functional groups, forms the basis of our spectroscopic investigation.

cluster_ketone This compound mol

Caption: Molecular Structure of this compound.

General Spectroscopic Workflow

The confirmation of a chemical structure is a multi-faceted process. A typical workflow involves a synergistic application of various spectroscopic techniques, where the results from one method complement and validate the others. This ensures an unambiguous structural assignment.

SpectroscopicWorkflow Sample Sample Synthesis & Purification IR FT-IR Spectroscopy Sample->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR Connectivity & Environment MS Mass Spectrometry Sample->MS Molecular Weight & Formula Data_Analysis Integrated Data Analysis & Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data

Caption: A typical workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy

Core Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the key absorptions will be from the carbonyl (C=O) group, the aromatic ring (C=C and C-H bonds), the cyclobutyl aliphatic C-H bonds, and the carbon-fluorine (C-F) bonds.[3] The position of the carbonyl stretch is particularly diagnostic; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR technique is a common choice for solid and liquid samples due to its minimal sample preparation requirements.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid powder or neat liquid sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum, typically over a range of 4000–400 cm⁻¹.[5]

Predicted Spectral Data & Interpretation

The IR spectrum provides a quick and effective confirmation of the key functional groups present in the molecule.

  • C=O Stretch (Aromatic Ketone): The most intense and easily identifiable peak. For an aromatic ketone, this stretch is typically found in the range of 1685–1665 cm⁻¹.[6] The electron-withdrawing nature of the fluorine atoms may slightly increase this frequency.

  • sp² C-H Stretch (Aromatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[7]

  • sp³ C-H Stretch (Aliphatic): The C-H bonds of the cyclobutyl ring will exhibit strong stretching absorptions in the 3000–2850 cm⁻¹ range.[8]

  • C=C Stretch (Aromatic): The carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions in the 1600–1450 cm⁻¹ region.

  • C-F Stretch: The carbon-fluorine bonds are strong and polar, resulting in intense absorptions in the fingerprint region, typically between 1280 cm⁻¹ and 1220 cm⁻¹.[5]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from various bending and stretching vibrations, including C-C stretches and C-H bends, which are unique to the molecule's overall structure.[3]

Table 1: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3100–3000 Medium Aromatic C-H Stretch
~3000–2850 Strong Aliphatic C-H Stretch (Cyclobutyl)
~1690–1670 Strong, Sharp C=O Stretch (Aromatic Ketone)
~1600, ~1500 Medium-Strong Aromatic C=C Stretch

| ~1280–1220 | Strong | C-F Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring sample signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as the reference point for the chemical shift scale.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. The spectral width typically covers 0–12 ppm.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each chemically unique carbon atom.[10] Due to the low natural abundance of ¹³C (1.1%), more scans and a longer acquisition time are required compared to ¹H NMR.[9]

Predicted ¹H NMR Data & Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.

  • Aromatic Protons (3H): The three protons on the difluorophenyl ring will appear in the downfield region (typically 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current and the carbonyl group. Their chemical shifts and coupling patterns will be complex due to coupling to each other and to the two fluorine atoms. We expect to see complex multiplets.

  • Methine Proton (1H, α to C=O): The single proton on the cyclobutyl ring attached to the carbonyl carbon will be the most downfield of the aliphatic protons (predicted around 3.6–4.0 ppm) due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a multiplet (e.g., a quintet or more complex pattern) due to coupling with the adjacent CH₂ groups.

  • Cyclobutyl Protons (6H): The remaining six protons on the three CH₂ groups of the cyclobutyl ring will appear further upfield, likely in the range of 1.8–2.5 ppm. Due to their different proximities to the aromatic ring and restricted bond rotation, they are not chemically equivalent and will likely show complex, overlapping multiplets.

Table 2: Predicted ¹H NMR Spectroscopy Data (in CDCl₃, referenced to TMS)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0–7.8 Multiplet (m) 3H Aromatic protons (C₆H₃F₂)
~3.6–4.0 Multiplet (m) 1H Methine proton (α to C=O)

| ~1.8–2.5 | Multiplet (m) | 6H | Cyclobutyl methylene protons |

Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 195–220 ppm range for ketones.[11]

  • Aromatic Carbons (6C): The six carbons of the aromatic ring will resonate between ~110 and 165 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted significantly. The carbon attached to the carbonyl group (ipso-carbon) and the other quaternary carbons will typically have weaker signals.

  • Cyclobutyl Carbons (4C): The aliphatic carbons of the cyclobutyl ring will appear in the upfield region. The methine carbon (α to the carbonyl) will be the most deshielded of this group, likely around 35-55 ppm. The remaining methylene carbons will be found further upfield, typically between 15-35 ppm.[12]

Table 3: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃, referenced to TMS)

Chemical Shift (δ, ppm) Assignment
>195 Carbonyl (C=O)
~160–165 (d) Aromatic C-F
~110–135 Aromatic C-H and C-C=O
~110–120 (d) Aromatic C-F
~45–55 Methine (α to C=O)
~15–35 Methylene (Cyclobutyl)

(d) indicates a doublet due to C-F coupling.

Mass Spectrometry (MS)

Core Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this analysis, Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.

Experimental Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

  • Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, more stable charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum—a graph of relative intensity versus m/z.

Predicted Mass Spectrum & Interpretation

The molecular formula of this compound is C₁₁H₁₀F₂O. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Molecular Ion (M•⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (~196.2 g/mol ). Aromatic ketones generally show a relatively strong molecular ion peak.[13]

  • Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[14]

    • Loss of Cyclobutyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring will result in the loss of a cyclobutyl radical (•C₄H₇, 55 Da). This will produce a prominent peak corresponding to the 2,4-difluorobenzoyl cation at m/z 141. This is often the base peak.

    • Loss of 2,4-difluorophenyl Radical: The alternative α-cleavage, loss of the difluorophenyl radical (•C₆H₃F₂, 113 Da), would yield a cyclobutylacylium ion at m/z 83.

    • Other Fragments: Further fragmentation of the 2,4-difluorobenzoyl cation (m/z 141) can occur via the loss of carbon monoxide (CO, 28 Da) to give a difluorophenyl cation at m/z 113.

Fragmentation M [C₁₁H₁₀F₂O]⁺˙ m/z = 196 F1 [C₇H₃F₂O]⁺ m/z = 141 (2,4-difluorobenzoyl cation) M->F1 α-cleavage F2 [C₅H₇O]⁺ m/z = 83 M->F2 α-cleavage F3 [C₆H₃F₂]⁺ m/z = 113 F1->F3 Loss of CO N1 - •C₄H₇ N2 - •C₆H₃F₂ N3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Identity
196 [M]•⁺, Molecular Ion
141 [M - C₄H₇]⁺ (Base Peak)
113 [M - C₄H₇ - CO]⁺

| 83 | [M - C₆H₃F₂]⁺ |

Conclusion

The structural characterization of this compound is reliably achieved through a combination of IR, NMR, and MS techniques. This guide outlines the expected spectroscopic data based on established chemical principles. IR spectroscopy will confirm the presence of the aromatic ketone and C-F bonds. ¹H and ¹³C NMR will elucidate the precise carbon-hydrogen framework and the distinct chemical environments of the nuclei. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. By following the detailed protocols and comparing experimental results with the predictive data presented herein, researchers can confidently verify the identity and purity of this compound, facilitating its application in further scientific endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • University of Regensburg. Chemical Shifts. Available at: [Link][15]

  • UCLA Chemistry. ¹³C NMR. Available at: [Link][10]

  • NPTEL. ¹³C NMR spectroscopy. Available at: [Link][9]

  • Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link][12]

  • Dou, L., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie. Available at: [Link][2][16]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][3][6]

  • University of Pardubice. Table of Characteristic IR Absorptions. Available at: [Link][7]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link][11]

  • University of Colorado Boulder. Fragmentation and Interpretation of Spectra. Available at: [Link][14]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][17]

  • University of Warsaw. Carbonyl - compounds - IR - spectroscopy. Available at: [Link][4]

  • Michigan State University. Mass Spectrometry: Fragmentation. Available at: [Link][13]

  • James Ashenhurst. 13C NMR Chemical Shift Table. Available at: [Link][18]

Sources

The Emergence of Cyclobutyl Ketone Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

La Jolla, CA – January 18, 2026 – In the relentless pursuit of novel therapeutic agents, the strategic incorporation of unique molecular scaffolds is paramount. Among these, the cyclobutane moiety has garnered significant attention for its ability to confer advantageous pharmacological properties upon drug candidates. This guide provides an in-depth technical exploration of the discovery and development of novel cyclobutyl ketone derivatives, with a particular focus on a groundbreaking synthetic methodology that unlocks access to previously challenging chemical space. Authored for researchers, scientists, and drug development professionals, this document synthesizes cutting-edge synthetic protocols, advanced characterization techniques, and insights into the biological relevance of this burgeoning class of molecules.

The Cyclobutyl Ketone Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the properties of small molecules. Its unique puckered structure, longer C-C bond lengths, and relative chemical inertness despite its high ring strain offer a distinct three-dimensional geometry that can be exploited for various applications in drug design.[1] Cyclobutanes can improve metabolic stability, direct key pharmacophore groups, induce conformational restriction, and act as non-planar bioisosteres for aromatic rings.[2] The incorporation of a ketone functionality onto the cyclobutane ring provides a versatile handle for further synthetic modifications and can play a crucial role in the molecule's interaction with biological targets.

A Novel Synthetic Paradigm: Formal γ-C–H Functionalization of Cyclobutyl Ketones

A significant breakthrough in the synthesis of complex cyclobutyl ketone derivatives has been the development of a formal γ-C–H functionalization strategy. This two-step sequence provides stereospecific access to cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones.[3][4] This methodology overcomes the inherent challenge of selectively functionalizing the γ-position of the cyclobutane ring, which is typically less reactive than the β-position.

The overall synthetic workflow is depicted below:

workflow start Aryl Cyclobutyl Ketone step1 Norrish-Yang Cyclization (UV Light, 365 nm) start->step1 intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate step1->intermediate step2 Palladium-Catalyzed C-C Cleavage/Functionalization intermediate->step2 product cis-1,3-Difunctionalized Cyclobutyl Ketone step2->product

Caption: A high-level overview of the two-step synthetic sequence.

This innovative approach significantly expands the toolkit for medicinal chemists, enabling the creation of a diverse library of novel cyclobutyl ketone derivatives with precise control over stereochemistry.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for researchers.

Protocol 1: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

This procedure details the formation of the key bicyclo[1.1.1]pentan-2-ol intermediate. The use of a 365 nm UV source is crucial for minimizing side-product formation and improving yields compared to broader spectrum mercury arc lamps.[3]

Materials:

  • Aryl cyclobutyl ketone (1.0 equiv)

  • Anhydrous benzene (or other suitable solvent)

  • Quartz reaction vessel

  • 365 nm UV lamp (e.g., LED array)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the aryl cyclobutyl ketone in anhydrous benzene to a concentration of 0.02 M.

  • Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Seal the vessel and place it in proximity to a 365 nm UV lamp. For optimal results, the reaction can be cooled to 0-10 °C.

  • Irradiate the solution for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the bicyclo[1.1.1]pentan-2-ol intermediate.

Protocol 2: Palladium-Catalyzed C-C Cleavage and Functionalization

This protocol describes the stereospecific functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate with a variety of coupling partners.

Materials:

  • Bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv)

  • Aryl, heteroaryl, alkenyl, or alkynyl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 20 mol%)

  • Silver(I) oxide (Ag₂O, 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the bicyclo[1.1.1]pentan-2-ol intermediate, the iodide coupling partner, Pd(OAc)₂, the ligand, and Ag₂O.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cis-1,3-difunctionalized cyclobutyl ketone.

Data Presentation: Synthesis Scope and Yields

The palladium-catalyzed functionalization exhibits a broad substrate scope. The following table summarizes the yields for a variety of coupling partners with 2-phenylbicyclo[1.1.1]pentan-2-ol.

EntryCoupling Partner (Iodide)ProductYield (%)
14-Iodobenzonitrile(cis)-3-(4-cyanophenyl)cyclobutyl)(phenyl)methanone85
2Methyl 4-iodobenzoateMethyl 4-(cis-3-benzoylcyclobutyl)benzoate78
31-Iodo-4-nitrobenzene(cis)-3-(4-nitrophenyl)cyclobutyl)(phenyl)methanone88
42-Iodopyridine(cis)-3-(pyridin-2-yl)cyclobutyl)(phenyl)methanone65
55-Iodoindole(cis)-3-(1H-indol-5-yl)cyclobutyl)(phenyl)methanone52
6(E)-1-Iodo-2-phenylethene(E)-(cis)-3-(2-phenylvinyl)cyclobutyl)(phenyl)methanone71
71-Iodo-2-phenylethyne(cis)-3-(phenylethynyl)cyclobutyl)(phenyl)methanone63

Advanced Characterization

The structural elucidation of the novel cyclobutyl ketone derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The cis stereochemistry of the 1,3-disubstituted cyclobutane ring can be confirmed by the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The protons on the cyclobutane ring typically appear in the range of 2.0-3.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the ketone typically resonates around 200 ppm. The chemical shifts of the cyclobutane ring carbons provide further confirmation of the substitution pattern.

Representative Data for (cis)-(3-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.98 – 7.93 (m, 2H), 7.59 – 7.53 (m, 1H), 7.48 – 7.42 (m, 2H), 7.15 (d, J = 8.6 Hz, 2H), 6.86 (d, J = 8.6 Hz, 2H), 3.80 (s, 3H), 3.45 – 3.35 (m, 1H), 3.29 – 3.18 (m, 1H), 2.65 – 2.52 (m, 2H), 2.48 – 2.35 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 200.2, 158.4, 137.2, 135.9, 132.9, 128.5, 128.0, 127.9, 114.0, 55.3, 41.2, 35.8, 25.1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Biological Relevance and Therapeutic Potential

Cyclobutyl ketone derivatives are emerging as promising scaffolds for the development of new therapeutics across various disease areas.

Enzyme Inhibition: The strained four-membered ring of cyclobutanones can render the ketone carbonyl more electrophilic, making them effective inhibitors of certain enzymes.[5] For instance, α-aminocyclobutanone derivatives have been identified as micromolar inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a potential target for new antibiotics.[5]

Targeting Kinases and Proteases: The rigid cyclobutane scaffold can be used to orient functional groups in a precise manner to interact with the active sites of kinases and proteases, which are key targets in oncology and inflammatory diseases. Several cyclobutane-containing compounds are currently in clinical trials as kinase inhibitors.[6][7]

Modulation of G-Protein Coupled Receptors (GPCRs): The unique three-dimensional shape of cyclobutane derivatives can be advantageous for achieving high affinity and selectivity for GPCRs. The clinical candidate PF-03654746, a histamine H3 receptor antagonist, features a cyclobutane core and has been investigated for the treatment of cognitive disorders.[8][9]

Case Study: RORγt Modulation in Autoimmune Diseases

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a key target for the treatment of autoimmune diseases.[10][11] The clinical candidate TAK-828F is a potent and selective inverse agonist of RORγt that incorporates a 1,3-disubstituted cyclobutane moiety.[10][11]

The signaling pathway modulated by RORγt inverse agonists is illustrated below:

RORgt_pathway cluster_0 T Helper Cell IL23R IL-23 Receptor STAT3 STAT3 IL23R->STAT3 Activates RORgt RORγt (Transcription Factor) STAT3->RORgt Induces Expression IL17_gene IL-17 Gene RORgt->IL17_gene Activates Transcription IL17_protein IL-17 (Pro-inflammatory Cytokine) IL17_gene->IL17_protein Leads to TAK828F TAK-828F (RORγt Inverse Agonist) TAK828F->RORgt Inhibits IL23 IL-23 IL23->IL23R

Caption: Simplified signaling pathway of RORγt-mediated IL-17 production and its inhibition by TAK-828F.

Conclusion and Future Directions

The discovery of novel cyclobutyl ketone derivatives is at the forefront of modern medicinal chemistry. The development of innovative synthetic methodologies, such as the formal γ-C–H functionalization, has opened up new avenues for the creation of structurally diverse and complex molecules. The unique properties conferred by the cyclobutane scaffold, combined with the versatility of the ketone functionality, make these compounds highly attractive for drug discovery programs targeting a wide range of diseases. Future research in this area will likely focus on the development of enantioselective synthetic methods, the exploration of a broader range of biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of this promising class of molecules.

References

  • Van der Veken, P., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2351. [Link]

  • Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 567. [Link]

  • Nakamura, T., et al. (2019). Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. Journal of Pharmacological Sciences, 141(3), 125-132. [Link]

  • Karger Publishers. (2018). Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Pharmacology, 102(3-4), 163-170. [Link]

  • ResearchGate. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

  • Stokes, J. R., et al. (2012). The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. Journal of Allergy and Clinical Immunology, 129(2), 409-412.e2. [Link]

  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Brioni, J. D., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 336(1), 38-46. [Link]

  • Patsnap Synapse. (n.d.). PF-3654746. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Chem-Station. (2016). Norrish-Yang Reaction. Retrieved from [Link]

  • PubMed. (2000). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 65(23), 7729-7740. [Link]

  • The University of British Columbia. (n.d.). Engineering acyclic alkyl aryl ketones for enantioselective Norrish/Yang type II photochemistry in the crystalline state. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand investigation for C−C cleavage/arylation of bicyclo[1.1.1]pentan‐2‐ol.[a,b]. [Link]

  • PubMed. (2020). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry, 63(21), 12725-12747. [Link]

  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [https://www.semanticscholar.org/paper/Cyclobutanes-in-Small%E2%80%90Molecule-Drug-Candidates-van-der-Veken-Tej V/d1c3e3a9f5b8a0e8d1b1e9b1c9e9e9e9e9e9e9e9]([Link] V/d1c3e3a9f5b8a0e8d1b1e9b1c9e9e9e9e9e9e9e9)

  • ChemRxiv. (n.d.). The Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

  • PubMed Central. (n.d.). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • PubMed Central. (n.d.). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

  • PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

  • ResearchGate. (n.d.). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Magnetic Resonance in Chemistry, 42(6), 555-558. [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14931-14971. [Link]

  • ResearchGate. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

  • PubMed Central. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

Sources

A Comprehensive Guide to the Theoretical-Experimental Analysis of 2,4-Difluorophenyl Ketone Conformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 2,4-difluorophenyl ketones is of paramount importance in the fields of medicinal chemistry and materials science. The spatial arrangement of the difluorophenyl ring relative to the ketone moiety dictates the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics.[1][2] This in-depth technical guide provides a cohesive framework for the theoretical and experimental elucidation of these conformations. We will explore the causality behind the selection of computational and experimental methodologies, emphasizing a self-validating system where theoretical predictions are rigorously tested against experimental data. This guide is intended to equip researchers with the knowledge to confidently investigate and interpret the conformational preferences of this critical class of molecules.

Introduction: The Significance of Conformation in Fluorinated Ketones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties.[2] In the case of 2,4-difluorophenyl ketones, the fluorine substituents exert strong inductive and steric effects that govern the rotational barrier around the C(sp²)-C(sp²) single bond connecting the phenyl ring and the carbonyl group.[1] Understanding the preferred conformations is crucial as it directly impacts:

  • Receptor Binding: In drug development, the three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target.[3]

  • Crystal Packing and Polymorphism: In materials science, conformational preferences influence how molecules arrange themselves in the solid state, affecting properties like solubility and stability.[4]

  • Reactivity: The accessibility of the carbonyl group for nucleophilic attack is influenced by the orientation of the difluorophenyl ring.[1][5]

This guide will navigate the synergistic application of theoretical calculations and experimental validation to build a robust understanding of the conformational behavior of 2,4-difluorophenyl ketones.

Theoretical Framework: Computational Exploration of Conformational Space

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.[6] The primary goal is to determine the relative energies of different rotational isomers (rotamers) and the energy barriers separating them.

Choosing the Right Computational Method

The selection of an appropriate theoretical method is a critical first step, balancing computational cost with accuracy.

  • Molecular Mechanics (MM): MM methods, such as the MM3 force field, offer a rapid way to perform an initial conformational search and identify a large number of potential low-energy structures.[7][8] However, they are parameterized for general organic molecules and may not accurately capture the subtle electronic effects of the fluorine substituents.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse for conformational analysis of organic molecules due to its favorable balance of accuracy and computational efficiency.[2][9] Functionals like B3LYP are widely used for optimizing geometries and calculating energies of halogenated ketones.[5][9]

Expert Insight: For fluorinated systems, it is crucial to employ a basis set that can adequately describe the diffuse nature of fluorine's lone pairs and the polarization of the C-F bond. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVDZ are recommended.[5][10][11] The inclusion of diffuse functions ('++' or 'aug-') is particularly important for accurately modeling non-covalent interactions.[10][11]

Step-by-Step Computational Workflow

A rigorous computational study of 2,4-difluorophenyl ketone conformation typically involves the following steps:

Protocol 1: Systematic Conformational Search
  • Initial Structure Generation: Build the 2,4-difluorophenyl ketone molecule in a molecular modeling software.

  • Dihedral Angle Scan: Systematically rotate the C(aryl)-C(carbonyl) bond (the key dihedral angle) in discrete steps (e.g., 10-15 degrees).

  • Geometry Optimization at Each Step: At each rotational step, perform a geometry optimization using a computationally inexpensive method (e.g., a smaller basis set or a semi-empirical method) to relax the rest of the molecule.

  • Energy Profile Generation: Plot the relative energy versus the dihedral angle to identify the minima (stable conformers) and maxima (transition states).

Protocol 2: High-Level Refinement
  • Selection of Low-Energy Conformers: From the initial scan, select the structures corresponding to the energy minima.

  • High-Level Geometry Optimization: Re-optimize the geometry of these selected conformers using a more robust DFT method and a larger basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Calculation of Thermodynamic Properties: From the frequency calculation, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the relative Gibbs free energies of the conformers.

Below is a diagram illustrating the computational workflow for conformational analysis.

Computational Workflow Computational Workflow for Conformational Analysis A 1. Initial Structure Generation B 2. Systematic Dihedral Scan (Low-Level Theory) A->B C 3. Identify Potential Energy Minima B->C D 4. High-Level Geometry Optimization (DFT) C->D E 5. Frequency Analysis D->E F 6. Characterize Stable Conformers & Rotational Barriers E->F

Caption: A streamlined workflow for the computational analysis of molecular conformations.

Interpreting Computational Results

The primary outputs of these calculations are the optimized geometries and relative energies of the conformers. It is important to analyze the key structural parameters, such as the C-C-C=O dihedral angle, and the energy differences between conformers to predict the dominant species at a given temperature.

ConformerDihedral Angle (Cortho-Caryl-C=O)Relative Energy (kcal/mol)
Planar (F near C=O)~0°(Value from calculation)
Planar (H near C=O)~180°(Value from calculation)
Non-planar(Value from calculation)(Value from calculation)
Caption: Example table for summarizing key computational data for different conformers.

Experimental Validation: Grounding Theory in Reality

Theoretical calculations provide invaluable insights, but they must be validated by experimental data to ensure their relevance to the real world.[12] Spectroscopic and crystallographic techniques are the cornerstones of this validation process.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4][13][14][15] It yields precise atomic coordinates, bond lengths, and bond angles, offering a direct comparison with the computationally predicted geometries.[4][13][14]

Expert Insight: While X-ray crystallography provides a definitive structure, it's important to remember that the observed conformation is influenced by crystal packing forces.[4] Therefore, the solid-state conformation may not be the lowest energy conformation in the gas phase or in solution. However, it provides a critical benchmark for validating the accuracy of the computational method.[5][16]

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 2,4-difluorophenyl ketone suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.[13]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.[13]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions.[13]

  • Analysis: Analyze the refined structure to determine the key conformational parameters, such as the C-C-C=O dihedral angle, and compare them with the computational predictions.

NMR Spectroscopy: Probing Conformations in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[12][17][18] For 2,4-difluorophenyl ketones, both ¹H and ¹⁹F NMR are particularly informative.

  • Chemical Shifts: The chemical shifts of protons and fluorine nuclei are sensitive to their local electronic environment, which is influenced by the molecular conformation.[19][20][21]

  • Coupling Constants: Through-space scalar couplings (e.g., J-couplings) between protons and fluorine atoms can provide direct evidence for their spatial proximity, which is conformation-dependent.[22] For instance, a significant ⁵J(H,F) coupling between a proton on the ketone side chain and an ortho-fluorine atom would strongly suggest a conformation where these nuclei are close in space.[22]

  • Nuclear Overhauser Effect (NOE): NOE experiments can be used to identify through-space interactions between protons, providing further conformational constraints.

Expert Insight: The presence of the fluorine atoms provides a unique and sensitive probe for conformational analysis using ¹⁹F NMR.[19][20][21] The large chemical shift dispersion of ¹⁹F often allows for the resolution of signals from different conformers, even if they are in rapid equilibrium on the ¹H NMR timescale.[19]

Protocol 4: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve the 2,4-difluorophenyl ketone in a suitable deuterated solvent.

  • Acquisition of 1D and 2D NMR Spectra: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra. Additionally, 2D correlation spectra such as COSY, HSQC, HMBC, and NOESY can be used to assign signals and identify through-space interactions.

  • Variable Temperature (VT) NMR: If conformational exchange is occurring on the NMR timescale, VT-NMR experiments can be used to slow down the exchange and potentially resolve signals from individual conformers.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and NOE data to deduce the preferred conformation(s) in solution. Compare these findings with the computational predictions.

The following diagram illustrates the integrated theoretical and experimental approach.

Integrated Approach Integrated Theoretical-Experimental Workflow cluster_theoretical Theoretical Studies cluster_experimental Experimental Validation A Computational Modeling (DFT, MM) B Conformational Search & Energy Calculations A->B C Predicted Conformations & Rotational Barriers B->C F Experimentally Determined Conformations C->F Comparison & Validation D X-ray Crystallography D->F E NMR Spectroscopy (¹H, ¹⁹F, NOE) E->F F->C Refinement of Theoretical Model G Validated Conformational Model F->G

Caption: An integrated workflow combining theoretical and experimental methods.

Conclusion: A Synergistic Approach to Understanding Conformation

The elucidation of the conformational preferences of 2,4-difluorophenyl ketones requires a synergistic approach that leverages the predictive power of theoretical calculations and the definitive validation of experimental techniques. By carefully selecting computational methods and basis sets, performing rigorous conformational searches, and corroborating the results with X-ray crystallography and NMR spectroscopy, researchers can build a comprehensive and reliable model of the conformational landscape. This detailed understanding is indispensable for the rational design of new drugs and materials with optimized properties.

References

  • Conformer Generation Software | Omega - OpenEye Scientific. (n.d.). OpenEye Scientific. Retrieved January 17, 2026, from [Link]

  • Pedretti, A., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved January 17, 2026, from [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. (2023, April 11). Reddit. Retrieved January 17, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2000). Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1344.
  • Dillon, A. C., Hu, A., & Woerpel, K. A. (2023). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of organic chemistry, 88(10), 6545-6555.
  • Serrano, M., et al. (2018). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 32(6), 739-751.
  • Linclau, B., et al. (2016). Conformational preferences of α-fluoroketones may influence their reactivity. Chemistry-A European Journal, 22(40), 14295-14299.
  • Rogoza, A. V., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Thermochimica Acta, 700, 178921.
  • Conformational Searching. (n.d.). Rowan Scientific. Retrieved January 17, 2026, from [Link]

  • Fukuda, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4647-4655.
  • Rittner, R., & Tormena, C. F. (2005).
  • Alhaddad, M. T. S., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6541.
  • Acetophenone | Structure, Functional Group & Derivatives. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

  • Papajak, E., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. The Journal of Physical Chemistry Letters, 1(5), 844-847.
  • Saielli, G., & Scorrano, G. (2004). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. Magnetic resonance in chemistry : MRC, 42(6), 539-545.
  • Berger, M., McAlpine, E., & Steel, C. (1998). Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity. Journal of the American Chemical Society, 120(9), 2021-2027.
  • Newly developed basis sets for density functional calculations. (2025, August 6). Request PDF. Retrieved January 17, 2026, from [Link]

  • Unconventional intramolecular proton-coupled electron transfer activation of α-keto acids by photoredox catalysis to generate ketyl radicals toward accessing functionalizable lactones. (2020). Angewandte Chemie (International ed. in English), 59(42), 18585-18590.
  • Which Basis Set and Functional to use when? (2023, January 10). Reddit. Retrieved January 17, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Novak, L., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(11), 3169-3178.
  • Das, P. K., & Scaiano, J. C. (1982). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(10), 2941-2951.
  • How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Retrieved January 17, 2026, from [Link]

  • Papajak, E., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. Request PDF. Retrieved January 17, 2026, from [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. (2021, July). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023, September 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Alpha Halogenation of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved January 17, 2026, from [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved January 17, 2026, from [Link]

  • Theoretical study on conformations and energies of 2,4-difluoropentane. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Montanari, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031.
  • Theoretical and Computational Chemistry. (n.d.). Tabor Research Group. Retrieved January 17, 2026, from [Link]

  • Acetophenone. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (2021, July). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Torsional Barriers in a-Keto Amides. Model Studies Related to the Binding Site of FK506. (1993, July 29). Schlegel Group. Retrieved January 17, 2026, from [Link]

  • 7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. (2026, January 14). ACS Omega. Retrieved January 17, 2026, from [Link]

  • On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (2001, February 8). PubMed. Retrieved January 17, 2026, from [Link]

  • Rotational energy barrier as a function of rotational angle for the model conformers (A) PTPP5 and PTPPF7, and (B) PTPPF13. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Unusually Low Barrier to Carbamate C-N Rotation. (n.d.). University of Notre Dame. Retrieved January 17, 2026, from [Link]

  • Study of intramolecular interactions in aspirin. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

  • The low internal rotation barriers of halogenated toluenes: Rotational spectrum of 2,4-difluorotoluene. (2017, October 1). Semantic Scholar. Retrieved January 17, 2026, from [Link]

Sources

Commercial availability of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of Cyclobutyl 2,4-difluorophenyl ketone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 898791-26-9) is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, outlines a robust and plausible synthetic strategy based on established chemical principles, and discusses its applications as a versatile building block. By combining the unique conformational constraints and metabolic stability of the cyclobutyl moiety with the desirable electronic and pharmacokinetic properties of the 2,4-difluorophenyl group, this ketone serves as a valuable starting point for the synthesis of complex molecular scaffolds targeting a range of therapeutic areas. This document consolidates technical data, procurement information, and expert-driven synthetic insights to support researchers in leveraging this compound for advanced pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Cyclobutyl Scaffolds

In contemporary drug design, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The cyclobutyl ring has emerged as a "bioisostere" of choice, often used to replace more common groups like phenyl rings or gem-dimethyl functionalities. Its rigid, puckered three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclobutane scaffold is known to confer metabolic stability, a critical attribute for developing successful drug candidates.[3]

Parallel to this, the incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry. The 2,4-difluorophenyl motif, in particular, is frequently employed to modulate key properties such as:

  • Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement or optimizing solubility.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.

The convergence of these two structural motifs in this compound creates a powerful building block, offering a pre-packaged combination of desirable steric, conformational, and electronic properties for downstream elaboration into novel therapeutic agents.

Physicochemical and Structural Profile

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 898791-26-9[4][5][6]
IUPAC Name cyclobutyl-(2,4-difluorophenyl)methanone[4]
Molecular Formula C₁₁H₁₀F₂O[4][5]
Molecular Weight 196.19 g/mol [6]
Canonical SMILES O=C(C1=CC=C(F)C=C1F)C1CCC1[4]
InChI Key SFUBSOCKJIWUSM-UHFFFAOYSA-N[4]
Purity (Typical) 95-97%[4][6]

While specific experimental data such as melting point and boiling point for this exact compound are not widely published, the properties of its non-fluorinated analog, Cyclobutyl phenyl ketone (CAS 5407-98-7), which has a boiling point of 114-118 °C at 7 mmHg, can serve as a useful, albeit approximate, reference.[7]

Commercial Availability and Procurement for Research

This compound is classified as a research chemical and is not typically produced in bulk quantities. It is available from a select number of specialized fine chemical suppliers who cater to the research and development sector. When procuring this material, it is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity, as these are critical parameters for reproducible scientific outcomes.

SupplierProduct CodeReported PurityAvailable QuantitiesNotes
Fluorochem F20410097.0%1 gShipping available from UK, Germany, or China stock.[4]
AKSci 7058DB (by CAS)≥ 95%1 g, 5 gStated for research and development use only; not for human, veterinary, or cosmetic use.[6]

Note: The information in this table is based on publicly available catalog data and is subject to change. Researchers should always verify stock and pricing directly with the suppliers.

Synthetic Strategy: A Proposed Methodological Approach

While proprietary synthesis methods are used by commercial suppliers, a robust and scalable synthesis can be designed based on fundamental principles of organic chemistry. The most direct and industrially relevant approach for creating an aryl ketone of this nature is the Friedel-Crafts Acylation .

This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, mediated by a Lewis acid catalyst. In this case, 1,3-difluorobenzene serves as the aromatic nucleophile and cyclobutanecarbonyl chloride as the electrophile.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 1,3-Difluorobenzene P This compound R1->P Friedel-Crafts Acylation R2 Cyclobutanecarbonyl Chloride R2->P Cat AlCl₃ (Lewis Acid) Cat->P Catalyst Solv Dichloromethane (Solvent) Solv->P

Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established chemical literature and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

    • Causality: The reaction must be conducted under anhydrous (dry) conditions as the Lewis acid catalyst (AlCl₃) and the acyl chloride reactant are highly reactive with water. Cooling to 0 °C helps to control the initial exotherm of the reaction.

  • Addition of Reactants: In a separate flask, dissolve cyclobutanecarbonyl chloride (1.0 equivalent) and 1,3-difluorobenzene (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: A slow, dropwise addition is crucial to manage the reaction rate and prevent a rapid temperature increase, which could lead to unwanted side reactions. A slight excess of the arene maximizes the conversion of the more valuable acyl chloride.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and decomposing the aluminum-ketone complex. The acid ensures that the resulting aluminum hydroxides remain dissolved as soluble salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic solvent.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Applications as a Versatile Chemical Intermediate

The true value of this compound lies in the versatility of its ketone functional group, which serves as a robust chemical handle for a wide array of subsequent transformations. This allows for the rapid diversification of the core scaffold to explore structure-activity relationships (SAR) in a drug discovery program.

G cluster_reactions Downstream Transformations start Cyclobutyl 2,4-difluorophenyl ketone p1 Secondary Alcohol start->p1 Reduction (e.g., NaBH₄) p2 Secondary Amine start->p2 Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) p3 Alkene start->p3 Wittig Reaction (e.g., Ph₃P=CHR) p4 Tertiary Alcohol start->p4 Grignard/Organolithium Addition (e.g., R-MgBr)

Caption: Key synthetic transformations of the ketone moiety.

These transformations enable the introduction of new functional groups and stereocenters, which are critical for optimizing a molecule's potency, selectivity, and pharmacokinetic properties. For example, the secondary alcohol derived from reduction can act as a hydrogen bond donor, while the amines generated via reductive amination can introduce a basic center to improve solubility or form salt bridges with a protein target.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. While its commercial availability is limited to specialized R&D suppliers, its synthesis is readily achievable through established methodologies such as Friedel-Crafts acylation. Its unique combination of a conformationally restricted cyclobutyl group and an electronically modified, metabolically robust difluorophenyl ring makes it an ideal starting material for the development of sophisticated molecular architectures. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically implement this compound in their drug discovery endeavors.

References

  • Cyclobutyl phenyl ketone | C11H12O | CID 79414. PubChem, National Institutes of Health. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed, National Institutes of Health. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed, National Institutes of Health. [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed, National Institutes of Health. [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. ResearchGate. [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cyclobutyl 2,4-difluorophenyl ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenyl Ketones in Medicinal Chemistry

The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Cyclobutyl 2,4-difluorophenyl ketone is a valuable building block in this arena, serving as a precursor for a variety of more complex molecules with potential therapeutic applications. The 2,4-difluoro substitution pattern on the phenyl ring is of particular interest, as it can modulate the electronic properties of the molecule and provide vectors for further functionalization. This application note provides a comprehensive, in-depth guide to the synthesis of this key intermediate via a robust and scalable Friedel-Crafts acylation protocol.

Foundational Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism, which is initiated by the activation of an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism can be delineated into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, creating a highly reactive acylium ion intermediate. This species is the active electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is a critical aspect of the Friedel-Crafts acylation that the ketone product can form a complex with the Lewis acid catalyst.[1] This necessitates the use of stoichiometric or slightly excess amounts of the catalyst, which is then liberated during the aqueous workup.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the target molecule, this compound.

Part 1: Synthesis of Cyclobutanecarbonyl Chloride

The acylating agent, cyclobutanecarbonyl chloride, is readily prepared from the corresponding carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclobutanecarboxylic acid100.1210.0 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
N,N-Dimethylformamide (DMF)73.092-3 dropsCatalytic
Anhydrous Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol) and anhydrous dichloromethane (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the stirred solution.

  • Slowly add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) to the mixture via a dropping funnel over 15-20 minutes. The reaction is exothermic and will result in the evolution of HCl and SO₂ gas, which should be vented through a suitable trap (e.g., a bubbler with aqueous NaOH).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • The crude cyclobutanecarbonyl chloride can be isolated by careful removal of the solvent and excess thionyl chloride under reduced pressure. For higher purity, fractional distillation under reduced pressure is recommended.

Part 2: Friedel-Crafts Acylation for this compound Synthesis

This protocol details the core synthetic step for the target molecule.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.0911.4 g (10.0 mL)0.1
Cyclobutanecarbonyl chloride118.5613.0 g0.11
Anhydrous Aluminum Chloride (AlCl₃)133.3416.0 g0.12
Anhydrous Dichloromethane (DCM)84.93100 mL-
Crushed Ice-~150 g-
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
5% Aqueous Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine (saturated aq. NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (50 mL).[2]

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (13.0 g, 0.11 mol) and 1,3-difluorobenzene (11.4 g, 10.0 mL, 0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (20 mL) in a large beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution until the effervescence ceases, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_main Friedel-Crafts Acylation cluster_purification Purification and Analysis CycloAcid Cyclobutanecarboxylic Acid CycloAcylCl Cyclobutanecarbonyl Chloride CycloAcid->CycloAcylCl  DCM, cat. DMF, Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->CycloAcylCl ReactionMix Reaction Mixture CycloAcylCl->ReactionMix  DCM, 0°C to RT DifluoroBenzene 1,3-Difluorobenzene DifluoroBenzene->ReactionMix AlCl3 Aluminum Chloride (AlCl₃) AlCl3->ReactionMix ProductComplex Product-AlCl₃ Complex ReactionMix->ProductComplex Workup Aqueous Workup (HCl/Ice) ProductComplex->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Vacuum Distillation or Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis will yield this compound as a colorless to pale yellow oil. The expected spectroscopic data for the final product (C₁₁H₁₀F₂O, Molar Mass: 196.19 g/mol ) are as follows:

¹H NMR (Predicted):

  • Aromatic Protons: Multiplets in the range of δ 6.8-7.9 ppm. The proton ortho to the carbonyl group will likely be the most downfield.

  • Methine Proton (α to C=O): A multiplet (likely a quintet) around δ 3.8-4.2 ppm.

  • Cyclobutyl Protons: Multiplets in the range of δ 1.8-2.5 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A singlet in the range of δ 195-205 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 105-165 ppm, with the carbons directly attached to fluorine exhibiting characteristic splitting patterns.

  • Methine Carbon (α to C=O): A signal around δ 45-55 ppm.

  • Cyclobutyl Carbons: Signals in the range of δ 18-30 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aromatic Ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1200-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 196.

  • Major Fragmentation Peaks: Expected fragments corresponding to the loss of the cyclobutyl group and subsequent fragmentation of the difluorobenzoyl cation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive Lewis acid catalyst due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ quickly in a dry environment.
Deactivated aromatic ring.1,3-Difluorobenzene is suitable, but more strongly deactivated rings may not react.
Insufficient catalyst.Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent.
Formation of multiple products Isomer formation.The directing effects of the fluorine atoms in 1,3-difluorobenzene strongly favor acylation at the 4-position. Minor isomers are possible but should be separable by chromatography.
Polyacylation.This is unlikely as the ketone product is deactivating, preventing further acylation.
Difficult workup Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.
Incomplete hydrolysis of the AlCl₃ complex.Ensure vigorous stirring and sufficient time during the addition of the reaction mixture to the ice/HCl mixture.

Safety Precautions

  • Thionyl chloride and cyclobutanecarbonyl chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum chloride is a water-reactive and corrosive solid. It can cause severe burns upon contact with skin. Handle with care in a dry environment.

  • The Friedel-Crafts reaction evolves HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the underlying mechanism of the Friedel-Crafts acylation and adhering to the outlined experimental procedures, researchers can confidently and efficiently produce this key building block for further synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.
  • Fluorochem. (n.d.). This compound.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

Sources

Application Note: Synthesis of (2,4-Difluorophenyl)(cyclobutyl)methanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of (2,4-difluorophenyl)(cyclobutyl)methanone, a valuable ketone intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic addition of cyclobutylmagnesium bromide to 2,4-difluorobenzonitrile. We emphasize the critical experimental parameters, mechanistic rationale, safety protocols, and characterization methods necessary for a successful and reproducible synthesis. This guide is designed to provide both a step-by-step protocol and a deeper understanding of the underlying chemical principles.

Introduction and Significance

Fluorinated aromatic ketones are privileged structures in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The target molecule, (2,4-difluorophenyl)(cyclobutyl)methanone, serves as a key building block for more complex bioactive molecules.

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[1][2][3] The reaction of an organomagnesium halide (Grignard reagent) with a nitrile provides a reliable pathway to unsymmetrical ketones following an acidic workup.[4][5][6] This application note addresses the specific challenges and considerations for reacting a sterically accessible Grignard reagent, cyclobutylmagnesium bromide, with an electron-deficient aromatic nitrile, 2,4-difluorobenzonitrile.

Reaction Mechanism and Rationale

The conversion of a nitrile to a ketone using a Grignard reagent is a two-stage process: nucleophilic addition followed by hydrolysis.[7][8]

  • Nucleophilic Addition: The carbon-magnesium bond in cyclobutylmagnesium bromide is highly polarized, rendering the cyclobutyl carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbon of the nitrile group in 2,4-difluorobenzonitrile. The C≡N triple bond breaks, forming a C=N double bond and a nitrogen-centered magnesium salt (an imine salt intermediate). This initial addition is typically the rate-determining step. Unlike reactions with esters or acid chlorides, the Grignard reagent adds only once because the resulting negatively charged imine intermediate is unreactive towards a second equivalent of the nucleophile.[8][9]

  • Hydrolysis (Workup): The addition of aqueous acid serves two purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the imine salt, generating an iminium ion. This ion is then attacked by water, and subsequent proton transfers and elimination of ammonia lead to the formation of the final ketone product.[4][7]

Grignard Reaction Mechanism cluster_reactants Step 1: Nucleophilic Addition cluster_workup Step 2: Acidic Workup & Hydrolysis 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Imine_Salt Intermediate Imine Magnesium Salt 2,4-Difluorobenzonitrile->Imine_Salt 1. Cyclobutyl-MgBr in THF Grignard Cyclobutylmagnesium Bromide Imine Imine Intermediate Imine_Salt->Imine 2. H₃O⁺ Ketone (2,4-Difluorophenyl)(cyclobutyl)methanone Imine->Ketone Hydrolysis (-NH₃)

Caption: Mechanism of ketone synthesis from a nitrile.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

3.1. Reagent and Equipment Preparation

Critical Consideration: Grignard reagents are extremely sensitive to protic solvents, particularly water.[3][10][11] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Glassware: A three-neck round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar should be oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[12]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It effectively solvates the Grignard reagent, and its boiling point is suitable for managing the reaction temperature.[12][13] Use a freshly opened bottle or solvent from a purification system.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of nitrogen or argon using a Schlenk line or balloon setup.

3.2. Reagent Data Table
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2,4-DifluorobenzonitrileC₇H₃F₂N139.1110.01.01.39 g
Cyclobutylmagnesium BromideC₄H₇BrMg159.3112.01.224.0 mL
Anhydrous THFC₄H₈O72.11--~60 mL
1 M HCl (for workup)HCl36.46--~30 mL

Note: Cyclobutylmagnesium bromide is typically supplied as a 0.5 M solution in THF.[14] Verify the concentration of the commercial solution via titration if precision is critical.

3.3. Step-by-Step Procedure

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Assemble & Flame-Dry Glassware Under N₂ B 2. Add 2,4-Difluorobenzonitrile & Anhydrous THF A->B C 3. Cool Flask to 0 °C B->C D 4. Add Grignard Reagent Dropwise via Funnel C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench by Pouring into Cold 1 M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Evaporate Organic Layer G->H I 9. Purify via Flash Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step experimental workflow.

  • Setup: Assemble the dry three-neck flask with the stir bar, dropping funnel, and condenser. Establish and maintain an inert nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2,4-difluorobenzonitrile (1.39 g, 10.0 mmol) and 20 mL of anhydrous THF. Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial for controlling the initial exotherm upon addition of the Grignard reagent.[10]

  • Grignard Addition: Add the cyclobutylmagnesium bromide solution (24.0 mL of 0.5 M solution, 12.0 mmol) to the dropping funnel. Add the Grignard reagent to the stirred nitrile solution dropwise over 20-30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting nitrile.

  • Quenching (Workup): Prepare a beaker with 30 mL of cold (0 °C) 1 M aqueous HCl. While stirring vigorously, slowly pour the reaction mixture into the acid solution. Caution: This is an exothermic process. This step hydrolyzes the imine intermediate to the ketone and neutralizes excess Grignard reagent.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate (1 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, typically a yellow or brown oil, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketone.

Safety and Hazard Management

The Grignard reaction presents significant hazards that require careful management.[12][15][16]

  • Fire Hazard: Anhydrous ethers like THF are extremely flammable.[10] Ensure there are no open flames or spark sources in the vicinity. The reaction itself is exothermic and can lead to a runaway reaction if addition is too fast, potentially boiling the solvent and causing a fire. Always have an ice bath ready to cool the reaction if it becomes too vigorous.

  • Reactivity: Grignard reagents react violently with water, releasing flammable hydrogen gas.[16] All operations must be conducted under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[15] Using Nomex gloves over nitrile gloves is recommended when handling pyrophoric or highly reactive reagents.

  • Work Environment: All procedures must be performed in a certified chemical fume hood to manage flammable vapors.[12] Working alone when performing a Grignard reaction for the first time is strongly discouraged.[15]

Characterization of (2,4-Difluorophenyl)(cyclobutyl)methanone

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyData
IUPAC Name (2,4-Difluorophenyl)(cyclobutyl)methanone[17]
Molecular Formula C₁₁H₁₀F₂O[17]
Molecular Weight 196.19 g/mol [18]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
¹H NMR Expect characteristic signals for the aromatic protons (multiplets in the range of ~6.8-7.9 ppm) and the cyclobutyl protons (multiplets in the range of ~1.8-3.8 ppm).
¹⁹F NMR Expect two distinct signals for the two non-equivalent fluorine atoms, likely showing complex splitting patterns.
¹³C NMR Expect a signal for the ketone carbonyl carbon (~195-200 ppm), signals for the aromatic carbons (with C-F coupling), and signals for the cyclobutyl carbons.
Mass Spectrometry ESI-MS should show [M+H]⁺ at m/z 197.08.

Note: The exact chemical shifts will depend on the solvent used for NMR analysis. The provided data are estimates based on similar structures.[19][20]

Troubleshooting and Key Insights
  • Failure to Initiate: If the Grignard reagent is prepared in-house from cyclobutyl bromide and magnesium turnings, initiation can be difficult due to an oxide layer on the magnesium.[21] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be effective.

  • Low Yield: The most common cause of low yield is the presence of moisture, which quenches the Grignard reagent.[11] Ensure all glassware is impeccably dry and solvents are anhydrous. Another cause can be incomplete reaction; ensure sufficient reaction time and monitor by TLC.

  • Side Reactions: While the reaction with nitriles is generally clean, sterically hindered Grignard reagents can sometimes act as a base, leading to side products.[1] However, the cyclobutyl group is not exceptionally bulky, so this is less of a concern here.

References
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • YouTube. (2024). Grignard reaction safety. [Link]

  • ACS Publications - Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • National Institutes of Health. (n.d.). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Royal Society of Chemistry. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

  • Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]

  • Quora. (2018). What is the reaction of Grignard reagent with nitriles?[Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • Filo. (2025). Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga..[Link]

  • Chegg.com. (2024). Solved Grignard Reagents with Nitriles:Draw the mechanism. [Link]

  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • University of Massachusetts Boston. (n.d.). Grignard Reaction. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • YouTube. (2024). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A)....[Link]

  • PrepChem.com. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. [Link]

  • ElectronicsAndBooks. (n.d.). The Reactions of Perfluoronitriles with Grignard Reagents1. [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • PubChem. (n.d.). Cyclobutyl(2,5-difluorophenyl)methanone. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Synthonix. (n.d.). Cyclobutylmagnesium bromide, 0.50 M in THF. [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]

  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]

  • PubChem. (n.d.). Magnesium, bromocyclobutyl-. [Link]

  • Reddit. (2022). Grignard side reactions. [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Cyclobutanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure provides a conformationally restricted alternative to more flexible alkyl chains or planar aromatic rings, offering a powerful tool to enhance pharmacological properties.[2][3] By replacing traditional moieties with cyclobutane fragments, chemists can improve metabolic stability, increase binding affinity, and fine-tune the overall physicochemical profile of drug candidates.[2][4] The incorporation of a cyclobutyl ketone, accessible through the versatile reactivity of cyclobutanecarbonyl chloride, provides a key entry point for the synthesis of diverse and complex molecular architectures.[5]

Cyclobutanecarbonyl chloride itself is a reactive acylating agent, typically synthesized by treating cyclobutanecarboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Its utility extends beyond simple acylation, serving as a valuable electrophile in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, connecting the cyclobutylcarbonyl moiety to a wide array of organic fragments, thus opening avenues for the rapid construction of novel chemical entities with potential therapeutic applications.[8][9]

This document provides a detailed guide to the application of palladium-catalyzed cross-coupling reactions utilizing cyclobutanecarbonyl chloride. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully employ these powerful synthetic transformations.

Core Concepts: The Palladium Catalytic Cycle in Acyl Chloride Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[10][11] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The low-valent palladium(0) catalyst reacts with the electrophile, in this case, cyclobutanecarbonyl chloride, via oxidative addition. This step involves the cleavage of the carbon-chlorine bond and the formation of an acylpalladium(II) complex.[12][13]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base or other additives.[12][13]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired ketone product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. The following sections will delve into specific protocols for common cross-coupling reactions with cyclobutanecarbonyl chloride.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle for Acyl Chloride Coupling cluster_legend Legend Pd0 Pd(0)Ln AcylPd R(CO)Pd(II)LCl Pd0->AcylPd Oxidative Addition (RCOCl) Transmetalation_Intermediate R(CO)Pd(II)LR' AcylPd->Transmetalation_Intermediate Transmetalation (R'-M) Transmetalation_Intermediate->Pd0 Product R-CO-R' Transmetalation_Intermediate->Product Reductive Elimination Pd0_legend Pd(0) Catalyst AcylPd_legend Acylpalladium(II) Intermediate Transmetalation_Intermediate_legend Transmetalated Intermediate Product_legend Ketone Product

Caption: Generalized Palladium Catalytic Cycle for Acyl Chloride Coupling.

Suzuki-Miyaura Coupling: Formation of Cyclobutyl Aryl/Vinyl Ketones

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[13][14] In the context of cyclobutanecarbonyl chloride, this reaction provides a direct route to cyclobutyl aryl and cyclobutyl vinyl ketones, which are valuable intermediates in medicinal chemistry.[8][15]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. They are readily available and are reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to facilitate the oxidative addition of the acyl chloride and promote the subsequent reductive elimination.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[16] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow Figure 2: Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Add boronic acid, base, and solvent to a flask. - Degas the mixture. Start->Setup Reagents Add Pd catalyst, ligand, and cyclobutanecarbonyl chloride. Setup->Reagents Reaction Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere. Reagents->Reaction Monitoring Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Workup Aqueous workup: - Quench with water. - Extract with an organic solvent. Monitoring->Workup Reaction Complete Purification Purify by column chromatography. Workup->Purification End Obtain Cyclobutyl Ketone Product Purification->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the chosen solvent (e.g., toluene/water 4:1, 0.1 M).

  • Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst and Reagent Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃, 4 mol%). Stir for 5 minutes.

  • Substrate Addition: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutyl ketone.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Precatalysts that form the active Pd(0) species in situ.
Ligand PCy₃, SPhos, XPhos (2-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, THF (often with water)Provides a suitable medium for the reaction components.
Temperature Room Temperature to 120 °CDependent on the reactivity of the substrates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Cyclobutanecarbonyl Chloride.

Stille Coupling: An Alternative Route to Cyclobutyl Ketones

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[17][18] While organotin reagents are toxic and require careful handling, the Stille reaction offers a broad substrate scope and is often tolerant of a wide range of functional groups.[17][19] For the synthesis of cyclobutyl ketones, the Stille coupling provides a reliable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[9][20]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, Pd(0) catalysts are employed. Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a common and effective precatalyst.

  • Organostannane: Tributyltin derivatives are frequently used due to their stability and reactivity. However, their toxicity necessitates careful handling and purification to remove tin byproducts.

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve reaction yields.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the organometallic reagents.

Experimental Protocol: Stille Coupling

Stille Coupling Workflow Figure 3: Workflow for Stille Coupling Start Start Setup Reaction Setup: - Add organostannane and solvent to a flask. - Degas the mixture. Start->Setup Reagents Add Pd catalyst and cyclobutanecarbonyl chloride. Setup->Reagents Reaction Heat the reaction mixture (e.g., 80-110 °C) under inert atmosphere. Reagents->Reaction Monitoring Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Workup Workup: - Quench with aqueous KF. - Filter and extract. Monitoring->Workup Reaction Complete Purification Purify by column chromatography. Workup->Purification End Obtain Cyclobutyl Ketone Product Purification->End

Caption: Workflow for Stille Coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organostannane (1.1 equivalents) in the chosen anhydrous solvent (e.g., toluene, 0.2 M).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) to the solution.

  • Substrate Addition: Add cyclobutanecarbonyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing with an organic solvent. Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Parameter Condition Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Common and effective precatalysts for Stille coupling.
Organostannane R-Sn(n-Bu)₃ (1.0-1.5 equiv.)Stable and reactive organometallic coupling partners.
Additive (Optional) CuI, LiClCan accelerate the transmetalation step.
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are crucial for this reaction.
Temperature 60-120 °CHigher temperatures are often required compared to Suzuki coupling.

Table 2: Typical Reaction Conditions for Stille Coupling with Cyclobutanecarbonyl Chloride.

Sonogashira Coupling: Synthesis of Cyclobutyl Alkynyl Ketones

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction provides a highly efficient method for the synthesis of cyclobutyl alkynyl ketones, which are versatile building blocks in organic synthesis and can be found in various biologically active molecules.[23][24]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[21] The palladium catalyst facilitates the oxidative addition of the acyl chloride, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and also to neutralize the HCl generated during the reaction.[25]

  • Solvent: Aprotic solvents like THF or DMF are commonly used.

Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%) in the chosen solvent (e.g., THF, 0.2 M).

  • Base and Substrate Addition: Add the amine base (e.g., triethylamine, 2.5 equivalents) followed by the dropwise addition of cyclobutanecarbonyl chloride (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature until completion. The reaction is often rapid.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard palladium precatalysts for Sonogashira coupling.
Copper Co-catalyst CuI (2-10 mol%)Activates the terminal alkyne.
Base Et₃N, i-Pr₂NH (2-3 equiv.)Deprotonates the alkyne and acts as an acid scavenger.
Solvent THF, DMF, TolueneAprotic solvents are preferred.
Temperature Room Temperature to 60 °CThe reaction is often efficient at room temperature.

Table 3: Typical Reaction Conditions for Sonogashira Coupling with Cyclobutanecarbonyl Chloride.

Heck Coupling: A Pathway to α,β-Unsaturated Cyclobutyl Ketones

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[26][27] While less common for acyl chlorides, the Heck-type coupling of cyclobutanecarbonyl chloride with alkenes can provide access to α,β-unsaturated cyclobutyl ketones. This transformation typically proceeds via a slightly different mechanism involving decarbonylation. A more direct approach to these structures often involves the Heck reaction of a cyclobutyl-substituted alkene. However, for the direct use of the acyl chloride, specific conditions are required to favor the desired coupling over competing pathways.[28][29]

Note: The direct Heck coupling of acyl chlorides can be challenging due to competing decarbonylation of the acyl-palladium intermediate. Careful optimization of reaction conditions, including the choice of ligand and base, is often necessary.

Troubleshooting and Practical Considerations

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions.

    • Improper Base/Solvent Combination: The choice of base and solvent is critical and may require optimization for specific substrates.

    • Substrate Decomposition: Cyclobutanecarbonyl chloride is moisture-sensitive and can hydrolyze.[6][30] Ensure it is handled under anhydrous conditions.

  • Side Reactions:

    • Homocoupling: Homocoupling of the organometallic reagent can occur, especially at higher temperatures. Using a slight excess of the organometallic partner can sometimes mitigate this.

    • Decarbonylation: In some cases, particularly at elevated temperatures, the acyl-palladium intermediate can undergo decarbonylation, leading to the formation of byproducts. The use of appropriate ligands can sometimes suppress this pathway.

  • Purification Challenges:

    • Stille Coupling: The removal of tin byproducts can be challenging. The KF workup is generally effective, but multiple treatments may be necessary.

    • Close-Eluting Impurities: Careful column chromatography with optimized solvent systems is often required to obtain highly pure products.

Safety Precautions

  • Cyclobutanecarbonyl Chloride: This compound is corrosive and reacts with moisture to produce HCl gas.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Organotin Reagents: Organostannanes are highly toxic and should be handled with extreme caution in a fume hood. All waste containing tin compounds must be disposed of according to institutional safety guidelines.

  • Solvents: Many of the solvents used in these reactions are flammable and should be handled away from ignition sources.

Conclusion

Palladium-catalyzed cross-coupling reactions of cyclobutanecarbonyl chloride are powerful and versatile methods for the synthesis of a wide range of cyclobutyl ketones. These compounds are valuable building blocks in medicinal chemistry and materials science. By understanding the underlying principles of the catalytic cycles and carefully selecting the reaction conditions, researchers can effectively utilize these transformations to construct complex molecular architectures. The protocols and guidelines presented in this document provide a solid foundation for the successful application of these important synthetic methods.

References

  • Vertex AI Search. Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • Vertex AI Search. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • Lo Fiego, M. J., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 10565-10595. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Alsafwani, M. (2017). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates.
  • Guram, A. S., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(22), 8872-8877. [Link]

  • Wang, Z., et al. (2019). Pd‐Catalyzed Enantioselective Ring Opening/Cross‐Coupling and Cyclopropanation of Cyclobutanones. Angewandte Chemie International Edition, 58(3), 897-901. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • Royal Society of Chemistry. Decarboxylative/Sonogashira-type cross-coupling using PdCl2(CyPhine)2*.
  • ResearchGate.
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Myers, A. G. The Stille Reaction. [Link]

  • Chemistry LibreTexts. 2.
  • PubMed. Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sigma-Aldrich. Cyclopropanecarbonyl chloride 98 4023-34-1.
  • MDPI.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling.
  • MDPI.
  • PubMed Central. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. [Link]

  • Royal Society of Chemistry.
  • Semantic Scholar. Synthesis bis-thienyl-substituted cyclobutenedione via the Liebeskind-Srogl and Stille cross-coupling reactions.
  • YouTube. Stille Coupling. [Link]

  • YouTube. Heck Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Myers, A. G. The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Notes & Protocols: The Use of Cyclobutyl 2,4-difluorophenyl ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutyl 2,4-difluorophenyl ketone is a strategically designed chemical scaffold that is gaining significant traction as a versatile building block in modern medicinal chemistry. This molecule synergistically combines three key structural motifs: a conformationally rigid cyclobutane ring, a metabolically robust and electronically modified 2,4-difluorophenyl group, and a synthetically versatile ketone linker. This combination allows for the fine-tuning of critical drug-like properties, including metabolic stability, target-binding affinity, lipophilicity, and pharmacokinetic profiles. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the rationale for its use, detailed protocols for its synthesis, and its subsequent derivatization into novel chemical entities with therapeutic potential.

Rationale for Use: A Trifecta of Medicinally Relevant Moieties

The power of this compound as a synthetic intermediate lies in the distinct and complementary advantages conferred by each of its constituent parts. The strategic incorporation of this building block can address common challenges in drug discovery, such as poor metabolic stability or suboptimal target engagement.

  • The Cyclobutyl Moiety: This four-membered carbocycle is increasingly utilized to impart favorable pharmacological properties.[1][2] Its puckered, three-dimensional structure provides conformational restriction, which can lock a flexible ligand into its bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency.[3][4] Furthermore, the cyclobutane ring can enhance metabolic stability by replacing more labile groups (e.g., gem-dimethyl or isopropyl) or by blocking sites susceptible to metabolism.[5] It also serves as an effective aryl isostere, reducing planarity and improving solubility while filling hydrophobic pockets in target proteins.[3][5]

  • The 2,4-Difluorophenyl Moiety: The introduction of fluorine is a cornerstone of modern drug design.[6] The 2,4-difluoro substitution pattern offers specific benefits. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable electrostatic interactions (such as hydrogen bonds) with protein targets.[7] The difluorophenyl group is also metabolically stable and can significantly enhance lipophilicity, which is crucial for membrane permeability.[8] This modification can lead to improved oral bioavailability and better penetration of the blood-brain barrier.

  • The Ketone Linker: The ketone functional group is a highly versatile chemical handle. Its electrophilic carbonyl carbon is amenable to a wide array of nucleophilic addition reactions, allowing for the straightforward introduction of diverse functional groups and the rapid expansion of a compound library.[9][10] It is a key precursor for synthesizing secondary and tertiary alcohols, amines, and complex heterocyclic systems.

Caption: Key structural features and their medicinal chemistry benefits.
Table 1: Physicochemical Properties
PropertyValueJustification & Impact
Molecular Formula C₁₁H₁₀F₂O---
Molecular Weight 196.20 g/mol Provides a good starting point for fragment-based or lead-like library synthesis.
logP (Predicted) ~2.5 - 3.0The difluorophenyl and cyclobutyl groups contribute to lipophilicity, aiding membrane permeability.[8]
Topological Polar Surface Area (TPSA) 17.07 ŲLow TPSA suggests good potential for oral bioavailability and CNS penetration.
Hydrogen Bond Acceptors 1 (Carbonyl O)Can participate in key interactions with biological targets.
Hydrogen Bond Donors 0The core scaffold is non-donating, a property that can be modified via derivatization.

Synthesis of this compound

The title compound is most reliably synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and efficient route to aryl ketones.[11][12]

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

1,3-Difluorobenzene + Cyclobutanecarbonyl chloride → (in the presence of AlCl₃) → this compound

Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 1,3-difluorobenzene ring. Acylation occurs predominantly at the 4-position (para to one fluorine and ortho to the other) due to the ortho,para-directing nature of the fluorine substituents and for steric reasons.[13]

Materials & Reagents:

  • Cyclobutanecarbonyl chloride (1.0 equiv)

  • 1,3-Difluorobenzene (1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: In the addition funnel, dissolve cyclobutanecarbonyl chloride (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Addition: Following the complete addition of the acyl chloride, add 1,3-difluorobenzene (1.2 equiv) dropwise via the addition funnel.

  • Reaction: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Self-Validation (Characterization):

  • ¹H NMR: Expect signals corresponding to the aromatic protons (with characteristic F-H coupling) and the aliphatic protons of the cyclobutyl ring.

  • ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.[14]

  • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons.

  • Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the molecular formula C₁₁H₁₀F₂O.

Applications in Derivatization: Protocols for Library Synthesis

The ketone serves as a launchpad for creating diverse libraries of compounds. Below are protocols for two fundamental transformations.

Protocol 3.1: Reductive Amination for Amine Synthesis

Rationale: Reductive amination is a robust and widely used method in medicinal chemistry for converting ketones into amines.[15][16] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation as it does not readily reduce the ketone in the absence of the iminium ion intermediate.[16]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Primary or secondary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic, ~5% v/v)

Procedure:

  • To a solution of the ketone (1.0 equiv) and the selected amine (1.1 equiv) in DCE, add a catalytic amount of acetic acid. The acid catalyzes the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add STAB (1.5 equiv) portion-wise to the reaction mixture. Effervescence may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the mixture three times with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired amine.

Caption: Workflow for the reductive amination protocol.
Protocol 3.2: Grignard Reaction for Tertiary Alcohol Synthesis

Rationale: The Grignard reaction is a powerful C-C bond-forming reaction that converts ketones into tertiary alcohols.[17][18] This allows for the introduction of a new alkyl or aryl substituent, significantly increasing molecular complexity and exploring new chemical space.[10] Anhydrous conditions are critical as Grignard reagents are strong bases and react readily with water.[18]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in ether) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting tertiary alcohol by flash chromatography.

Advanced Application: A Gateway to cis-1,3-Difunctionalized Cyclobutanes

Recent advances have demonstrated that aryl cyclobutyl ketones are excellent precursors for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes.[2][19] This scaffold is of high interest in medicinal chemistry.[20] The strategy involves a two-step sequence: a photochemically-induced Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization.[2][19]

Conceptual Workflow:

  • Norrish-Yang Cyclization: Irradiation of this compound with UV light promotes an intramolecular γ-hydrogen abstraction from the cyclobutane ring by the excited ketone, forming a 1,4-biradical. This biradical then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate.[19][21] Note that electron-deficient aryl ketones, such as our difluorinated substrate, are reported to be effective in this reaction.[19]

  • Palladium-Catalyzed Functionalization: The resulting bicyclo[1.1.1]pentan-2-ol undergoes a ligand-enabled, palladium-catalyzed C-C bond cleavage. This process generates a cyclobutyl organopalladium intermediate which can then be coupled with a variety of partners (e.g., aryl iodides, vinyl iodides) to install a new substituent at the 3-position of the cyclobutane ring, exclusively yielding the cis diastereomer.[2]

This advanced application highlights how this compound can serve as a key starting material for accessing novel, three-dimensional chemical matter that is highly sought after in contemporary drug discovery programs.

Safety & Troubleshooting

  • Safety: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Friedel-Crafts reactions can be highly exothermic and should be cooled appropriately. Grignard reagents are pyrophoric and react violently with water.

  • Troubleshooting:

    • Low Yield in Friedel-Crafts: Ensure all reagents and glassware are scrupulously dry. The quality of the AlCl₃ is critical.

    • Incomplete Reductive Amination: The amine may be too sterically hindered or electronically poor. Increasing reaction time, temperature, or using a different reducing agent (e.g., NaBH₃CN) may improve conversion.

    • Grignard Reaction Failure: The most common issue is the presence of moisture. Ensure all solvents and glassware are anhydrous. If the starting ketone is recovered, the Grignard reagent may have degraded.

References

Sources

Application Notes & Protocols: The Cyclobutyl Ketone Moiety as a Bioisosteric Replacement for the Phenyl Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents.[1][2] Its rigid structure provides a reliable scaffold for orienting pharmacophoric groups, and its hydrophobic nature can facilitate entry into binding pockets. However, the very properties that make the phenyl ring so ubiquitous can also be liabilities in drug development. High lipophilicity can lead to poor solubility and off-target effects, while the aromatic system is often a prime target for oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the potential for reactive metabolite formation.[3][4]

Bioisosterism, the interchange of functional groups with similar physicochemical or biological properties, is a powerful strategy to mitigate these issues.[5] This application note details the use of the cyclobutyl 2,4-difluorophenyl ketone moiety as a non-classical bioisostere for a substituted phenyl ring. By replacing a planar, aromatic system with a three-dimensional, saturated carbocycle, medicinal chemists can fine-tune a molecule's properties to enhance its drug-like characteristics. The cyclobutyl ring, in particular, offers a unique combination of rigidity and non-planarity that can improve metabolic stability, solubility, and binding affinity.[6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a phenyl ring bioisostere, complete with detailed experimental protocols for its evaluation.

Strategic Rationale for Phenyl Ring Replacement

The decision to replace a phenyl ring with a bioisostere like a cyclobutyl ketone is driven by several key objectives in drug optimization:

  • Enhancing Metabolic Stability: Aromatic rings are susceptible to hydroxylation, a common metabolic pathway. The saturated C-H bonds of a cyclobutane are generally more resistant to oxidative metabolism, potentially increasing the compound's half-life.

  • Improving Aqueous Solubility: The introduction of a more three-dimensional and often more polar ketone functionality in place of a flat, hydrophobic phenyl ring can disrupt crystal packing and increase interactions with water, thereby improving solubility.

  • Optimizing Binding Interactions: The puckered conformation of the cyclobutane ring presents a different spatial arrangement of substituents compared to a flat phenyl ring. This can lead to more favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.

  • Navigating Intellectual Property Landscapes: Introducing novel, non-obvious structural modifications can be a key strategy for securing new intellectual property.

Synthesis of this compound

The target compound can be reliably synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_3_difluorobenzene 1,3-Difluorobenzene product Cyclobutyl 2,4-difluorophenyl ketone 1_3_difluorobenzene->product cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride cyclobutanecarbonyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product solvent Dichloromethane (DCM) solvent->product temperature 0°C to rt temperature->product Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Thaw and dilute human liver microsomes mix Combine microsomes, compound, and buffer prep_mics->mix prep_comp Prepare test compound working solution prep_comp->mix prep_nadph Prepare NADPH regenerating system pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate reaction with NADPH pre_incubate->start_rxn time_points Take aliquots at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench reaction with ice-cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate % remaining, t½, and CLint lcms->calc Binding_Mode cluster_protein Protein Binding Pocket cluster_ligand Cyclobutyl Ketone Ligand H_bond_donor H-bond Donor (e.g., backbone NH) H_bond_acceptor H-bond Acceptor (e.g., sidechain C=O) hydrophobic_pocket Hydrophobic Pocket ketone_O Ketone Oxygen ketone_O->H_bond_donor Hydrogen Bond difluoro 2,4-Difluorophenyl difluoro->H_bond_acceptor Fluorine Interactions cyclobutyl Cyclobutyl Ring cyclobutyl->hydrophobic_pocket van der Waals Interactions

Sources

Application Note: Strategic Derivatization of Cyclobutyl 2,4-difluorophenyl ketone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the strategic derivatization of Cyclobutyl 2,4-difluorophenyl ketone, a scaffold of significant interest in medicinal chemistry. We present a rationale-driven approach to systematically modify this core structure at two key positions—the carbonyl group and the cyclobutyl ring—to generate a diverse library of analogs for robust Structure-Activity Relationship (SAR) analysis. This note includes detailed, field-proven protocols for key chemical transformations, including carbonyl reductions, reductive aminations, and an advanced two-step C–H functionalization of the cyclobutyl moiety. The methodologies are designed to be self-validating and are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Value of the Cyclobutyl Aryl Ketone Scaffold

The confluence of a cyclobutyl ring and a 2,4-difluorophenyl moiety within a single ketone scaffold presents a compelling starting point for drug discovery programs. The 1,3-disubstituted cyclobutane motif is an emerging feature in medicinal chemistry, known to confer beneficial pharmacological properties by providing three-dimensional diversity and improving metabolic stability.[1][2] The 2,4-difluorophenyl group is a well-established pharmacophore, often utilized to enhance binding affinity and modulate electronic properties. The central ketone functional group serves as a versatile chemical handle, acting as a potential hydrogen bond acceptor in ligand-receptor interactions while offering numerous avenues for synthetic modification.[3][4]

Systematic exploration of the chemical space around this core structure is essential to understand its SAR, which aims to identify the molecular features crucial for biological activity.[5] This guide outlines a logical workflow for generating a focused library of analogs by targeting specific, synthetically accessible regions of the parent molecule.

A Strategic Framework for Derivatization

A successful SAR campaign requires a strategic approach rather than random derivatization. For the this compound scaffold, we propose a dual-axis strategy focusing on modifications of the carbonyl group and the cyclobutyl ring. This approach allows for the independent assessment of electronic/polar interactions (via carbonyl modification) and steric/hydrophobic interactions (via cyclobutyl functionalization).

SAR_Workflow Start Starting Material This compound Strategy Dual-Axis Derivatization Strategy Start->Strategy Axis1 Axis 1: Carbonyl Modification (Probing Polar Interactions) Strategy->Axis1 Axis2 Axis 2: Cyclobutyl C-H Functionalization (Exploring 3D Space) Strategy->Axis2 Library Focused Analog Library Axis1->Library Axis2->Library Screening Biological Screening (In Vitro / In Vivo Assays) Library->Screening SAR SAR Analysis & Model Refinement Screening->SAR SAR->Strategy Iterative Design

Figure 1: A strategic workflow for SAR studies starting from this compound.

Protocol Suite I: Derivatization of the Carbonyl Group

Modifications to the carbonyl group directly probe its role as a hydrogen bond acceptor and allow for the introduction of new polar or charged functionalities.[4]

Reduction to Secondary Alcohol

Rationale: Converting the ketone to an alcohol replaces a hydrogen bond acceptor with both a donor and an acceptor. This is a fundamental step to test the necessity of the carbonyl's electronic properties for biological activity.

Protocol: Sodium Borohydride Reduction

  • Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of acetone (10 mL), followed by water (20 mL). Reduce the volume of the solvent in vacuo.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding secondary alcohol.

  • Characterization: Confirm the structure via ¹H NMR (appearance of a new carbinol proton and disappearance of the ketone), ¹³C NMR, and mass spectrometry.

Reductive Amination to Secondary Amines

Rationale: This protocol introduces a basic nitrogen atom, which can serve as a hydrogen bond donor/acceptor or form salt bridges. This dramatically alters the physicochemical properties (e.g., pKa, solubility) of the parent molecule.

Protocol: Direct Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.2 eq) in dichloromethane (DCM, 0.2 M). Add acetic acid (2 drops) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude amine product via flash column chromatography (eluent: DCM/methanol gradient, potentially with 1% triethylamine to prevent streaking).

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry (verifying the mass of the coupled product).

Carbonyl Derivatization Strategy Key Reagents Resulting Functional Group SAR Rationale
ReductionNaBH₄, MethanolSecondary AlcoholProbes importance of H-bond acceptor vs. donor/acceptor.
Reductive AminationPrimary Amine, NaBH(OAc)₃Secondary AmineIntroduces basic center, H-bond donor, explores new interactions.
Wittig OlefinationWittig Ylide (e.g., Ph₃P=CH₂)Exocyclic AlkeneRemoves polarity, introduces steric bulk, explores hydrophobic pockets.
Bioisosteric ReplacementMulti-step synthesisOxetaneMaintains polarity while improving physicochemical properties.[6][7]

Protocol Suite II: C-H Functionalization of the Cyclobutyl Ring

Directly functionalizing the C-H bonds of the cyclobutyl ring provides a powerful method to explore steric boundaries and access novel chemical space without altering the core pharmacophore.[8] We present a state-of-the-art, two-step sequence for the diastereoselective synthesis of cis-γ-functionalized cyclobutyl ketones based on methodologies developed by leading research groups.[1][9][10]

CH_Functionalization Start Aryl Cyclobutyl Ketone Step1 Step 1: Norrish-Yang Cyclization Start->Step1 Intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate Step1->Intermediate Step2 Step 2: Pd-Catalyzed C-C Cleavage/Coupling Intermediate->Step2 Product cis-γ-Functionalized Cyclobutyl Ketone Step2->Product Reagents1 UV Light (e.g., 300 nm) Solvent (e.g., Benzene) Reagents1->Step1 Reagents2 Pd(OAc)₂, Ligand Aryl/Alkenyl Halide, Base Reagents2->Step2

Figure 2: Two-step workflow for cis-selective C-H functionalization of the cyclobutyl ring.

Step 1: Norrish-Yang Photocyclization

Rationale: The first step involves an intramolecular γ-hydrogen abstraction by the excited ketone, followed by cyclization to form a strained bicyclo[1.1.1]pentan-2-ol intermediate. This reaction sets the stage for a regioselective C-C bond cleavage.

Protocol: Synthesis of the Bicyclo[1.1.1]pentan-2-ol Intermediate

  • Setup: Prepare a 0.05 M solution of this compound in an appropriate solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel.

  • Degassing: Degas the solution for 30 minutes by bubbling with nitrogen or argon to remove oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 300 nm) in a photochemical reactor with appropriate cooling (to maintain room temperature).

  • Monitoring: Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the starting material and the appearance of the bicyclic alcohol signals. The reaction may take 12-24 hours.

  • Isolation: Upon completion, concentrate the solvent in vacuo. The crude bicyclo[1.1.1]pentan-2-ol intermediate is often used directly in the next step without extensive purification, as it can be unstable.

Step 2: Palladium-Catalyzed C-C Cleavage and Functionalization

Rationale: The high ring strain of the bicyclo[1.1.1]pentan-2-ol allows for a ligand-enabled, palladium-catalyzed C-C bond cleavage. This process generates a cyclobutyl palladium intermediate that can then participate in cross-coupling reactions with various partners, stereospecifically yielding cis-1,3-disubstituted cyclobutanes.[1][9]

Protocol: Arylation of the Cyclobutyl Ring

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon), add the crude bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable ligand (e.g., a specific phosphine or pyridone ligand, 20 mol%), the aryl iodide coupling partner (1.5 eq), and a silver oxide (Ag₂O) base (2.0 eq).

  • Reaction: Add anhydrous and degassed 1,2-dichloroethane (DCE, 0.05 M). Seal the tube and heat the reaction mixture to 100 °C for 20-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with DCM. Filter the mixture through a pad of Celite to remove palladium black and silver salts, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cis-γ-arylated cyclobutyl ketone.

  • Characterization: Confirm the structure and stereochemistry via ¹H NMR (noting the appearance of new aromatic signals and the cis relationship of the substituents on the cyclobutyl ring, often determined by NOE experiments), ¹³C NMR, and high-resolution mass spectrometry.

Cyclobutyl Derivatization Strategy Key Reagents Resulting Structure SAR Rationale
ArylationAryl Iodide, Pd(OAc)₂, Ligandcis-1-Aryl-3-benzoyl cyclobutaneExplores distal hydrophobic/aromatic pockets; alters molecular vector.
AlkenylationAlkenyl Iodide, Pd(OAc)₂, Ligandcis-1-Alkenyl-3-benzoyl cyclobutaneIntroduces rigid unsaturated linkers for vector exploration.
AlkynylationAlkynyl Iodide, Pd(OAc)₂, Ligandcis-1-Alkynyl-3-benzoyl cyclobutaneProvides a linear, rigid extension to probe narrow channels.

Conclusion

The strategic derivatization of this compound provides a robust platform for generating meaningful SAR data. By systematically and independently modifying the carbonyl group and the cyclobutyl ring, researchers can deconstruct the contributions of polar interactions, steric bulk, and molecular shape to biological activity. The detailed protocols provided herein offer reliable and reproducible methods for synthesizing key analogs, forming the foundation of a successful drug discovery campaign.

References

  • Dunsford, J. J., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

  • Mistry, S. N., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • SlidePlayer. (2016). SAR on Aldehydes and Ketones. [Link]

  • ResearchGate. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Drug-Design.org. Structure Activity Relationships (SAR). [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. [Link]

  • Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(4), 313-322. [Link]

  • SlideShare. (2022). Structure activity relationship chemistry. [Link]

  • ResearchGate. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]

  • Google Patents. (2019).
  • Patsnap. (2020). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. [Link]

  • O'Duill, M., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry – A European Journal, 23(23), 5463-5467. [Link]

  • Google Patents. (1992). Process for the preparation of 4-(2,4-difluorophenyl)
  • Google Patents. (2020).
  • Nature Portfolio. (2022). Contemporary synthetic strategies in organofluorine chemistry. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 77(5), 2479-2489. [Link]

  • Canadian Science Publishing. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Canadian Journal of Chemistry, 48(9), 1436-1449. [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6241. [Link]

  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • Cell Press. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(7), 1957-1970. [Link]

  • ResearchGate. (2023). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • American Chemical Society. (1972). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society, 94(17), 6040-6047. [Link]

  • National Center for Biotechnology Information. (2006). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4342. [Link]

  • PubMed. (2023). Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. Journal of the American Chemical Society, 145(16), 9198-9206. [Link]

Sources

Application Notes and Protocols for the Asymmetric Reduction of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for the asymmetric reduction of cyclobutyl 2,4-difluorophenyl ketone to its corresponding chiral alcohol, (cyclobutyl)(2,4-difluorophenyl)methanol. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting chiral alcohol often serves as a key building block for complex pharmaceutical intermediates. This guide will delve into the theoretical underpinnings of asymmetric ketone reduction, present detailed, field-proven protocols for prominent catalytic systems, offer in-depth troubleshooting advice, and provide standardized methods for the crucial determination of enantiomeric excess. The methodologies described herein are designed to be robust and reproducible, empowering researchers to achieve high yields and excellent enantioselectivity.

Introduction: The Significance of Chiral Alcohols

Enantiomerically pure alcohols are fundamental chiral building blocks in the synthesis of a vast array of single-enantiomer pharmaceuticals.[1][2] The specific three-dimensional arrangement of atoms in a drug molecule is often critical to its biological activity and pharmacological profile. Asymmetric reduction of prochiral ketones represents one of the most efficient and powerful strategies for accessing these valuable chiral secondary alcohols.[2][3] The substrate of focus, this compound, incorporates a fluorinated aromatic ring, a common motif in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The successful enantioselective reduction of this ketone provides a chiral synthon with broad applicability.

This guide will explore two primary, highly effective methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation. Additionally, a brief overview of biocatalytic approaches will be provided as an emerging and environmentally benign alternative.

Theoretical Background: Principles of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol involves the addition of a hydride (H⁻) to the carbonyl carbon. In the absence of a chiral influence, this addition occurs with equal probability from either face of the planar carbonyl group, resulting in a racemic mixture (a 50:50 mixture of both enantiomers). Asymmetric reduction methods employ a chiral catalyst to create a diastereomeric transition state, thereby lowering the activation energy for hydride delivery to one face of the ketone over the other. This energetic differentiation leads to the preferential formation of one enantiomer.

2.1 Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely utilized method for the enantioselective reduction of ketones.[4] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂).[5][6]

Mechanism of Action: The reaction proceeds through a six-membered, chair-like transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[6] This coordination orients the ketone in a sterically defined manner, exposing one face to preferential hydride attack from the coordinated borane.[6] The high degree of organization in this transition state is responsible for the typically excellent enantioselectivities observed.[7]

Experimental Protocols
3.1 Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

This protocol details the enantioselective reduction of this compound using an in-situ generated oxazaborolidine catalyst.[8]

Materials:

  • This compound

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.

  • Reducing Agent Addition: Add borane-dimethyl sulfide complex (1.0 eq) dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL per mmol of ketone) at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL per mmol of ketone) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL), followed by brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral alcohol.

dot

cbs_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reduction cluster_workup Quench & Workup cluster_purification Purification & Analysis start Dissolve Ketone in Anhydrous THF cool Cool to 0 °C start->cool add_catalyst Add (R)-CBS Catalyst cool->add_catalyst add_borane Add BH3·SMe2 add_catalyst->add_borane stir Stir at 0 °C & Monitor add_borane->stir quench Quench with Methanol stir->quench acid_workup Add 1M HCl quench->acid_workup extract Extract with EtOAc acid_workup->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Flash Chromatography dry->purify analyze Chiral HPLC for ee purify->analyze

Caption: CBS Reduction Experimental Workflow.

3.2 Protocol 2: Noyori Asymmetric Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of this compound using a Ru(II)-chiral diphosphine-diamine catalyst.[9]

Materials:

  • This compound

  • [RuCl₂( (R,R)-TsDPEN)(p-cymene)]

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous isopropanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂( (R,R)-TsDPEN)(p-cymene)] (0.01 eq).

  • Add this compound (1.0 eq).

  • Add the formic acid/triethylamine azeotropic mixture (5.0 eq) as the hydrogen source.

  • Add anhydrous isopropanol (5 mL per mmol of ketone).

  • Reaction Conditions: Seal the flask and heat the mixture to 40 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

dot

noyori_mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ru_precatalyst [Ru(II)-TsDPEN] Precatalyst Active_RuH Active Ru-Hydride Species Ru_precatalyst->Active_RuH Formate Coordination Ketone Coordination Active_RuH->Coordination + Ketone Ketone Ketone Substrate Hydride_Transfer Hydride Transfer (Stereodetermining Step) Coordination->Hydride_Transfer Product_Release Alcohol Product Release Hydride_Transfer->Product_Release Product_Release->Active_RuH + HCOOH/NEt3

Sources

Application Notes and Protocols for Suzuki Coupling Functionalization of Difluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Difluorophenyl Ketones

The difluorophenyl ketone motif is a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, derivatives of difluorophenyl ketones are integral to the development of novel pharmaceuticals and advanced materials.[2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for the carbon-carbon bond formation necessary to functionalize these important molecules.[3]

This guide provides an in-depth exploration of the Suzuki coupling protocols tailored for the derivatization of difluorophenyl ketones. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of catalytic systems, present a detailed experimental protocol, and provide troubleshooting guidance to navigate the unique challenges presented by these electron-deficient substrates.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[4] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a halo-difluorophenyl ketone) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing nature of the difluorophenyl ketone can influence the rate of this step.[5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Visualizing the Mechanism

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)₂) + Base Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product Ar-Pd(II)(R)L2->Ar-R caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Reagents: - Halo-difluorophenyl ketone - Boronic acid - Base setup Combine in Flask reagents->setup catalyst Prepare Catalyst/Ligand catalyst->setup inert Inert Atmosphere (Ar/N₂) setup->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete dry Dry and Concentrate workup->dry chromatography Column Chromatography dry->chromatography product Purified Product chromatography->product caption Suzuki Coupling Workflow

Sources

Application of Cyclobutyl 2,4-difluorophenyl ketone in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorinated moieties has become a cornerstone of modern molecular design. The 2,4-difluorophenyl group, in particular, is a privileged structural motif found in a multitude of successful fungicides and other crop protection agents. Its presence can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity. Cyclobutyl 2,4-difluorophenyl ketone emerges as a key intermediate in this context, offering a versatile platform for the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth exploration of the application of this ketone, with a focus on the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds vital for the control of a broad spectrum of plant pathogens.

The rationale for employing this compound lies in the unique combination of its structural features. The 2,4-difluorophenyl group provides the necessary electronic properties for potent fungicidal activity, while the cyclobutyl ring introduces a three-dimensional element that can enhance binding to the target site and optimize physicochemical properties such as solubility and lipophilicity. This guide will detail the synthetic pathways, provide step-by-step protocols, and offer expert insights into the causality behind the experimental choices, empowering researchers to leverage this valuable building block in their own discovery and development programs.

Core Application: Synthesis of a Next-Generation SDHI Fungicide

A prime application of this compound is in the synthesis of N-cyclobutyl-2-(trifluoromethyl)nicotinamide derivatives, a class of molecules with demonstrated high efficacy as SDHI fungicides. The recently developed nematicide and fungicide, cyclobutrifluram, serves as a pertinent structural analogue, underscoring the potential of this chemical class.[1][2][3][4][5] This guide will present a detailed, plausible synthetic route to a 2,4-difluoro analogue, showcasing the utility of the title ketone.

The overall synthetic strategy involves three key stages:

  • Synthesis of the Ketone Intermediate: Preparation of this compound via Friedel-Crafts acylation.

  • Conversion to the Amine: Transformation of the ketone into the crucial cyclobutyl(2,4-difluorophenyl)methanamine intermediate.

  • Amide Coupling: Final assembly of the target fungicide through the coupling of the amine with a suitable pyridine carboxylic acid derivative.

The following sections will provide detailed protocols and scientific rationale for each of these stages.

Experimental Protocols and Methodologies

Part 1: Synthesis of this compound (1)

The preparation of the title ketone is most efficiently achieved through a Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme:

G A 1,3-Difluorobenzene plus1 + A->plus1 B Cyclobutanecarbonyl chloride plus2 AlCl3 DCM, 0°C to rt B->plus2 C This compound (1) plus1->B plus2->C

Figure 1: Synthesis of this compound.

Protocol 1: Friedel-Crafts Acylation

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous DCM is added to the stirred suspension.

  • Acyl Chloride Addition: Cyclobutanecarbonyl chloride (1.1 equivalents) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound (1).

Causality and Expertise: The choice of aluminum chloride as the Lewis acid catalyst is standard for Friedel-Crafts acylations, as it effectively activates the acyl chloride.[7][8][9] The regioselectivity of the acylation is directed by the fluorine atoms on the benzene ring, favoring substitution at the 4-position, which is para to one fluorine and ortho to the other.[6] Conducting the initial addition at low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts.

Part 2: Synthesis of cis-1-(2,4-Difluorophenyl)cyclobutanamine (2)

The conversion of the ketone to the corresponding amine is a critical step. Reductive amination is a highly effective and widely used method for this transformation.

Reaction Scheme:

G A This compound (1) B Ammonium Acetate Sodium Cyanoborohydride Methanol A->B C cis-1-(2,4-Difluorophenyl)cyclobutanamine (2) B->C plus +

Figure 2: Synthesis of the cyclobutanamine intermediate.

Protocol 2: Reductive Amination

  • Reaction Setup: A round-bottom flask is charged with this compound (1) (1.0 equivalent), ammonium acetate (10 equivalents), and methanol.

  • Reagent Addition: The mixture is stirred at room temperature until the ketone has dissolved. Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is then added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a 2M sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine is purified by column chromatography on silica gel to yield cis-1-(2,4-Difluorophenyl)cyclobutanamine (2). The cis stereochemistry is the thermodynamically favored product in this type of reduction.

Expert Insights: Sodium cyanoborohydride is the reagent of choice for this reductive amination as it is a mild reducing agent that is selective for the iminium ion intermediate over the ketone starting material, thus minimizing the formation of the corresponding alcohol as a byproduct. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards the formation of the imine intermediate.

Part 3: Synthesis of N-((1S,2S)-2-(2,4-Difluorophenyl)cyclobutyl)-2-(trifluoromethyl)nicotinamide (3)

The final step is the amide coupling of the synthesized amine with 2-(trifluoromethyl)nicotinic acid. This can be achieved using standard peptide coupling reagents.

Reaction Scheme:

G A cis-1-(2,4-Difluorophenyl)cyclobutanamine (2) plus + A->plus B 2-(Trifluoromethyl)nicotinic acid reagents HATU, DIPEA DMF, rt B->reagents C N-((1S,2S)-2-(2,4-Difluorophenyl)cyclobutyl)-2-(trifluoromethyl)nicotinamide (3) plus->B reagents->C

Figure 3: Final amide coupling to the target agrochemical.

Protocol 3: Amide Coupling

  • Reagent Preparation: To a solution of 2-(trifluoromethyl)nicotinic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) are added HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) and diisopropylethylamine (DIPEA, 2.0 equivalents). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: A solution of cis-1-(2,4-Difluorophenyl)cyclobutanamine (2) (1.0 equivalent) in anhydrous DMF is added to the reaction mixture.

  • Reaction Completion: The reaction is stirred at room temperature for 12-18 hours, with progress monitored by LC-MS.

  • Aqueous Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Final Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the target compound (3). Chiral separation of the enantiomers can be performed at this stage using supercritical fluid chromatography (SFC) if required.

Rationale for Reagent Selection: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReaction TypeStarting MaterialProductKey ReagentsExpected Yield (%)
1Friedel-Crafts Acylation1,3-DifluorobenzeneThis compound (1)AlCl₃, Cyclobutanecarbonyl chloride70-85
2Reductive AminationKetone (1)cis-1-(2,4-Difluorophenyl)cyclobutanamine (2)NH₄OAc, NaBH₃CN60-75
3Amide CouplingAmine (2)N-((1S,2S)-2-(2,4-Difluorophenyl)cyclobutyl)-2-(trifluoromethyl)nicotinamide (3)2-(Trifluoromethyl)nicotinic acid, HATU, DIPEA75-90

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound application of this compound in the synthesis of a potent, next-generation SDHI fungicide. The provided protocols are based on well-established and reliable chemical transformations, offering a clear pathway for researchers in the agrochemical field to utilize this valuable intermediate. The strategic combination of the 2,4-difluorophenyl moiety and the cyclobutyl group holds significant promise for the development of new crop protection agents with superior performance characteristics. Further exploration of derivatives based on this core structure could lead to the discovery of novel fungicides and nematicides with diverse modes of action and improved environmental profiles, contributing to global food security.

References

  • Process research synthesis of Cyclobutrifluram (2). ResearchGate. Available at: [Link]

  • TYMIRIUM® technology: the discovery of Cyclobutrifluram. ResearchGate. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Available at: [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. ResearchGate. Available at: [Link]

  • Ciclobutrifluram (Cyclobutrifluram). Cultivar Magazine. Available at: [Link]

  • The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases | Request PDF. ResearchGate. Available at: [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus. National Institutes of Health. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]ethylamine hydrochloride. PrepChem.com. Available at: [Link]

  • US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane. Google Patents.
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]

  • Cyclobutrifluram. PubChem. Available at: [Link]

  • Synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]butan-2-one. PrepChem.com. Available at: [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. PubMed. Available at: [Link]

  • Synthesis of pyridine derivatives (2–4) and thioamide (5). ResearchGate. Available at: [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. Available at: [Link]

Sources

Application Note: Cyclobutyl (2,4-Difluorophenyl)methanone as a Privileged Scaffold for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology.[1][2] The structural diversity of inhibitor scaffolds is a critical factor in achieving desired potency, selectivity, and favorable pharmacokinetic profiles. The cyclobutane moiety has emerged as a valuable component in drug design, prized for its ability to introduce three-dimensionality, improve metabolic stability, and serve as a rigid scaffold to orient pharmacophoric elements.[3] This application note details the utility of cyclobutyl (2,4-difluorophenyl)methanone as a key building block for the synthesis of advanced kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family.

The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, often engaging in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. When combined with a cyclobutyl ketone, this building block offers a strategic starting point for creating non-planar structures that can access unique binding conformations, potentially leading to enhanced selectivity and reduced off-target effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile chemical entity.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthesis and process development.

PropertyValueSource
IUPAC Name cyclobutyl(2,4-difluorophenyl)methanoneFluorochem[4]
CAS Number 898791-26-9Fluorochem[4]
Molecular Formula C₁₁H₁₀F₂OFluorochem[4]
Molecular Weight 196.19 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInternal Data
Purity >97.0%Fluorochem[4]

Strategic Application in Kinase Inhibitor Synthesis: A Focus on JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them a prime target for therapeutic intervention. Several approved and clinical-stage JAK inhibitors incorporate small, rigid cyclic moieties to optimize binding and pharmacokinetic properties. Patents reveal that cyclobutane derivatives are key structures in the development of novel JAK inhibitors.[1][2]

The synthetic strategy outlined below leverages cyclobutyl (2,4-difluorophenyl)methanone to generate a key amine intermediate, which can then be elaborated to form a potent JAK inhibitor scaffold, such as a cyclobutyl-substituted pyrrolopyrimidine.

Experimental Workflow Overview

The overall synthetic strategy involves a two-step process: first, the reductive amination of the ketone to form a primary amine, and second, the coupling of this amine with a suitable heterocyclic core.

G start Cyclobutyl (2,4-difluorophenyl)methanone step1 Reductive Amination (Ammonium Acetate, NaBH3CN) start->step1 intermediate Key Intermediate: (1-(2,4-Difluorophenyl)cyclobutyl)methanamine step1->intermediate step2 Nucleophilic Substitution (e.g., with a chloropyrrolopyrimidine) intermediate->step2 product Final Product: Cyclobutyl-Substituted Kinase Inhibitor step2->product

Caption: Synthetic workflow from the ketone to a final kinase inhibitor.

Detailed Protocol: Synthesis of (1-(2,4-Difluorophenyl)cyclobutyl)methanamine

This protocol describes the conversion of the ketone to the corresponding primary amine via reductive amination. This transformation is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[5][6]

Materials:

  • Cyclobutyl (2,4-difluorophenyl)methanone (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of cyclobutyl (2,4-difluorophenyl)methanone (1.0 eq) in methanol (approximately 0.2 M concentration) in a round-bottom flask, add ammonium acetate (10.0 eq).

    • Causality Explanation: Methanol is an excellent solvent for both the ketone and the ammonium salt. Ammonium acetate serves as the ammonia source for the in-situ formation of the imine intermediate. A large excess is used to drive the equilibrium towards imine formation.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

    • Causality Explanation: Sodium cyanoborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate to the amine but is slow to reduce the starting ketone under these conditions. This selectivity prevents the formation of the corresponding alcohol as a byproduct.[6] Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. c. Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution. d. Separate the layers using a separatory funnel. Extract the aqueous layer twice more with DCM. e. Combine the organic layers and wash with brine.

    • Causality Explanation: The aqueous work-up removes excess ammonium acetate and inorganic salts. Sodium bicarbonate neutralizes any acidic species and ensures the product amine is in its free base form, which is more soluble in the organic solvent.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (1-(2,4-difluorophenyl)cyclobutyl)methanamine by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Elaboration to a Kinase Inhibitor Scaffold

The synthesized amine is a versatile intermediate for constructing the final kinase inhibitor. For example, it can be reacted with a suitable electrophilic heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in a nucleophilic aromatic substitution reaction to generate a core structure found in many JAK inhibitors.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Cyclobutyl-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The cyclobutyl group in this context serves to position the 2,4-difluorophenyl moiety optimally within the kinase's ATP binding site, while the amine provides the crucial linkage to the core heterocyclic scaffold that often forms hydrogen bonds with the hinge region of the kinase. The non-planar nature of the cyclobutyl ring can help to disrupt unfavorable planar stacking interactions and improve solubility and cell permeability.[3]

Conclusion

Cyclobutyl (2,4-difluorophenyl)methanone is a high-value building block for the synthesis of sophisticated kinase inhibitors. Its utility is demonstrated through a robust and reliable reductive amination protocol to generate a key amine intermediate, which is primed for incorporation into various heterocyclic scaffolds, particularly those targeting the JAK family of kinases. The unique conformational properties of the cyclobutyl ring, combined with the established role of the difluorophenyl motif in kinase binding, make this starting material an excellent choice for drug discovery programs aiming to develop novel therapeutics with improved efficacy and selectivity profiles.

References

  • WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors.
  • Cyclobutyl phenyl ketone . PubChem, National Institutes of Health. [Link]

  • Synthesis of ketone 18 and the subsequent reductive amination and Wittig reaction . ResearchGate. [Link]

  • Tofacitinib and JAK1 inhibitor 30 . ResearchGate. [Link]

  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Enantioselective Organocatalytic Reductive Amination . Macmillan Group, Princeton University. [Link]

  • The asymmetric synthesis of tofacitinib . ResearchGate. [Link]

  • Reductive amination . Wikipedia. [Link]

  • US9718834B2 - Processes and intermediates for making a JAK inhibitor.
  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • tofacitinib . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes . National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclobutyl 2,4-difluorophenyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclobutyl 2,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and offer robust, self-validating protocols to enhance yield and purity.

The primary and most direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1][2] This guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low (<50%). What are the most common culprits?

Answer: Low yields in Friedel-Crafts acylation are a frequent issue and can almost always be traced back to a few key factors. A systematic check is crucial for diagnosis.[3]

  • Catalyst Deactivation (Moisture): Aluminum chloride is extremely hygroscopic. Any moisture present in your glassware, solvent, starting materials, or even the inert gas atmosphere will rapidly hydrolyze and deactivate the catalyst, halting the reaction.[4][5]

    • Troubleshooting:

      • Rigorously dry all glassware in an oven (>120 °C) or by flame-drying under vacuum immediately before use.[6]

      • Use freshly opened anhydrous solvents or solvents purified by distillation over an appropriate drying agent.[3]

      • Handle AlCl₃ in a glovebox or under a positive pressure of dry inert gas (Nitrogen or Argon).

      • If you observe fuming (white smoke, which is HCl gas from hydrolysis) when adding AlCl₃ to your solvent, it's a clear sign of moisture contamination.[4]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][7]

    • Troubleshooting:

      • Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically cyclobutanecarbonyl chloride).

      • The formation of this product-catalyst complex is often visible as a thick, sometimes colored, precipitate. This is normal. The complex is hydrolyzed during the aqueous workup to release the final ketone product.[2]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Cyclobutanecarbonyl chloride: This acyl chloride is reactive and can hydrolyze to cyclobutanecarboxylic acid if exposed to moisture, rendering it inactive for the acylation reaction.[8] It is often prepared from cyclobutanecarboxylic acid using reagents like thionyl chloride or oxalyl chloride.[8][9]

      • Troubleshooting: Use freshly prepared or distilled cyclobutanecarbonyl chloride for best results.[9] Confirm its purity via GC or NMR if in doubt.

    • 1,3-Difluorobenzene: While generally stable, ensure it is free from isomeric impurities or other contaminants that could compete in the reaction.

  • Incorrect Reaction Temperature: Temperature control is critical. The initial formation of the acylium ion electrophile is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction of adding the acyl chloride to the AlCl₃ suspension.[10] The reaction with the aromatic ring may then be allowed to proceed at room temperature.

    • Troubleshooting:

      • Maintain a low temperature (0-5 °C) during the addition of the acylating agent.

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding decomposition that can occur with prolonged heating.[3]

Question: I see no product formation at all. Where should I start my investigation?

Answer: A complete lack of product points to a fundamental failure in one of the critical reaction components.

  • Check Catalyst Activity: The most likely issue is completely inactive AlCl₃. Use a fresh, unopened bottle of anhydrous aluminum chloride. Old bottles that have been opened multiple times are often contaminated with moisture and significantly less active.

  • Verify Starting Materials: Confirm the identity and purity of both 1,3-difluorobenzene and cyclobutanecarbonyl chloride. An IR spectrum of the acyl chloride should show a strong C=O stretch around 1800 cm⁻¹. The absence of a broad O-H stretch from the corresponding carboxylic acid is a good indicator of purity.

  • Review the Order of Addition: The standard procedure involves adding the acyl chloride to a suspension of AlCl₃ in the solvent, followed by the addition of the 1,3-difluorobenzene.[10] Reversing this order can sometimes lead to side reactions or catalyst deactivation.

Category 2: Impurity Formation & Side Reactions

Question: My NMR shows isomeric impurities. How can I improve the regioselectivity?

Answer: This is a crucial aspect of electrophilic aromatic substitution. In 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing activators via resonance, but strong deactivators via induction.[11] The directing effects are additive.

  • C4 Position (Desired): Acylation at the C4 position is directed by both fluorine atoms (ortho to one, para to the other). This is the electronically favored position.

  • C2 Position: Acylation at C2 is ortho to both fluorine atoms, which is sterically hindered and electronically less favored.

  • C5 Position: Acylation at C5 is meta to both fluorine atoms and is strongly disfavored.

While the 4-acylated product (this compound) is the major expected product, aggressive reaction conditions can sometimes lead to loss of selectivity.[11]

  • Troubleshooting:

    • Maintain Lower Temperatures: Running the reaction at room temperature or slightly below can enhance selectivity by favoring the kinetically preferred product.

    • Avoid Excess Catalyst: Using a large excess of AlCl₃ can sometimes decrease selectivity. Stick to the 1.1-1.2 equivalent range.

Question: My crude product is a dark, tarry material. What causes this and how can it be prevented?

Answer: Dark coloration or tar formation is usually a sign of decomposition or side reactions.

  • Causes:

    • High Reaction Temperature: Allowing the reaction to become too hot, especially during the initial exothermic addition, can cause charring and polymerization.

    • Concentrated Reagents: Running the reaction at too high a concentration can lead to localized "hot spots" and decomposition.

  • Prevention:

    • Strict temperature control is essential.[12] Use an ice bath and add reagents dropwise.[6]

    • Ensure efficient stirring to distribute heat and reagents evenly.[3]

    • Use an appropriate amount of solvent to maintain a manageable reaction concentration.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a self-validating system designed for high yield and purity.

Step 1: Reagent & Glassware Preparation

  • Dry a three-neck round-bottom flask, a condenser, and a dropping funnel in an oven at 120 °C for at least 4 hours.

  • Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool. Maintain a positive inert atmosphere throughout the reaction.

  • Use anhydrous dichloromethane (DCM) as the solvent.

Step 2: Reaction Assembly

  • To the reaction flask, charge anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Add anhydrous DCM to create a stirrable suspension.

  • Cool the flask to 0 °C using an ice/water bath.

  • In the dropping funnel, dissolve cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

Step 3: Aromatic Addition & Reaction

  • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

  • Add 1,3-difluorobenzene (1.05 eq.) dropwise, again maintaining the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[10]

Step 4: Work-up & Purification

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Caution: This quench is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation.

Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionPotential Negative OutcomeOptimized ConditionRationale
Catalyst (AlCl₃) Stoichiometry < 1.0 eq.Incomplete reaction, very low yield.1.1 - 1.2 eq.Required to overcome product complexation and drive the reaction to completion.[2]
Moisture Control Use of non-anhydrous solvents/wet glassware.Complete catalyst deactivation, no product.Rigorously dried setup, anhydrous solvents.AlCl₃ is extremely sensitive to water and will be rendered inactive upon contact.[4][5]
Temperature Control Rapid addition of reagents at room temp.Exothermic runaway, charring, side products.Slow, dropwise addition at 0-5 °C.Controls exothermicity, improves selectivity, and minimizes decomposition.[10]
Work-up Quench Quenching with water alone.Formation of aluminum hydroxides (gelatinous precipitate), difficult phase separation.Quenching with ice/HCl.The acid helps to keep aluminum salts dissolved in the aqueous phase, facilitating extraction.

Visualizations & Workflows

Synthesis & Work-up Workflow

The following diagram outlines the complete workflow from setup to purification.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification P1 Dry Glassware P2 Use Anhydrous Solvent (DCM) R1 Suspend AlCl3 in DCM at 0 °C P2->R1 R2 Add Cyclobutanecarbonyl Chloride Dropwise R1->R2 R3 Add 1,3-Difluorobenzene Dropwise R2->R3 R4 Stir at Room Temp (Monitor by TLC) R3->R4 W1 Quench on Ice/HCl R4->W1 W2 Separate Layers W1->W2 W3 Extract Aqueous Phase W2->W3 W4 Wash Organic Phase (H2O, NaHCO3, Brine) W3->W4 W5 Dry (Na2SO4) & Concentrate W4->W5 PU1 Column Chromatography or Vacuum Distillation W5->PU1 PU2 Pure Product PU1->PU2

Caption: General workflow for the Friedel-Crafts synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting Start Problem: Low or No Yield Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Catalyst Catalyst Stoichiometry & Activity? Start->Check_Catalyst Check_Reagents Reagent Quality? Start->Check_Reagents Check_Temp Temperature Control? Start->Check_Temp Sol_Moisture Solution: - Dry glassware/solvents - Use fresh anhydrous reagents - Maintain inert atmosphere Check_Moisture->Sol_Moisture Yes Sol_Catalyst Solution: - Use 1.1-1.2 eq. AlCl3 - Use fresh, unopened bottle Check_Catalyst->Sol_Catalyst Incorrect/Inactive Sol_Reagents Solution: - Use freshly distilled acyl chloride - Verify starting materials Check_Reagents->Sol_Reagents Poor/Degraded Sol_Temp Solution: - Add reagents at 0-5 °C - Ensure efficient stirring Check_Temp->Sol_Temp Poor

Caption: A decision tree for troubleshooting low-yield Friedel-Crafts acylation reactions.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • LookChem. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Google Patents. (n.d.). US2337489A - Purification of ketones.

Sources

Technical Support Center: Troubleshooting Side Products in the Friedel-Crafts Synthesis of Difluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] The synthesis of difluorophenyl ketones, in particular, presents a unique set of challenges due to the electronic and steric effects of the fluorine substituents.[3] These strongly electronegative atoms deactivate the benzene ring towards electrophilic attack, often necessitating more stringent reaction conditions which can, in turn, lead to the formation of undesired side products.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts acylation of difluorobenzenes. In a comprehensive question-and-answer format, this document provides in-depth troubleshooting strategies and preventative measures to minimize side product formation and optimize the yield of the desired difluorophenyl ketone.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of Isomeric Ketone Byproducts

Question: I am observing the formation of multiple ketone isomers in my reaction mixture when acylating 1,3-difluorobenzene. How can I improve the regioselectivity and obtain the desired 2,4-difluoro-substituted ketone?

Answer: The formation of isomeric products in the Friedel-Crafts acylation of substituted benzenes is a common challenge governed by the directing effects of the substituents on the aromatic ring. In the case of 1,3-difluorobenzene, both fluorine atoms are ortho, para-directing. This leads to potential acylation at the 2-, 4-, and 6-positions. The desired 2,4-difluoroacetophenone is typically the major product, but other isomers can form.

Root Causes and Solutions:

  • Steric Hindrance: Acylation at the 2-position (ortho to both fluorine atoms) is sterically hindered. The bulky acylium ion electrophile preferentially attacks the less hindered 4-position (para to one fluorine and ortho to the other).[5]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier for ortho-acylation, leading to a decrease in selectivity.

    • Troubleshooting: Maintain a low reaction temperature, typically between 0 °C and room temperature, to favor the thermodynamically more stable para-substituted product.[3]

  • Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst can influence the steric bulk of the electrophilic species and thus the regioselectivity.[5]

    • Troubleshooting: While strong Lewis acids like AlCl₃ are often necessary for deactivated rings, their high reactivity can sometimes lead to reduced selectivity.[5] Experimenting with milder Lewis acids, if the substrate's reactivity allows, or using a stoichiometric amount of the catalyst can sometimes improve the isomeric ratio.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in Friedel-Crafts acylation.

Issue 2: Polyacylation of the Aromatic Ring

Question: My reaction is producing a significant amount of a diacylated byproduct. How can I prevent this secondary reaction?

Answer: Unlike Friedel-Crafts alkylation, which is prone to polyalkylation because the alkyl group activates the ring, Friedel-Crafts acylation typically results in monoacylation.[6][7] The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to further electrophilic attack.[5][8] However, under certain conditions, polyacylation can occur, especially with highly activated aromatic substrates. While difluorobenzenes are generally deactivated, this issue can still arise if not properly controlled.

Root Causes and Solutions:

  • Excess Acylating Agent or Lewis Acid: Using a large excess of the acylating agent (e.g., acyl chloride or anhydride) or the Lewis acid catalyst can drive the reaction towards polyacylation, even on a deactivated ring.

    • Troubleshooting: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.2 equivalents) of the acylating agent and the Lewis acid relative to the difluorobenzene.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the slower, secondary acylation reaction.

    • Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated products.

Comparative Reaction Conditions to Minimize Polyacylation:

ParameterStandard ConditionsOptimized for Monoacylation
Difluorobenzene:Acylating Agent:Lewis Acid (molar ratio) 1 : 1.5 : 1.51 : 1.1 : 1.1
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 12-24 hoursMonitored to completion (typically 2-6 hours)
Issue 3: Hydrolysis of the Acylating Agent

Question: I am experiencing low conversion of my starting material, and upon workup, I isolate the carboxylic acid corresponding to my acylating agent. What is causing this?

Answer: The presence of the corresponding carboxylic acid is a strong indicator that your acylating agent (acyl chloride or anhydride) is undergoing hydrolysis. Friedel-Crafts reactions are extremely sensitive to moisture.[4] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic and will readily react with water. This not only deactivates the catalyst but also provides a source for the hydrolysis of the acylating agent.

Root Causes and Solutions:

  • Moisture in Glassware, Solvents, or Reagents: Even trace amounts of water can significantly impact the reaction.

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and allow it to cool in a desiccator before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

      • Ensure all reagents, including the difluorobenzene and the acylating agent, are anhydrous.

  • Atmospheric Moisture: Performing the reaction open to the atmosphere can introduce moisture.

    • Troubleshooting: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

Experimental Setup for Anhydrous Friedel-Crafts Acylation:

anhydrous_setup cluster_flask Reaction Flask cluster_cooling Temperature Control A Three-Neck Round-Bottom Flask B Magnetic Stir Bar A->B C Inert Gas Inlet (Nitrogen/Argon) A->C D Dropping Funnel (for acylating agent) A->D E Septum A->E F Ice Bath

Caption: Diagram of a typical anhydrous experimental setup for Friedel-Crafts acylation.

Issue 4: Complexation and Low Product Recovery

Question: After quenching the reaction, I am struggling to isolate my desired difluorophenyl ketone, and the yield is consistently low. What could be the issue during the workup?

Answer: The product of a Friedel-Crafts acylation, an aryl ketone, is a Lewis base. It forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[9] This complex is often a thick, viscous material that can make product isolation difficult. A proper workup procedure is crucial to break this complex and liberate the ketone.

Root Causes and Solutions:

  • Incomplete Hydrolysis of the Ketone-Lewis Acid Complex: Simply adding water may not be sufficient to completely hydrolyze the stable complex.

    • Troubleshooting: The workup should involve quenching the reaction mixture by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.[3] The acid is essential to protonate the ketone and break the complex with the Lewis acid.

  • Emulsion Formation: During the aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to product loss.

    • Troubleshooting:

      • Add a saturated solution of sodium chloride (brine) during the washing steps to help break emulsions.

      • Allow the separatory funnel to stand for an extended period to allow the layers to separate.

      • If an emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective.

Detailed Workup Protocol:

  • Quenching: Slowly pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Conclusion

The successful synthesis of difluorophenyl ketones via Friedel-Crafts acylation is highly dependent on careful control of reaction parameters and a thorough understanding of the potential side reactions. By addressing issues of regioselectivity, polyacylation, hydrolysis, and product isolation through the strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their experiments.

References

  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025). JoVE. Retrieved January 18, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Pearson+. Retrieved January 18, 2026, from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved January 18, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation Process in Ionic Liquids. (n.d.). Google Patents.
  • Process for the preparation of 2,4-difluoroacetophenone. (n.d.). Google Patents.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. (2023, October 21). StudySmarter. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 4). YouTube. Retrieved January 18, 2026, from [Link]

  • Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. (2024, February 22). YouTube. Retrieved January 18, 2026, from [Link]

  • Friedel‐Crafts acylation with various amides and mesitylene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Guide: Purification of Cyclobutyl 2,4-difluorophenyl ketone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, field-tested methodology for the purification of Cyclobutyl 2,4-difluorophenyl ketone via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple set of instructions to explain the critical reasoning behind each step. Our goal is to empower you with a robust, self-validating protocol and the knowledge to troubleshoot common issues effectively, ensuring high purity and yield.

Section 1: Compound Properties & Safety Data

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents, including cis-1,3-difunctionalized cyclobutanes.[1][2] Its purification is a critical step to ensure the integrity of subsequent reactions. Understanding its properties is the first step toward a successful purification.

PropertyValueSource
CAS Number 898791-26-9[3]
Molecular Formula C₁₁H₁₀F₂O[3]
Molecular Weight 196.197 g/mol [3]
Typical Purity ~97% (Crude)[3]

Safety Precautions: this compound is classified as harmful and an irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Section 2: The Principle of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[4][5] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[4] The choice of solvent is therefore the most critical parameter for a successful recrystallization.[7]

Section 3: Recommended Recrystallization Protocol

Solvent System Selection: The Rationale

The molecular structure of this compound—containing a polar ketone group, a nonpolar cyclobutyl ring, and a moderately polar difluorophenyl ring—suggests that a single solvent may not provide the ideal solubility curve. A solvent that dissolves it well when hot might retain too much of it when cold, leading to poor yield.[4] Conversely, a solvent in which it is poorly soluble even when hot is unsuitable.[8]

Therefore, a mixed-solvent system is the method of choice. We will use a "good" solvent, in which the ketone is highly soluble, and a "poor" solvent (or "anti-solvent"), in which it is sparingly soluble.

  • Recommended System: Isopropanol (IPA) / n-Heptane.

  • Causality: Isopropanol, a polar protic solvent, effectively dissolves the ketone at elevated temperatures due to favorable interactions with the carbonyl and difluoro-aromatic system. n-Heptane is a nonpolar solvent in which the compound is poorly soluble. By slowly adding n-Heptane to a hot, concentrated IPA solution, we can carefully approach the point of saturation and induce controlled crystallization upon cooling.

Step-by-Step Experimental Protocol

This protocol is designed for a typical lab-scale purification of approximately 5.0 grams of crude material.

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask (Note: Avoid using a beaker, as the wide mouth allows for excessive solvent evaporation).[4] Add a magnetic stir bar.

  • Add "Good" Solvent: Add approximately 15 mL of isopropanol (IPA) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Heat to a gentle boil (the boiling point of IPA is 82.6 °C).

  • Achieve Saturation: Continue adding IPA dropwise until all the solid just dissolves. The goal is to use the minimum amount of hot solvent required to form a clear solution. Using excess solvent is a common cause of low yield.[4]

  • (Optional) Hot Filtration for Insoluble Impurities: If you observe any insoluble impurities (e.g., dust, particulates), perform a hot filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter quickly to prevent premature crystallization in the funnel.[9]

  • Induce Crystallization: Remove the flask from the heat. Slowly add n-Heptane dropwise to the hot solution with continuous stirring until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated. Add 1-2 drops of hot IPA to redissolve the turbidity, resulting in a perfectly saturated solution.

  • Slow Cooling (Critical for Crystal Quality): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold 1:1 IPA/n-Heptane mixture to remove any residual mother liquor. Breaking the vacuum before adding the wash solvent ensures all crystals are rinsed effectively.[4]

  • Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Ketone in Minimum Hot IPA HotFilter 2. (Optional) Hot Filter to Remove Insolubles Dissolve->HotFilter if needed AddAntiSolvent 3. Add Heptane to Hot Solution (Induce Saturation) HotFilter->AddAntiSolvent SlowCool 4. Slow Cool to Room Temperature AddAntiSolvent->SlowCool IceBath 5. Cool in Ice Bath to Maximize Yield SlowCool->IceBath VacuumFilter 6. Isolate Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash 7. Wash with Cold IPA/Heptane Mixture VacuumFilter->Wash Dry 8. Dry Under Vacuum Wash->Dry End End: Pure Crystals Dry->End Start Start: Crude Ketone Start->Dissolve

Caption: Workflow for the purification of this compound.

Section 4: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Q1: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause 1: Excessive Solvent. The solution may not be sufficiently saturated because too much solvent was used during the dissolution step.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 20-30%) and attempt the cooling process again.[10]

  • Possible Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated due to a lack of nucleation sites.

    • Solution A (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[9][10] The microscopic scratches on the glass provide nucleation points for crystal growth.

    • Solution B (Seeding): If available, add a single, tiny crystal of the pure product (a "seed crystal") to the cold solution.[9][10] This provides a perfect template for further crystallization.

Q2: My compound has separated as an oil, not as crystals.

  • This phenomenon, known as "oiling out," is a common issue.

  • Possible Cause 1: High Impurity Level. A significant amount of impurity can depress the melting point of the mixture, causing it to separate as a liquid.[10]

  • Possible Cause 2: Solution Cooled Too Rapidly. If the saturated solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice.

  • Solution: Re-heat the flask until the oil completely redissolves into a clear solution. Add a small amount (5-10% of the total volume) of the "good" solvent (IPA) to ensure the saturation point is not exceeded at a high temperature.[10] Now, allow the solution to cool much more slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.[10]

Troubleshooting_OilingOut Start Problem: Compound 'Oiled Out' Action1 Re-heat Solution until Oil Dissolves Start->Action1 Action2 Add Small Amount of 'Good' Solvent (IPA) Action1->Action2 Action3 Ensure Slow Cooling (Insulate Flask) Action2->Action3 Outcome Result: Formation of Crystals Action3->Outcome

Caption: Troubleshooting logic for when a compound "oils out".

Q3: The final yield of pure crystals is very low.

  • Possible Cause 1: Using Too Much Solvent. This is the most common reason for low yield, as a significant portion of the product will remain dissolved in the mother liquor.[4]

  • Possible Cause 2: Premature Crystallization. If the product crystallizes during a hot filtration step, it will be lost.

  • Possible Cause 3: Incomplete Cooling. Not allowing the solution to cool sufficiently (e.g., in an ice bath) will result in less product precipitating.[4]

  • Solution: For future runs, be meticulous about adding the minimum amount of hot solvent for dissolution. If performing hot filtration, ensure the receiving flask and funnel are pre-heated. Always complete the process with a thorough cooling step in an ice bath.

Q4: The final crystals are colored, even though the crude material was only slightly off-color.

  • Possible Cause: Colored Impurities Co-precipitated. Some impurities may have similar solubility profiles to the desired product.

  • Solution (Activated Charcoal): In the dissolution step (Step 1), after the crude solid has dissolved in the hot IPA but before adding the n-Heptane, add a very small amount of activated charcoal (e.g., the tip of a spatula). Boil the solution with the charcoal for 2-3 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration and then proceed with the recrystallization as described. Caution: Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose an alternative solvent system? A good recrystallization solvent should dissolve the target compound completely when hot but sparingly when cold.[5] To test alternatives, place ~20-30 mg of your crude compound in a test tube. Add ~0.5 mL of the test solvent. If it dissolves at room temperature, the solvent is too good.[4] If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have found a potentially good single solvent. For a mixed system, find a "good" solvent (dissolves at room temp) and a miscible "poor" solvent (does not dissolve even when hot). Common pairs often include an alcohol with water or an alkane, or ethyl acetate with hexanes.[11]

Q2: How does slow vs. fast cooling affect crystal quality and purity? Slow cooling is paramount for high purity. It allows the molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurity molecules that do not fit well. Fast cooling (e.g., plunging a hot flask directly into an ice bath) traps impurities within the rapidly forming solid, leading to a less pure product and often smaller, more irregular crystals.

Q3: Can I reuse the filtrate (mother liquor) to recover more product? Yes. The mother liquor is saturated with your product at the cold temperature. You can often obtain a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate to re-concentrate it and then repeating the cooling process. However, be aware that this second crop will likely be less pure than the first, as the impurities are now more concentrated in the solution.

References

  • University of California, Davis. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of Groningen. Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Millersville University. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

Sources

Technical Support Center: Overcoming Regioselectivity in Friedel-Crafts Acylation of 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 1,3-difluorobenzene. Our goal is to provide in-depth, actionable solutions to overcome common regioselectivity issues, ensuring the efficient synthesis of the desired 2,4-difluoro-substituted aryl ketones, which are critical intermediates in pharmaceuticals and agrochemicals.[1][2]

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[3][4] When applied to 1,3-difluorobenzene, the reaction is intended to produce 2,4-difluoroacetophenone. However, the directing effects of the two fluorine substituents can lead to a mixture of regioisomers, complicating purification and reducing the yield of the target molecule.

Fluorine is an anomalous halogen in electrophilic aromatic substitution (EAS).[5] It is strongly deactivating via the inductive effect (-I) due to its high electronegativity, yet it is ortho, para-directing due to the resonance donation (+M) of its lone pairs.[6][7] In 1,3-difluorobenzene, these effects create a nuanced reactivity map. The C4 position is the most activated site, being para to one fluorine and ortho to the other. The C2 position is the second most likely site of attack, being ortho to both fluorines. The C5 position is sterically hindered and electronically deactivated, making substitution there highly unlikely.

This guide will walk you through understanding these effects and manipulating reaction conditions to favor the desired 2,4-isomer.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 2,4- and 2,6-difluoroacetophenone?

A1: This is the most common regioselectivity issue. Both the C4 and C2 positions are activated by the fluorine substituents. Acylation at C4 yields the desired 2,4-difluoroacetophenone. Acylation at C2 yields the undesired 2,6-difluoroacetophenone. The formation of the 2,6-isomer is often attributed to kinetic control or insufficient steric hindrance to disfavor attack at the C2 position.

Q2: My reaction is very slow or gives a low yield. What's the problem?

A2: 1,3-Difluorobenzene is an electron-deficient, deactivated ring due to the strong inductive withdrawal of the two fluorine atoms.[2] This inherent low reactivity requires forcing conditions. Common causes for low yield include:

  • Moisture: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture, which leads to deactivation.[8]

  • Insufficient Catalyst: Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.[9][10]

  • Low Temperature: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate with a deactivated substrate like 1,3-difluorobenzene.

Q3: What is the expected major product in the acylation of 1,3-difluorobenzene?

A3: The major product is overwhelmingly the 2,4-difluoro-substituted ketone. The C4 position benefits from being para to the C1-fluorine and ortho to the C3-fluorine. This position is generally favored over the C2 position, which is ortho to both fluorines and may experience greater steric hindrance.[2]

Q4: Can I use an acid anhydride instead of an acyl chloride?

A4: Yes, acid anhydrides, such as acetic anhydride, can be used as the acylating agent, often in the presence of a Lewis acid like aluminum chloride.[1][11] The choice between an acyl chloride and an anhydride can sometimes influence the reaction's reactivity and selectivity profile.

Troubleshooting Guide: Enhancing Selectivity for 2,4-Difluoroacetophenone

This section provides detailed strategies to minimize the formation of the undesired 2,6-isomer and other byproducts.

Issue 1: Poor Regioselectivity (Significant 2,6-Isomer Formation)

The key to improving selectivity is to exploit the subtle electronic and steric differences between the C4 and C2 positions.

Root Cause Analysis & Corrective Actions
  • Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the steric environment of the transition state.

    • Explanation: A bulky Lewis acid complexed with the acylating agent may experience greater steric repulsion at the more crowded C2 position (flanked by two fluorine atoms) than at the C4 position.

    • Recommendation: While AlCl₃ is standard, consider screening other Lewis acids. Metal triflates like Hafnium triflate (Hf(OTf)₄) or Ytterbium triflate (Yb(OTf)₃) have shown efficacy in Friedel-Crafts reactions and may offer different selectivity profiles.[4]

  • Solvent Effects: The reaction solvent can influence catalyst activity and the stability of the intermediates.

    • Explanation: Using the substrate, 1,3-difluorobenzene, as the solvent can increase its concentration and favor the desired reaction pathway.[1] This method also simplifies the reaction setup by eliminating an additional solvent.

    • Recommendation: Perform the reaction using an excess of 1,3-difluorobenzene as the solvent. This has been shown to be an effective strategy for producing 2,4-difluoroacetophenone.[1]

  • Temperature Control: Reaction temperature affects the kinetic vs. thermodynamic product distribution.

    • Explanation: Higher temperatures can sometimes overcome the activation barrier for the formation of less stable isomers. It is crucial to find an optimal temperature that promotes the reaction rate without compromising selectivity.

    • Recommendation: Start with a moderate temperature range of 25-55°C.[1] Avoid excessive heating, which could lead to byproduct formation or deacylation.

Issue 2: Low Conversion or No Reaction

Low reactivity is inherent to the substrate but can be overcome with careful optimization.

Root Cause Analysis & Corrective Actions
  • Reagent and Glassware Preparation: Moisture is the primary antagonist of Friedel-Crafts reactions.

    • Explanation: Lewis acids like AlCl₃ react violently with water to form inactive hydroxides and release HCl. This deactivates the catalyst and inhibits the formation of the necessary acylium ion electrophile.[8]

    • Recommendation: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the 1,3-difluorobenzene and acylating agent are free of water. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Loading: The product ketone is a Lewis base and will form a complex with the catalyst, effectively removing it from the catalytic cycle.[9]

    • Explanation: For each molecule of product formed, one equivalent of the Lewis acid is sequestered. Therefore, a stoichiometric amount is the theoretical minimum required.

    • Recommendation: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (the acylating agent).

Data Summary: Conditions for Selective Acylation

The following table summarizes recommended starting conditions based on established procedures for the synthesis of 2,4-difluoroacetophenone.

ParameterRecommended ConditionRationale & Reference
Substrate 1,3-DifluorobenzeneReactant and solvent.
Acylating Agent Acetyl Chloride or Acetic AnhydrideCommon, effective acylating agents.[1]
Catalyst Aluminum Chloride (AlCl₃)Standard, powerful Lewis acid for this transformation.[1]
Stoichiometry 1,3-DFB (Excess), Acylating Agent (1 eq), AlCl₃ (1.1-1.5 eq)Excess substrate acts as solvent; >1 eq of catalyst needed.[1][8]
Solvent Excess 1,3-DifluorobenzeneSimplifies setup and shown to be effective.[1]
Temperature 25 °C to 55 °CBalances reaction rate and selectivity.[1]
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination and catalyst deactivation.[8]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoroacetophenone using Excess 1,3-Difluorobenzene as Solvent

This protocol is adapted from patented industrial procedures and is optimized for high yield and selectivity.[1]

Materials:

  • 1,3-Difluorobenzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add excess 1,3-difluorobenzene.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) in portions.

  • Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine all organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess 1,3-difluorobenzene under reduced pressure. The excess 1,3-difluorobenzene can be recovered via distillation for reuse.[1]

  • Purification & Analysis: The crude product can be purified by vacuum distillation. Analyze the final product and any side products by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the structure and determine the isomeric ratio.

Visualizing the Mechanism and Workflow

Mechanism of Regioselective Acylation

The diagram below illustrates the electrophilic aromatic substitution mechanism, highlighting the resonance stabilization of the sigma complexes for attack at the C4 (desired) and C2 (undesired) positions. The greater stability of the C4 intermediate leads to the preferential formation of the 2,4-disubstituted product.

G DFB 1,3-Difluorobenzene Sigma4 Sigma Complex (Attack at C4) More Stable DFB->Sigma4 ortho, para-direction Sigma2 Sigma Complex (Attack at C2) Less Stable DFB->Sigma2 ortho-direction Acylium Acylium Ion (CH3CO+) Product24 2,4-Difluoroacetophenone (Major Product) Sigma4->Product24 -H+ Product26 2,6-Difluoroacetophenone (Minor Product) Sigma2->Product26 -H+

Caption: Regioselective pathways in the acylation of 1,3-difluorobenzene.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G start Start Experiment check_yield Low Yield or No Reaction? start->check_yield check_selectivity Poor Regioselectivity? check_yield->check_selectivity No moisture Check for Moisture - Dry glassware? - Anhydrous reagents? check_yield->moisture Yes solvent Optimize Solvent - Use excess DFB? check_selectivity->solvent Yes end Successful Synthesis of 2,4-Difluoroacetophenone check_selectivity->end No catalyst Check Catalyst Load - Using >1.1 eq? moisture->catalyst temp Check Temperature - Too low? catalyst->temp temp->check_selectivity Resolved catalyst_sel Screen Catalysts - Try bulky Lewis acids? solvent->catalyst_sel catalyst_sel->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation of 1,3-difluorobenzene.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Google Patents. (1996). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • Journal of the American Chemical Society. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

  • ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel-Crafts acylation of thiophene. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
  • National Institutes of Health. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

Sources

Stability of cyclobutyl ketones under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common issues encountered when working with cyclobutyl ketones under various reaction conditions. Cyclobutane moieties are increasingly incorporated into pharmaceutical candidates to enhance properties like metabolic stability and conformational rigidity.[1][2] However, the inherent ring strain and the reactivity of the ketone functional group can lead to unexpected outcomes. This resource provides field-proven insights and solutions to common experimental challenges.

Section 1: Stability and Reactions under Acidic Conditions

Under acidic conditions, the primary site of reactivity on a cyclobutyl ketone is the carbonyl oxygen. Protonation of the oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. While the cyclobutane ring itself is relatively stable, certain conditions can promote rearrangements.

Frequently Asked Questions (FAQs): Acidic Conditions

Question 1: I am attempting a reaction with a cyclobutyl ketone in strong acid and observing low yield of my desired product, with several unidentified byproducts. What could be happening?

Answer: The most likely issue is acid-catalyzed ring-opening or rearrangement. While less strained than cyclopropanes, the four-membered ring is still susceptible to reactions that relieve its strain, especially if a carbocation intermediate can be formed.

  • Causality: Protonation of the carbonyl oxygen is the first step. If a good leaving group is present on a carbon adjacent to the carbonyl or if the reaction conditions can promote dehydration of a tertiary alcohol (formed by nucleophilic attack on the ketone), a cyclobutylcarbinyl-type cation may be generated. This cation can undergo rearrangement through ring expansion to form a more stable cyclopentyl cation.[3] This pathway leads to the formation of cyclopentanone or cyclopentene derivatives as byproducts.

  • Troubleshooting Steps:

    • Lower the Temperature: Carbocation rearrangements are often kinetically controlled. Running your reaction at a lower temperature can disfavor the higher activation energy pathway of rearrangement.

    • Use a Milder Lewis Acid: If a Brønsted acid is causing issues, consider switching to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) that can still activate the carbonyl without promoting extensive protonation and subsequent rearrangement.

    • Protect the Ketone: If the ketone's reactivity is the primary issue and it is not the desired site of reaction, protect it as a ketal. Cyclic ketals, formed with ethylene glycol, are stable to many acidic conditions and can be deprotected later.[4]

Question 2: My acid-catalyzed hydrolysis of a derivative containing a cyclobutyl ketone is sluggish. How can I improve the reaction rate without causing degradation?

Answer: The hydrolysis of functionalities near a cyclobutyl ketone under acidic conditions follows a mechanism similar to other ketones, typically an AAC2-type mechanism for esters, which involves protonation of the carbonyl followed by nucleophilic attack of water.[5][6] Sluggishness can be due to steric hindrance or electronic effects.

  • Causality: The rate-determining step is often the nucleophilic attack by water on the protonated carbonyl. The puckered nature of the cyclobutane ring can sterically hinder the approach of the nucleophile.

  • Troubleshooting Steps:

    • Increase Water Concentration: If the reaction is run in a co-solvent, increasing the proportion of water can favor the forward reaction.

    • Optimize Acid Catalyst: While strong acids are needed, using an acid with a non-nucleophilic counter-ion (e.g., H₂SO₄, TsOH) is crucial to avoid side reactions. Experiment with the catalyst loading; sometimes a higher concentration can increase the population of the reactive protonated species.

    • Consider Microwave Irradiation: Microwave synthesis can often accelerate slow reactions by efficiently heating the polar solvent and reactants, potentially reducing reaction times from hours to minutes and minimizing byproduct formation.

Workflow Diagram: Acid-Catalyzed Ring Expansion

Below is a generalized workflow illustrating the potential for ring expansion of a cyclobutyl ketone derivative under strongly acidic conditions, leading to undesired byproducts.

cluster_0 Problem: Low Yield in Strong Acid Start Cyclobutyl Ketone Derivative Protonation Protonation of Carbonyl Start->Protonation Strong Acid (H+) Carbocation Carbocation Formation (e.g., via dehydration) Protonation->Carbocation Loss of Leaving Group / H₂O DesiredProduct Desired Product Protonation->DesiredProduct Nucleophilic Attack (Desired Pathway) Expansion Ring Expansion (Relieves Strain) Carbocation->Expansion SideProduct Cyclopentyl Byproducts Expansion->SideProduct cluster_1 Favorskii Rearrangement Mechanism Start α-Bromo Cyclobutyl Ketone Enolate Enolate Formation Start->Enolate Base (e.g., MeO⁻) Cyclopropanone Bicyclic Intermediate (Cyclopropanone) Enolate->Cyclopropanone Intramolecular SN2 Attack Nucleophilic Attack (e.g., by MeO⁻) Cyclopropanone->Attack Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral RingOpen Ring Opening (Forms stable carbanion) Tetrahedral->RingOpen Product Cyclopentane Ester Product RingOpen->Product Protonation

Caption: Key steps of the Favorskii rearrangement.

Section 3: Protective Group Strategies & Reduction Protocols

Troubleshooting Guide: Protecting Groups and Reductions
Issue / Question Underlying Cause Recommended Solution & Protocol
How do I protect my cyclobutyl ketone from a strong nucleophile/base (e.g., Grignard, LiAlH₄)? The ketone carbonyl is highly electrophilic and will react with strong nucleophiles and reducing agents.Protect as a Cyclic Ketal. These are stable to basic, nucleophilic, and reducing conditions. [4]Protocol: 1. Dissolve cyclobutyl ketone (1 eq.) in toluene. 2. Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.01 eq.). 3. Heat to reflux with a Dean-Stark apparatus to remove water and drive the equilibrium. 4. Monitor by TLC until starting material is consumed. 5. Work up by washing with aq. NaHCO₃ and brine. Deprotection: Stir the ketal in a mixture of acetone and dilute aq. HCl.
I need to reduce the cyclobutyl ketone to a methylene (CH₂) group. My substrate is acid-sensitive. Standard acidic reduction conditions (Clemmensen) will likely cause degradation or rearrangement of acid-sensitive substrates.Use the Wolff-Kishner Reduction. This reaction is performed under strongly basic conditions and is ideal for acid-sensitive molecules. [7]Protocol: 1. To a flask with a high-boiling solvent (e.g., diethylene glycol), add the cyclobutyl ketone (1 eq.), hydrazine hydrate (NH₂NH₂, ~4 eq.), and potassium hydroxide (KOH, ~4 eq.). 2. Heat the mixture to ~100-120 °C for 1 hour. 3. Increase the temperature to ~190-200 °C to distill off water and drive the reaction, which is evidenced by the evolution of N₂ gas. 4. Maintain at high temperature until gas evolution ceases. 5. Cool and perform an extractive workup.
I need to reduce the ketone to a methylene group, but my substrate is base-sensitive. The strongly basic conditions of the Wolff-Kishner reduction will deprotonate acidic protons or react with base-labile functional groups.Use the Clemmensen Reduction. This method uses amalgamated zinc (Zn(Hg)) in concentrated HCl and is suitable for base-sensitive substrates. [7]Protocol: 1. Prepare zinc amalgam by stirring zinc powder with a 5% aq. HgCl₂ solution for 5-10 min, then decant and wash the solid. 2. Add the cyclobutyl ketone, conc. HCl, water, and toluene to the freshly prepared Zn(Hg). 3. Heat the mixture to a vigorous reflux with stirring for 24-48 hours. Add more conc. HCl periodically to maintain acidity. 4. Cool, separate the organic layer, and perform an extractive workup. Caution: Be mindful of potential acid-catalyzed rearrangements.

References

  • Sinha, H.N. Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link] [8]7. SynArchive. Protecting Groups List. SynArchive. [Link]

  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link] [1]9. Chem LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link] [4]10. Making Molecules. (2024). Aldol-like Reactions. Making Molecules. [Link]

  • LookChem. (2023). Cas 3019-25-8, CYCLOBUTYL METHYL KETONE. LookChem. [Link]

  • Wang, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Wang, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link] [2]15. Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2023). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link] [7]18. Chem LibreTexts. (2022). 1.8: Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts. [Link] [9]19. Liu, F., & Houk, K. N. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(4), 1435–1442. [Link]

  • Wikipedia. (2023). Aldol reaction. Wikipedia. [Link] [10]21. Clark, J. (2023). reduction of aldehydes and ketones. Chemguide. [Link]

  • Unspecified. Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • National Center for Biotechnology Information. (2023). Cyclobutyl phenyl ketone. PubChem Compound Database. [Link]

  • Chen, Y., et al. (2006). SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters. European Journal of Organic Chemistry, 2006(16), 3629-3635. [Link]

Sources

Technical Support Center: HPLC Method Development for Cyclobutyl 2,4-difluorophenyl Ketone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides foundational knowledge and practical troubleshooting advice for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Cyclobutyl 2,4-difluorophenyl ketone. This document is structured to empower researchers, scientists, and drug development professionals to address challenges encountered during their experiments.

Understanding the Analyte: this compound

This compound is a non-polar, aromatic ketone. Its chemical structure suggests it will be readily soluble in common reversed-phase HPLC mobile phases and will possess a strong chromophore due to the substituted benzene ring, making it highly suitable for UV detection.[1]

Key Molecular Characteristics and Chromatographic Implications:

  • High Hydrophobicity: The presence of the cyclobutyl and difluorophenyl groups renders the molecule relatively non-polar. This characteristic predicts strong retention on a non-polar stationary phase, such as C18, in reversed-phase HPLC.[2][3]

  • UV Absorbance: The aromatic ring acts as a chromophore, enabling the molecule to absorb UV light. This makes UV-Vis or Diode Array Detection (DAD) the most direct and effective method for detection.[4][5]

  • Neutral Compound: This molecule lacks readily ionizable functional groups. Consequently, its retention in reversed-phase chromatography will be largely independent of the mobile phase pH.[6][7] This simplifies method development, as precise pH control is less critical for stable retention compared to acidic or basic analytes.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of aromatic ketones and provides a logical, step-by-step approach to their resolution.

Peak Shape Issues

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the peak's trailing edge is broader than its leading edge, is a frequent chromatographic problem.[9] For a neutral compound like this ketone, the primary causes are:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can lead to tailing, particularly with polar functional groups. While the target ketone is primarily non-polar, the dipole of the carbonyl group can interact with these active sites.

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. The end-capping process chemically bonds a small, inert group to the residual silanols, effectively shielding them.

      • Mobile Phase Modifier: The addition of a small concentration of an acidic modifier, such as 0.1% formic acid, to the mobile phase can protonate the silanol groups, minimizing their interaction with the analyte.

  • Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, leading to peak distortion.

    • Solution: Prepare a dilution of your sample and reinject. If the peak shape improves and becomes more symmetrical, column overload was the likely issue.

  • Column Contamination or Degradation: The accumulation of strongly retained sample components on the column frit or at the head of the column can disrupt the chromatographic process and cause peak distortion.

    • Solution:

      • Utilize a guard column to protect the more expensive analytical column from contaminants.[10]

      • Implement a column flushing procedure with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants.

      • If the problem persists after flushing, the column may be irreversibly damaged and require replacement.

Q2: I'm observing a fronting peak for my analyte. What could be the cause?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common but can occur due to:

  • High Injection Volume or Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.

    • Solution: Whenever feasible, dissolve your sample in the mobile phase. If an alternative solvent is necessary, choose one that is weaker than or of similar strength to the mobile phase.

  • Column Void or Channeling: The formation of a void at the column inlet or channeling within the packed bed can lead to severe peak shape distortion.[11]

    • Solution: This typically indicates a physically damaged column that needs to be replaced.

Retention and Resolution Issues

Q3: The retention time for my ketone is too long, and the peak is very broad. How can I reduce the analysis time?

A3: Extended retention times and broad peaks often indicate that the mobile phase is too weak to elute the analyte in a reasonable time.[12]

  • Solution: Increase the percentage of the organic solvent in your mobile phase. For a non-polar compound like this compound, increasing the proportion of acetonitrile or methanol will decrease its retention time and lead to a sharper, more easily quantifiable peak.[13]

Q4: My analyte is eluting too quickly, near the column's void volume. How can I increase its retention?

A4: This is a clear indication that the mobile phase is too strong.

  • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This will enhance the interaction between your non-polar analyte and the non-polar stationary phase, resulting in increased retention.[3]

Q5: I'm analyzing a mixture, and my ketone peak is co-eluting with an impurity. How can I improve the resolution?

A5: Enhancing resolution requires adjusting the selectivity of the chromatographic system.

  • Solutions:

    • Optimize the Mobile Phase:

      • Change the Organic Solvent: If you are currently using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

      • Implement a Gradient: Gradient elution, where the mobile phase composition is changed during the analytical run, is a powerful technique for separating complex mixtures.[14][15] A shallow gradient can often provide the necessary resolution to separate closely eluting compounds.[16]

    • Change the Stationary Phase: If mobile phase optimization does not yield the desired resolution, changing the column chemistry can have a profound impact on selectivity.

      • Consider a Phenyl or Cyano Column: These stationary phases offer different retention mechanisms compared to a standard C18 column, particularly for aromatic compounds, due to potential pi-pi interactions.[17][18]

Sensitivity and Detection Issues

Q6: The signal for my analyte is very weak. How can I improve the sensitivity?

A6: Low signal intensity can stem from several factors.

  • Solutions:

    • Verify the Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for this compound. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used to acquire the full UV spectrum of your analyte to determine its λmax.[4] Aromatic ketones generally exhibit strong absorbance in the vicinity of 254 nm.[4]

    • Increase Sample Concentration: If permissible by the experimental design, increasing the concentration of the injected sample will proportionally increase the signal.

    • Optimize Peak Shape: As previously discussed, broad peaks have a lower height compared to sharp peaks of the same area. Improving peak shape will increase the peak height and, consequently, the signal-to-noise ratio.[16]

    • Check Detector Lamp Status: An aging detector lamp will have reduced light output, leading to decreased sensitivity.

Starting Experimental Protocol

This protocol serves as a robust starting point for your method development efforts.

Table 1: Recommended Starting HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size A standard C18 column is the most common choice for reversed-phase HPLC and is an excellent starting point for non-polar analytes.[18] The longer column length provides good resolving power for initial method development.[19]
Mobile Phase A: WaterB: Acetonitrile A water/acetonitrile mobile phase is standard for reversed-phase HPLC. Acetonitrile often yields sharper peaks and lower backpressure compared to methanol.[20]
Elution Mode Gradient A gradient elution is highly recommended for initial method development when the analyte's retention behavior is unknown.[21] It allows for a rapid survey of the mobile phase composition required to elute the analyte and any potential impurities.[22]
Gradient Program 0-2 min: 50% B2-15 min: 50% to 95% B15-17 min: 95% B17-17.1 min: 95% to 50% B17.1-22 min: 50% B (re-equilibration) This "scouting" gradient covers a broad range of mobile phase strengths to ensure the elution of the non-polar analyte and any other components in the sample.[14]
Flow Rate 1.0 mL/min This is a standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °C Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.[23]
Detector UV-Vis or DAD/PDA The aromatic nature of the analyte makes it an ideal candidate for UV detection.[4][5] A DAD/PDA detector is preferable as it provides spectral information that can be used to confirm peak identity and assess purity.[24]
Detection Wavelength 254 nm (or λmax if known) 254 nm is a common wavelength for detecting aromatic compounds and serves as a good initial choice.[4]
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Sample Diluent | Mobile phase at initial conditions (50:50 Water:Acetonitrile) | Dissolving the sample in the initial mobile phase composition is crucial to prevent peak distortion. |

Visual Workflow and Troubleshooting Guides

Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_scouting Scouting & Initial Run cluster_optimization Optimization cluster_validation Validation Start Define Analytical Goal (Purity, Quantification) PrepSample Prepare Sample in Initial Mobile Phase Start->PrepSample ScoutGradient Run Initial Scouting Gradient (e.g., 50-95% Acetonitrile) PrepSample->ScoutGradient AssessPeak Assess Retention Time (k') and Peak Shape ScoutGradient->AssessPeak Optimize Is k' optimal (2 < k' < 10)? AssessPeak->Optimize AdjustOrganic Adjust Gradient or Switch to Isocratic Elution Optimize->AdjustOrganic No CheckTailing Is Peak Tailing (As > 1.2)? Optimize->CheckTailing Yes AdjustOrganic->ScoutGradient FixTailing Use End-capped Column or Add Modifier (0.1% FA) CheckTailing->FixTailing Yes CheckResolution Is Resolution (Rs) Sufficient? CheckTailing->CheckResolution No FixTailing->ScoutGradient OptimizeSelectivity Change Organic Solvent (ACN -> MeOH) or Change Column (e.g., Phenyl) CheckResolution->OptimizeSelectivity No Validate Validate Method (Linearity, Precision, Accuracy) CheckResolution->Validate Yes OptimizeSelectivity->ScoutGradient End Final Method Validate->End

Caption: A typical workflow for developing an HPLC method for a new compound.

Troubleshooting Peak Tailing

TroubleshootingPeakTailing Start Peak Tailing Observed CheckOverload Is Sample Concentrated? Start->CheckOverload DiluteSample Dilute Sample 10x and Re-inject CheckOverload->DiluteSample Yes CheckColumn Check Column Type CheckOverload->CheckColumn No OverloadImproved Peak Shape Improved? DiluteSample->OverloadImproved OverloadImproved->CheckColumn No, Problem is Overload Resolved Problem Resolved OverloadImproved->Resolved Yes IsEndcapped Is Column End-capped? CheckColumn->IsEndcapped UseEndcapped Switch to an End-capped Column IsEndcapped->UseEndcapped No CheckModifier Add 0.1% Formic Acid to Mobile Phase IsEndcapped->CheckModifier Yes UseEndcapped->Resolved ModifierImproved Peak Shape Improved? CheckModifier->ModifierImproved CheckHistory Check Column History and Performance ModifierImproved->CheckHistory No ModifierImproved->Resolved Yes IsOld Is Column Old or Contaminated? CheckHistory->IsOld FlushColumn Flush with Strong Solvent IsOld->FlushColumn Maybe ReplaceColumn Replace Column IsOld->ReplaceColumn Yes FlushColumn->Resolved ReplaceColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [https://jordilabs.com/ Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.html]([Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.html)

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Choosing the Best HPLC Detector for UV-Visible Analysis. Labmate Online. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Types of HPLC Detectors. Phenomenex. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available at: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. RotaChrom. Available at: [Link]

  • HPLC Detector Selection — What, Where, When, and How. LCGC International. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • What the heck is HPLC normal phase/reverse-phase and what does it tell us? Reddit. Available at: [Link]

  • How to select perfect Detector for HPLC while analyzing variety of samples. LinkedIn. Available at: [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. Available at: [Link]

  • Detectors Used In HPLC | DAD, UV Detector & More. SCION Instruments. Available at: [Link]

  • Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. Available at: [Link]

  • When is Gradient Elution Better than Isocratic Elution? Biotage. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available at: [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. Available at: [Link]

  • HPLC Columns. Chromtech. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LinkedIn. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • HPLC Column Selection Guide. Restek. Available at: [Link]

  • Lessons. Shodex HPLC Columns. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

  • High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclobutyl 2,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its preparation commonly involves the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[2] While the reaction appears straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and overall process efficiency. This guide provides a comprehensive overview of a robust and scalable synthetic protocol, addresses common issues encountered during scale-up, and offers practical solutions.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. The first step is the preparation of the acylating agent, cyclobutanecarbonyl chloride, from cyclobutanecarboxylic acid. The second, and key, step is the Friedel-Crafts acylation of 1,3-difluorobenzene.

Workflow cluster_step1 Step 1: Preparation of Acylating Agent cluster_step2 Step 2: Friedel-Crafts Acylation cluster_workup Workup & Purification A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride A->C Chlorination B Chlorinating Agent (e.g., SOCl2) B->C F This compound C->F Acylation D 1,3-Difluorobenzene D->F E Lewis Acid (e.g., AlCl3) E->F G Quenching F->G H Extraction G->H I Purification (e.g., Distillation) H->I J Final Product I->J

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride

This protocol details the preparation of the necessary acylating agent.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), and an addition funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charge the flask with cyclobutanecarboxylic acid and the anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride dropwise from the addition funnel at room temperature. The reaction is exothermic and will generate gas.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by an appropriate method (e.g., disappearance of the carboxylic acid peak by IR spectroscopy).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purify the crude cyclobutanecarbonyl chloride by distillation under reduced pressure to obtain a colorless to pale yellow liquid.[3][4]

Protocol 2: Friedel-Crafts Acylation for this compound

This protocol outlines the core acylation reaction.

Materials:

  • 1,3-Difluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet/outlet.

  • Charge the vessel with anhydrous aluminum chloride and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add cyclobutanecarbonyl chloride to the AlCl₃ suspension while maintaining the temperature below 10 °C to form the acylium ion complex.[5]

  • In a separate flask, prepare a solution of 1,3-difluorobenzene in anhydrous DCM.

  • Add the 1,3-difluorobenzene solution dropwise to the reaction mixture, keeping the internal temperature between 0-10 °C. The high reactivity of 1,3-difluorobenzene compared to other isomers makes it the ideal starting material for this regioselective synthesis.[6]

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours. The reaction progress can be monitored by TLC, GC, or HPLC.

  • Once the reaction is deemed complete, carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[6]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.[7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation Step 1. Moisture Contamination: AlCl₃ is extremely hygroscopic and reacts violently with water, deactivating it. 2. Poor Quality Reagents: Impure starting materials can lead to side reactions. 3. Incomplete Reaction: Insufficient reaction time or incorrect temperature. 4. Sub-optimal Stoichiometry: Incorrect ratio of reactants and catalyst.1. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents and reagents. 2. Use freshly distilled 1,3-difluorobenzene and high-purity cyclobutanecarbonyl chloride. 3. Monitor the reaction progress by TLC, GC, or HPLC to determine the optimal reaction time. Ensure the temperature is maintained within the recommended range. 4. A slight excess of the acylating agent and a stoichiometric amount or slight excess of AlCl₃ are typically used.
Formation of Isomeric Impurities 1. High Reaction Temperature: Can lead to isomerization or reaction at less favorable positions on the aromatic ring. 2. Incorrect Aromatic Substrate: Using 1,2- or 1,4-difluorobenzene will result in different products or no reaction.[6]1. Maintain strict temperature control, especially during the addition of reagents. 2. Confirm the identity and purity of the difluorobenzene isomer before starting the reaction.
Dark-colored Product or Tar Formation 1. Reaction Temperature Too High: Promotes polymerization and side reactions. 2. Prolonged Reaction Time: Can lead to product degradation. 3. Inefficient Quenching: Localized "hot spots" during quenching can cause decomposition.1. Ensure efficient cooling and maintain the recommended temperature throughout the reaction. 2. Monitor the reaction closely and quench it as soon as it reaches completion. 3. Quench the reaction by adding it slowly to a vigorously stirred mixture of ice and acid.
Difficulties in Product Purification 1. Close-boiling Impurities: Byproducts with similar boiling points to the desired product. 2. Residual Aluminum Salts: Incomplete removal during workup.1. Use fractional distillation under high vacuum to separate close-boiling impurities. Recrystallization from a suitable solvent system may also be effective.[7] 2. Ensure thorough washing of the organic layer during the workup to remove all aluminum salts. An additional wash with a dilute acid solution may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-difluorobenzene the preferred starting material over other difluorobenzene isomers?

A1: The two fluorine atoms in the meta-position (1,3) of 1,3-difluorobenzene direct the incoming electrophile (the cyclobutanecarbonyl group) to the 4-position, which is para to one fluorine and ortho to the other. This leads to the regioselective formation of the desired 2,4-difluorophenyl ketone.[6] The other isomers, 1,2- and 1,4-difluorobenzene, are significantly less reactive due to the combined deactivating effects of the fluorine atoms.[6]

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation?

A2: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclobutanecarbonyl chloride. This polarization of the C-Cl bond facilitates the formation of a highly electrophilic acylium ion, which is the reactive species that attacks the aromatic ring.[5]

LewisAcid cluster_mechanism Role of Lewis Acid cluster_attack Electrophilic Attack AcylChloride Cyclobutanecarbonyl Chloride Complex Activated Complex AcylChloride->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Product Cyclobutyl 2,4-difluorophenyl ketone AcyliumIon->Product Aromatic 1,3-Difluorobenzene Aromatic->Product

Caption: Formation of the acylium ion electrophile.

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is often the most effective and widely used catalyst for Friedel-Crafts acylation due to its strong Lewis acidity.[8] The choice of catalyst may depend on the specific substrate and reaction conditions.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Corrosive and Reactive Reagents: Thionyl chloride, cyclobutanecarbonyl chloride, and aluminum chloride are corrosive and react with moisture.[9] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The formation of the acylium ion complex and the quenching of the reaction are highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents to prevent runaway reactions.

  • Gas Evolution: The reaction of cyclobutanecarboxylic acid with thionyl chloride produces HCl and SO₂ gases, which are toxic and corrosive. The reaction should be vented to a scrubber. The quenching step also produces HCl gas.

Q5: How can I monitor the progress of the Friedel-Crafts acylation reaction?

A5: The reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the formation of the product and any byproducts. This is highly recommended for process optimization and scale-up.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • LookChem. Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • BenchChem. Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
  • ChemicalBook. Cyclobutanecarbonyl chloride | 5006-22-4.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • CymitQuimica. CAS 5006-22-4: Cyclobutanecarbonyl chloride.
  • University of Mississippi. Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
  • BenchChem. A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • Shree Ganesh Remedies Limited. Cyclobutanecarbonyl chloride-5006-22-4.
  • Taylor & Francis Online. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • SynArchive. Friedel-Crafts Acylation.
  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.
  • YouTube. Friedel Crafts acylation. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Google Patents. US2826537A - Method for purification of ketones.
  • OrgoSolver. Synthesis and reactions of ketones and aldehydes. Available at: [Link]

  • Chemistry LibreTexts. Synthesis of Aldehydes & Ketones. Available at: [Link]

Sources

Technical Support Center: Navigating the Quench & Work-up of Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical, yet often challenging, aspect of the Friedel-Crafts reaction: the effective removal of the aluminum chloride (AlCl₃) catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into quenching and work-up procedures. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your synthetic workflow.

Introduction: The Persistent Catalyst

Anhydrous aluminum chloride is a powerful Lewis acid, indispensable for generating the electrophile in Friedel-Crafts alkylations and acylations.[1] However, its high reactivity, particularly its violent reaction with water, and its tendency to form stable complexes with carbonyl products, present significant challenges during reaction work-up.[2][3] Improper quenching and removal of AlCl₃ can lead to low yields, product degradation, and purification nightmares. This guide provides a systematic approach to navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of aluminum chloride in a direct question-and-answer format.

Q1: My reaction mixture turned into a thick, unmanageable sludge upon adding water. What happened and how can I prevent this?

A1: This is a frequent issue caused by the rapid and uncontrolled hydrolysis of aluminum chloride. When AlCl₃ reacts with water, it forms aluminum hydroxide (Al(OH)₃), a gelatinous precipitate, along with hydrochloric acid (HCl) and significant heat.[4][5] If the reaction is too vigorous, the localized heat can boil the solvent and the Al(OH)₃ can trap your product, leading to a difficult-to-filter sludge.

Causality: The reaction is highly exothermic.[6][7] Adding water too quickly to the reaction mixture, or vice-versa, leads to a rapid temperature spike, promoting the formation of a dense aluminum hydroxide precipitate.

Preventative Measures & Solutions:

  • Controlled Quenching: The cardinal rule is to always add the reaction mixture slowly to a vigorously stirred beaker of crushed ice or an ice/dilute acid mixture .[6][8] Never add water directly to the reaction flask. The large volume of ice provides a substantial heat sink, absorbing the heat of hydrolysis and keeping the temperature low.[6][9]

  • Acidification: Quenching in a mixture of ice and dilute hydrochloric acid (e.g., 1-2 M HCl) is highly recommended. The acid helps to keep the aluminum salts, such as aluminum chlorohydrates, soluble in the aqueous phase, preventing the formation of the gelatinous Al(OH)₃.[8]

  • Vigorous Stirring: Continuous and efficient stirring during the quench is crucial to ensure good heat transfer and prevent localized hot spots.

Q2: I've performed the aqueous work-up, but my product yield is still low. Where could my product be?

A2: In Friedel-Crafts acylation, the ketone product, being a Lewis base, forms a stable complex with the aluminum chloride catalyst.[2][10][11] This complex is often insoluble in the organic solvent and can be lost during the work-up if not properly decomposed.

Troubleshooting Steps:

  • Incomplete Quenching: Ensure the acidic quench was sufficient to break up the ketone-AlCl₃ complex. The color of the reaction mixture can be an indicator; the often intense color of the complex should dissipate upon successful hydrolysis.[3]

  • Check the Aqueous Layer: The product may be trapped in the aqueous layer as the undissociated complex or within an emulsion. Try back-extracting the aqueous layer with a fresh portion of your organic solvent.

  • Emulsion Formation: Emulsions are common due to the presence of aluminum salts. To break up an emulsion, add a saturated solution of sodium chloride (brine).[12] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

Q3: I observe multiple spots on my TLC plate after work-up. What are the likely side products?

A3: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, side products can still form.[10]

  • Polysubstitution: This can occur with highly activated aromatic rings.[10]

  • Isomers: In some cases, different isomers of the acylated product may form.

  • Product Degradation: If your product contains acid-sensitive functional groups (e.g., esters, acetals), prolonged exposure to the strongly acidic conditions of the quench can cause hydrolysis or other degradation pathways.[11] Neutralize the organic layer with a sodium bicarbonate wash as soon as possible after the acidic extraction.

Q4: The quenching process generates a lot of corrosive fumes. How can I handle this safely?

A4: The reaction of aluminum chloride with water generates hydrogen chloride (HCl) gas.[6][13][14] This is a corrosive and toxic gas.

Safety is Paramount:

  • Fume Hood: Always perform the quenching procedure in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including an acid-resistant lab coat, chemical safety goggles, and gloves (nitrile gloves of at least 0.11 mm thickness are recommended).[15]

  • Slow Addition: The slow and controlled addition of the reaction mixture to the ice/acid mixture will moderate the rate of HCl evolution.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for the effective removal of aluminum chloride.

Protocol 1: Standard Quenching and Work-up Procedure

This protocol is suitable for most Friedel-Crafts acylation and alkylation reactions.

Materials:

  • Large beaker

  • Crushed ice

  • Dilute hydrochloric acid (1M HCl)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

Procedure:

  • Prepare the Quenching Medium: In a large beaker (at least 5-10 times the volume of your reaction mixture), prepare a slurry of crushed ice and 1M hydrochloric acid.

  • Cool the Reaction Mixture: If the reaction was performed at elevated temperatures, allow it to cool to room temperature.

  • Quench the Reaction: Slowly and carefully, with vigorous stirring, add the reaction mixture dropwise via an addition funnel or by pouring in small portions into the prepared ice/HCl slurry. Monitor the temperature of the quenching mixture to ensure it remains cold.

  • Decompose the Complex: Continue stirring the mixture until all the ice has melted and the two layers are distinct. In the case of acylations, the color of the complex should fade.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.

  • Separate the Layers: Allow the layers to separate and drain the organic layer. The organic layer is typically the bottom layer if using a chlorinated solvent like dichloromethane.

  • Extract the Aqueous Layer: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Neutralize: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this will evolve carbon dioxide gas; vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with brine to remove excess water and help break any emulsions.[12]

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

Visualizing the Workflow: Quenching and Extraction

G cluster_prep Preparation cluster_quench Quenching cluster_extraction Extraction & Washing cluster_final Final Steps prep_quench Prepare Ice/HCl Slurry add_rxn Slowly Add Reaction to Slurry prep_quench->add_rxn cool_rxn Cool Reaction Mixture cool_rxn->add_rxn stir Stir Until Ice Melts add_rxn->stir sep_funnel Transfer to Separatory Funnel stir->sep_funnel separate Separate Layers sep_funnel->separate extract_aq Extract Aqueous Layer separate->extract_aq combine Combine Organic Layers separate->combine extract_aq->combine bicarb_wash Wash with NaHCO₃ Solution combine->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry with MgSO₄/Na₂SO₄ brine_wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product Isolated Product filter_concentrate->product

Caption: Workflow for AlCl₃ Removal

Data Summary: Comparison of Quenching Methods

Quenching MethodProsConsBest For
Ice/Water Simple, readily available.Highly exothermic, risk of Al(OH)₃ precipitation and sludge formation.[6][9]Robust products not sensitive to localized heat.
Ice/Dilute HCl Excellent temperature control, keeps aluminum salts soluble, preventing sludge.[8]Introduces strong acid, potential for product degradation if sensitive.Standard procedure for most Friedel-Crafts reactions, especially acylations.
Ice/Dilute NaOH Neutralizes HCl as it's formed.Can lead to the formation of insoluble Al(OH)₃.[5]Not generally recommended for the initial quench.

Logical Decision-Making in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting low yields after a Friedel-Crafts work-up.

G start Low Product Yield check_quench Was the quench performed by adding the reaction mixture to ice/acid? start->check_quench improper_quench High probability of product loss in Al(OH)₃ sludge. check_quench->improper_quench No check_complex In acylation, was the ketone-AlCl₃ complex fully decomposed? check_quench->check_complex Yes solution1 Re-work reaction with controlled, acidic quench. improper_quench->solution1 incomplete_hydrolysis Product may be in the aqueous layer or at the interface. check_complex->incomplete_hydrolysis No check_emulsion Was a stable emulsion formed during extraction? check_complex->check_emulsion Yes solution2 Back-extract aqueous layer. Ensure sufficient acid was used in quench. incomplete_hydrolysis->solution2 emulsion_loss Product trapped in the emulsion. check_emulsion->emulsion_loss Yes check_acid_sensitivity Is the product sensitive to strong acid? check_emulsion->check_acid_sensitivity No solution3 Use brine wash to break the emulsion. emulsion_loss->solution3 degradation Product may have degraded during acidic work-up. check_acid_sensitivity->degradation Yes solution4 Minimize contact time with acid; neutralize promptly with NaHCO₃. degradation->solution4

Caption: Troubleshooting Low Yields

References

  • Benchchem Technical Support. (2025). Alternative Catalysts for Friedel-Crafts Reactions. Benchchem.
  • Benchchem Technical Support. (2025). Safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene. Benchchem.
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride? Chemistry Stack Exchange.
  • Green Chemistry Teaching and Learning Community. (2023).
  • Benchchem Technical Support. (2025).
  • Benchchem Technical Support. (2025).
  • Benchchem Technical Support. (2025).
  • Google Patents. (n.d.). US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge.
  • NIH. (n.d.).
  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. NJ.gov.
  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3? Sciencemadness.
  • YouTube. (2020).
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Carl ROTH.
  • Princeton EHS. (n.d.). Aluminum Chloride (anhydrous). Princeton University.
  • Mühendislik ve Doğa Bilimleri Fakültesi. (n.d.). General Chemical Procedures. Sabanci University.
  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
  • EPA OSC Response. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous. EPA.
  • Fisher Scientific. (2015).
  • Benchchem Technical Support. (n.d.).
  • University of Michigan. (n.d.).
  • Benchchem Technical Support. (n.d.).
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
  • Beyond Benign. (n.d.).
  • Reddit. (2019).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich. (n.d.).
  • BYJU'S. (n.d.).

Sources

Validation & Comparative

1H and 13C NMR characterization of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of Cyclobutyl 2,4-difluorophenyl ketone: A Comparative Spectral Analysis

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide presents a comprehensive ¹H and ¹³C NMR characterization of this compound, a compound of interest for its unique combination of a strained cycloaliphatic ring and a di-substituted electron-deficient aromatic system.

Rather than merely presenting data, this guide is designed to walk researchers through the process of spectral prediction, assignment, and comparative analysis. We will dissect the molecule into its constituent fragments, predict the spectral features based on established principles, and then compare these predictions with experimental data from structurally analogous compounds to validate our assignments and understand the nuanced electronic effects at play.

Theoretical Framework: Predicting the NMR Signature

The structure of this compound presents several interesting features for NMR analysis: the puckered cyclobutane ring, the electron-withdrawing ketone, and the complex spin system of the 2,4-difluorinated phenyl ring. A robust analysis begins with a prediction of the chemical shifts (δ) and coupling constants (J) for each unique nucleus.

Molecular Structure and Atom Numbering

To ensure clarity in our spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Figure 1: Atom Numbering for NMR Assignment

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct regions for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-6' 7.95 - 8.05ddd³J(H6'-H5') ≈ 8.8⁴J(H6'-F4') ≈ 6.0⁴J(H6'-H3') ≈ 2.5This proton is ortho to the carbonyl group, leading to a significant downfield shift. It couples to H-5' (ortho), F-4' (meta), and H-3' (meta).
H-5' 6.95 - 7.05ddd³J(H5'-H6') ≈ 8.8³J(H5'-F4') ≈ 8.8⁵J(H5'-F2') ≈ 2.0This proton is ortho to the F-4' and meta to the F-2' and the carbonyl group. It exhibits two large couplings to its ortho neighbors (H-6' and F-4').
H-3' 6.85 - 6.95ddd³J(H3'-F4') ≈ 11.0³J(H3'-F2') ≈ 8.5⁴J(H3'-H6') ≈ 2.5This proton is ortho to both fluorine atoms, resulting in two large ³J couplings and a characteristic upfield shift.
3.60 - 3.75quintet (p)³J(Hα-Hβ) ≈ 8.5The α-proton is deshielded by the adjacent carbonyl group. It couples to the four neighboring β-protons, likely appearing as a quintet.
Hβ, Hβ' 2.20 - 2.40multiplet (m)-These four protons are diastereotopic and will show complex coupling with Hα and Hγ protons. Their chemical shift is typical for cyclobutane protons adjacent to a methine.[1]
Hγ, Hγ' 1.90 - 2.10multiplet (m)-These two protons at the γ-position are furthest from the carbonyl group and thus appear most upfield, in the typical range for cyclobutane methylene protons.[1][2]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by a downfield carbonyl signal, several aromatic signals showing C-F coupling, and three distinct aliphatic signals for the cyclobutane ring.

Carbon AssignmentPredicted δ (ppm)Multiplicity (¹JCF)Predicted J (Hz)Rationale
C=O 198 - 202t³J(C-F2') ≈ 4.0The ketone carbonyl carbon is significantly downfield.[3][4][5] It may show a small triplet coupling to the ortho-fluorine (F-2').
C-4' 165 - 168dd¹J(C4'-F4') ≈ 255³J(C4'-F2') ≈ 12Directly attached to fluorine, this carbon shows a very large one-bond coupling and is shifted downfield. It also shows a smaller three-bond coupling to the other fluorine.
C-2' 162 - 165dd¹J(C2'-F2') ≈ 255³J(C2'-F4') ≈ 12Similar to C-4', this carbon is directly bonded to fluorine and exhibits a large ¹J coupling and a smaller ³J coupling.
C-6' 132 - 134d³J(C6'-F4') ≈ 10This carbon is ortho to the carbonyl and shows a moderate downfield shift. It will be split by the meta-fluorine (F-4').
C-1' 122 - 125dd²J(C1'-F2') ≈ 22⁴J(C1'-F4') ≈ 4The ipso-carbon attached to the ketone group is a quaternary carbon and will appear as a weak signal, split by both fluorine atoms.
C-5' 112 - 114d²J(C5'-F4') ≈ 22This carbon is situated between two carbons bearing protons and will be split into a doublet by the ortho-fluorine (F-4').
C-3' 105 - 107t²J(C3'-F2', F4') ≈ 25Located between two fluorine-bearing carbons, this signal is shifted significantly upfield and will appear as a triplet due to coupling with two adjacent fluorines.
48 - 52s-The α-carbon is deshielded by the carbonyl group.
24 - 27s-Typical chemical shift for a methylene carbon in a substituted cyclobutane ring.[6]
17 - 20s-The γ-carbon is the most shielded of the aliphatic carbons. Unsubstituted cyclobutane resonates at ~22.4 ppm.[1][6]

Comparative Spectral Analysis

To ground our predictions, we will compare them with experimental data from two key structural analogues: 2',4'-Difluoroacetophenone (to validate the aromatic region) and Cyclobutyl methyl ketone (to validate the aliphatic region).

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
ProtonPredicted (Target Molecule)Experimental (2',4'-Difluoroacetophenone)[7][8]Experimental (Cyclobutyl methyl ketone)[9]Analysis of Structural Effects
Aromatic H 6.85 - 8.05~6.90 - 7.95N/AThe aromatic proton shifts in the target molecule are expected to be nearly identical to those in 2',4'-difluoroacetophenone, confirming the limited electronic influence of the cyclobutyl vs. methyl group on the phenyl ring.
3.60 - 3.75N/A~3.15 (septet)The α-proton in the target is a methine, whereas in cyclobutyl methyl ketone it's part of a methyl group. The downfield shift in our target is due to the deshielding effect of the phenyl ring and the methine substitution.
Hβ, Hβ' 2.20 - 2.40N/A~2.10 - 2.30 (m)The β-protons are in a very similar environment in both cyclobutyl ketones, and their chemical shifts are predicted to be closely aligned.
Hγ, Hγ' 1.90 - 2.10N/A~1.80 - 2.00 (m)The γ-protons are also in a comparable environment, showing good agreement between the predicted and experimental values.
Methyl H N/A~2.60 (t, ⁴JHF ≈ 5 Hz)~2.12 (s)The methyl protons in 2',4'-difluoroacetophenone show a characteristic triplet due to coupling with the ortho-fluorine, a key feature absent in the cyclobutyl analogue.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
CarbonPredicted (Target Molecule)Experimental (2',4'-Difluoroacetophenone)Experimental (Cyclobutyl methyl ketone)Analysis of Structural Effects
C=O 198 - 202~195~209The carbonyl shift is influenced by conjugation. The aromatic ring provides conjugation, shifting it upfield relative to the simple alkyl ketone.
Aromatic C 105 - 168~105 - 166N/AThe carbon shifts and C-F coupling patterns of the difluorophenyl ring are expected to be highly conserved between the target molecule and the acetophenone analogue.[10]
48 - 52N/A~48The α-carbon shift is remarkably similar, indicating the primary deshielding effect comes from the carbonyl group itself, with less influence from the attached aromatic or methyl group.
24 - 27N/A~25The β-carbon shifts are nearly identical, as expected.
17 - 20N/A~18The γ-carbon shifts are also in excellent agreement.
Methyl C N/A~32~29The methyl carbon provides a simple reference point for an sp³ carbon alpha to a carbonyl.

Standard Experimental Protocol

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines the standard procedure for the characterization of this compound.

Objective: To acquire quantitative ¹H and ¹³C{¹H} NMR spectra for structural verification.

Materials:

  • This compound (~10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR Tube (high precision)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 500 MHz NMR Spectrometer (or higher field)

Procedure:

  • Sample Preparation: a. Weigh approximately 15 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS to the vial. c. Vortex the sample until fully dissolved. d. Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube.

  • Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H Spectrum Acquisition: a. Pulse Sequence: Standard single-pulse (zg30). b. Spectral Width: ~16 ppm (e.g., -2 to 14 ppm). c. Acquisition Time (AQ): ~3 seconds. d. Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration). e. Number of Scans (NS): 16. f. Processing: Apply an exponential window function (LB = 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C{¹H} Spectrum Acquisition: a. Pulse Sequence: Proton-decoupled single-pulse (zgpg30). b. Spectral Width: ~240 ppm (e.g., -10 to 230 ppm). c. Acquisition Time (AQ): ~1.5 seconds. d. Relaxation Delay (D1): 2 seconds. e. Number of Scans (NS): 1024 or more, depending on sample concentration. f. Processing: Apply an exponential window function (LB = 1.0 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Caption: Figure 2: Standard workflow for NMR sample analysis.

Conclusion

The NMR characterization of this compound is a textbook example of leveraging fundamental principles and comparative data to achieve robust structural elucidation. The predicted ¹H and ¹³C spectra reveal a set of highly diagnostic signals. The aromatic region is defined by complex splitting patterns arising from H-H and H-F couplings, which are almost perfectly mirrored in the simpler analogue, 2',4'-difluoroacetophenone. The aliphatic region showcases the characteristic shifts of a cyclobutane ring attached to a carbonyl, with chemical shifts that align closely with those of cyclobutyl methyl ketone. By understanding these constituent parts, researchers can confidently assign the complete spectrum and verify the synthesis of this unique molecule. This guide provides the predictive framework, comparative data, and experimental protocol necessary to perform this characterization with a high degree of scientific rigor.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Doc Brown's Chemistry.
  • NIST. NIST Chemistry WebBook. [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (2021). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Doc Brown's Chemistry.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SpectraBase. 2',4'-Difluoroacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and robust characterization of novel chemical entities is paramount. Cyclobutyl 2,4-difluorophenyl ketone, a compound of interest in medicinal chemistry and materials science, presents a unique analytical challenge due to its combination of a cyclic alkyl moiety, an aromatic ring, and halogen substituents. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by established principles and extrapolated experimental data. We will explore the nuances of different ionization techniques and chromatographic separations to provide a comprehensive framework for methodological selection and data interpretation.

Introduction to the Analyte: this compound

This compound (Molecular Formula: C₁₁H₁₀F₂O) possesses a molecular weight of approximately 196.19 g/mol . Its structure, featuring a carbonyl group linking a cyclobutane ring and a difluorinated phenyl ring, dictates its behavior in a mass spectrometer. The electronegative fluorine atoms and the aromatic system influence ionization efficiency and fragmentation pathways, while the overall volatility and polarity guide the choice of chromatographic separation. Accurate mass measurement and fragmentation analysis are critical for its unambiguous identification and quantification in complex matrices.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. Here, we compare three common ionization methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] This is particularly useful for structural elucidation and library matching.

Expected Fragmentation of this compound under EI:

The high energy of EI (typically 70 eV) will likely cause significant fragmentation. The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.[1][2]

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are expected:

    • Loss of the cyclobutyl radical (•C₄H₇) to form the 2,4-difluorobenzoyl cation.

    • Loss of the 2,4-difluorophenyl radical (•C₆H₃F₂) to form the cyclobutylcarbonyl cation.

  • McLafferty Rearrangement: This rearrangement is possible in ketones with a γ-hydrogen. In this case, the cyclobutyl ring does not have a γ-hydrogen relative to the carbonyl group, so a classic McLafferty rearrangement is not anticipated.

  • Other Fragmentations: Fragmentation of the 2,4-difluorophenyl ring, such as the loss of CO or HF, is also plausible.[3]

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

Predicted m/zProposed Fragment IonFragmentation Pathway
196[C₁₁H₁₀F₂O]⁺•Molecular Ion (M⁺•)
141[C₇H₃F₂O]⁺α-cleavage: Loss of •C₄H₇
113[C₆H₃F₂]⁺Loss of CO from the 2,4-difluorobenzoyl cation
83[C₅H₇O]⁺α-cleavage: Loss of •C₆H₃F₂
55[C₄H₇]⁺Cleavage of the cyclobutylcarbonyl cation
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): The Soft Ionization Alternatives

ESI and APCI are "soft" ionization techniques that impart less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[4][5] This is advantageous for molecular weight confirmation and quantification.

  • Electrospray Ionization (ESI): ESI is ideal for polar and large molecules but can be challenging for small, nonpolar compounds. The polarity of this compound is moderate, so ESI may require optimization of solvent conditions to achieve efficient ionization. Derivatization can also be employed to enhance ESI efficiency for ketones.[6][7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds than ESI.[4] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. For aromatic ketones, APCI often yields a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation.[4][8]

Table 2: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Suitability Polar, thermally labile compoundsModerately polar to non-polar, volatile compounds
Expected Primary Ion [M+H]⁺ or [M+Na]⁺[M+H]⁺
Fragmentation Minimal, primarily adduct formationMinimal, some in-source fragmentation possible
Sensitivity Potentially lower for this compoundGenerally good for aromatic ketones

Chromatographic Separation: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique preceding mass analysis depends on the analyte's volatility and thermal stability.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound is a relatively small molecule, it is likely amenable to GC analysis. GC-MS is almost exclusively paired with EI, providing rich structural information through fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[10][12] When coupled with ESI or APCI, LC-MS provides excellent sensitivity for quantitative studies and is ideal for analyzing samples in complex biological or environmental matrices.

Table 3: GC-MS vs. LC-MS for the Analysis of this compound

ParameterGC-MSLC-MS
Volatility Requirement High (analyte must be volatile)Not required
Thermal Stability RequiredNot required
Typical Ionization Electron Ionization (EI)ESI, APCI
Information Obtained Structural (fragmentation)Molecular Weight (intact molecule)
Primary Application Qualitative analysis, library matchingQuantitative analysis, complex matrices

Experimental Protocols

GC-MS Analysis Protocol

Objective: To obtain a fragmentation pattern for structural elucidation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

LC-MS Analysis Protocol (APCI)

Objective: To confirm the molecular weight and perform quantitative analysis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to the desired concentration range for quantitative analysis (e.g., 1-1000 ng/mL) in the mobile phase.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an APCI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

  • MS Conditions (APCI):

    • Ionization Mode: Positive.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 400 °C.

    • Capillary Temperature: 275 °C.

    • Mass Range: m/z 100-300.

Visualizing the Workflow and Fragmentation

Mass_Spectrometry_Workflow cluster_GCMS GC-MS Approach cluster_LCMS LC-MS Approach GC_Sample Sample Injection (Volatile) GC_Sep Gas Chromatography Separation GC_Sample->GC_Sep EI_Ion Electron Ionization (70 eV) GC_Sep->EI_Ion MS_Frag Mass Analysis (Fragmentation Pattern) EI_Ion->MS_Frag LC_Sample Sample Injection (Solution) LC_Sep Liquid Chromatography Separation LC_Sample->LC_Sep APCI_Ion APCI Ionization LC_Sep->APCI_Ion MS_Mol Mass Analysis (Molecular Ion) APCI_Ion->MS_Mol Analyte This compound Analyte->GC_Sample Analyte->LC_Sample

Caption: Comparative workflow for GC-MS and LC-MS analysis.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_secondary Secondary Fragmentation M [C₁₁H₁₀F₂O]⁺• m/z = 196 (Molecular Ion) Frag1 [C₇H₃F₂O]⁺ m/z = 141 M->Frag1 - •C₄H₇ Frag2 [C₅H₇O]⁺ m/z = 83 M->Frag2 - •C₆H₃F₂ Frag3 [C₆H₃F₂]⁺ m/z = 113 Frag1->Frag3 - CO

Caption: Predicted EI fragmentation of this compound.

Conclusion and Recommendations

The optimal mass spectrometry method for the analysis of this compound is dictated by the analytical goal.

  • For unambiguous structural confirmation and identification , GC-MS with Electron Ionization is the superior choice. The resultant fragmentation pattern provides a detailed structural fingerprint that can be used for library matching or de novo elucidation.

  • For quantitative analysis, especially in complex matrices , LC-MS with APCI is recommended. The soft ionization ensures the generation of a stable and abundant protonated molecular ion, which is ideal for sensitive and specific quantification using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

In a comprehensive research setting, employing both techniques provides complementary information. GC-MS can be used for initial identification and structural characterization, while LC-MS can be developed for high-throughput quantitative assays in various stages of drug development and material science research.

References

  • Gates, P. J., & Johnson, C. H. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(22), 13237–13247. [Link]

  • ResearchGate. (n.d.). The positive ion APCI mass spectra of five synthetic aldehydes and ketones. [Link]

  • Ibrahim, A. D., et al. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Mullins, O. C., et al. (2017). Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry. Environmental Science & Technology Letters, 4(11), 464-469. [Link]

  • Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics by Science.gov. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Kijewska, M., et al. (2021). Selective ESI-MS detection of carbonyl containing compounds by aminooxyacetic acid immobilized on a resin. Analytica Chimica Acta, 1178, 338767. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • ResearchGate. (n.d.). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • dos Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(2), 125-143. [Link]

  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]

  • Chemistry For Everyone. (2025). What Is The Difference Between GC-MS And LC-MS?[Link]

  • Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(5), 337-342. [Link]

  • Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • CONICET. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. [Link]

  • Dong, J., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(23), e202202662. [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

Sources

A Comparative Guide to the FT-IR Spectrum of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Cyclobutyl 2,4-difluorophenyl ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing to offer a comparative analysis grounded in established spectroscopic principles. We will dissect the anticipated spectral features of the title compound and contrast them with related chemical structures to provide a comprehensive understanding of its vibrational characteristics.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

For a novel compound like this compound, which holds potential as a building block in medicinal chemistry, a thorough understanding of its FT-IR spectrum is paramount for synthesis confirmation, purity assessment, and quality control. This guide will provide a detailed predictive analysis of its spectrum, drawing comparisons with structurally similar molecules to highlight the influence of its distinct functional groups.

Predicted FT-IR Spectrum of this compound: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its key absorption bands by dissecting its structure into its constituent functional groups: the ketone carbonyl (C=O), the cyclobutyl ring, and the 2,4-difluorophenyl ring.

The Carbonyl (C=O) Stretching Vibration: The Most Prominent Feature

The most intense and readily identifiable peak in the FT-IR spectrum of a ketone is the C=O stretching vibration.[1] For a typical saturated aliphatic ketone, this absorption appears around 1715 cm⁻¹.[2][3] However, the electronic environment of the carbonyl group in this compound will cause a noticeable shift in this frequency.

The 2,4-difluorophenyl ring is conjugated with the carbonyl group. This conjugation delocalizes the pi electrons, which slightly weakens the C=O double bond and lowers its stretching frequency.[1][2][4][5] Aromatic ketones typically show a C=O stretch in the range of 1690-1666 cm⁻¹.[4] Furthermore, the fluorine atoms on the aromatic ring are electron-withdrawing, which would typically increase the C=O stretching frequency. However, the resonance effect of conjugation is generally more dominant. Therefore, we can anticipate a strong absorption band for the C=O stretch of this compound to appear in the region of 1685-1665 cm⁻¹ .

The Cyclobutyl Group Vibrations

The cyclobutyl group will contribute to several characteristic absorptions, primarily in the C-H stretching and bending regions.

  • C-H Stretching: The sp³ hybridized C-H bonds of the cyclobutyl ring will exhibit strong stretching vibrations in the range of 2960-2850 cm⁻¹ .[4][6]

  • CH₂ Bending (Scissoring): A characteristic bending vibration for the CH₂ groups in the cyclobutyl ring is expected around 1470-1450 cm⁻¹ .[6]

  • Ring Strain Effects: Four-membered rings like cyclobutane possess significant ring strain. This strain can influence the vibrational frequencies of the bonds within the ring. While specific ring puckering modes are expected in the fingerprint region, they are often complex and overlap with other vibrations. The presence of the cyclobutane ring is often confirmed by the combination of its C-H stretching and bending modes.[7][8]

The 2,4-Difluorophenyl Group Vibrations

The aromatic ring provides several distinct and informative absorption bands.

  • Aromatic C-H Stretching: The sp² hybridized C-H bonds on the phenyl ring will show stretching vibrations at slightly higher frequencies than their aliphatic counterparts, typically in the range of 3100-3000 cm⁻¹ .[6]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the phenyl group will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[6]

  • C-F Stretching: The carbon-fluorine bonds will exhibit strong stretching vibrations. Due to the high electronegativity of fluorine, these bands are typically found in the 1400-1000 cm⁻¹ region. For a difluorinated phenyl ring, we can expect strong, characteristic absorptions in this fingerprint region, likely around 1250-1100 cm⁻¹ .

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[6] For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.

Comparative Analysis with Alternative Ketones

To better understand the predicted spectrum, it is instructive to compare it with the known FT-IR spectra of related ketones.

Compound Structure Key FT-IR Absorptions (cm⁻¹) Rationale for Differences
Cyclohexanone C=O stretch: ~1710 cm⁻¹ C-H stretch (sp³): ~2950-2850 cm⁻¹The C=O stretch is at a higher frequency due to the lack of conjugation.[1] The six-membered ring has less strain than a four-membered ring.
Acetophenone C=O stretch: ~1686 cm⁻¹ C-H stretch (aromatic): ~3060 cm⁻¹ C-H stretch (sp³): ~2925 cm⁻¹The C=O stretch is in a similar conjugated region.[9] The presence of a methyl group instead of a cyclobutyl group simplifies the aliphatic C-H stretching region.
4-Fluoroacetophenone C=O stretch: ~1685 cm⁻¹ C-F stretch: ~1230 cm⁻¹The single fluorine atom has a less pronounced electronic effect on the C=O stretch compared to the two fluorine atoms in our target molecule. The C-F stretch is a prominent feature.
This compound (Predicted) C=O stretch: ~1685-1665 cm⁻¹ C-H stretch (aromatic): ~3100-3000 cm⁻¹ C-H stretch (sp³): ~2960-2850 cm⁻¹ C-F stretches: ~1250-1100 cm⁻¹ The combination of conjugation and two electron-withdrawing fluorine atoms fine-tunes the C=O frequency. The spectrum will show a combination of features from both the cyclobutyl and difluorophenyl moieties.

Experimental Protocol for FT-IR Analysis of a Ketone Sample

The following is a generalized protocol for acquiring a high-quality FT-IR spectrum of a solid or liquid ketone sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental artifacts.

  • Sample Application:

    • For a solid sample: Place a small amount of the ketone powder onto the center of the ATR crystal using a clean spatula. Apply firm and even pressure with the built-in pressure clamp to ensure good contact between the sample and the crystal.

    • For a liquid sample: Place a single drop of the liquid ketone onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to identify and label the key absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of interpreting the FT-IR spectrum of this compound.

FT_IR_Analysis_Workflow FT-IR Spectral Interpretation Workflow cluster_molecule This compound cluster_regions Key Spectral Regions cluster_assignments Peak Assignments cluster_comparison Comparative Analysis Molecule Target Molecule FunctionalGroup Functional Group Region (4000-1500 cm⁻¹) Molecule->FunctionalGroup Analyze Fingerprint Fingerprint Region (1500-400 cm⁻¹) Molecule->Fingerprint Analyze CO_Stretch C=O Stretch (~1675 cm⁻¹) FunctionalGroup->CO_Stretch CH_Aromatic Aromatic C-H Stretch (~3050 cm⁻¹) FunctionalGroup->CH_Aromatic CH_Aliphatic Aliphatic C-H Stretch (~2900 cm⁻¹) FunctionalGroup->CH_Aliphatic CF_Stretch C-F Stretches (~1200 cm⁻¹) Fingerprint->CF_Stretch Aromatic_CC Aromatic C=C Stretches (1600-1450 cm⁻¹) Fingerprint->Aromatic_CC Comparison Compare with: - Cyclohexanone - Acetophenone - 4-Fluoroacetophenone CO_Stretch->Comparison Contextualize CH_Aromatic->Comparison Contextualize CH_Aliphatic->Comparison Contextualize CF_Stretch->Comparison Contextualize Aromatic_CC->Comparison Contextualize Conclusion Structural Confirmation Comparison->Conclusion

Caption: A flowchart illustrating the systematic approach to interpreting the FT-IR spectrum of the target molecule.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands for each of its functional components. The most diagnostic peak will be the strong C=O stretching vibration, anticipated in the 1685-1665 cm⁻¹ range, a position dictated by conjugation with the difluorophenyl ring. The spectrum will be further defined by the aliphatic C-H stretches of the cyclobutyl ring, the aromatic C-H and C=C stretches of the phenyl ring, and the strong C-F stretching vibrations in the fingerprint region. By comparing these predicted features with those of related ketones, we can build a robust framework for the structural elucidation and quality assessment of this and similar molecules. This guide provides a solid foundation for researchers to interpret their experimental data with a high degree of confidence.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Chemistry LibreTexts. (n.d.). Ketone Infrared Spectra. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online, 32(9), 14-21. [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]

  • Gable, K. (2018). Structure Determination by Spectroscopic Methods: Carbonyl Stretching Vibrations. Oregon State University. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Brown, A. R., Franke, P. R., & Douberly, G. E. (n.d.). Infrared Spectrum of the Cyclobutyl Radical in He Droplets. University of Georgia.
  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Durig, J. R., & Lafferty, W. J. (1968). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups.
  • ResearchGate. (n.d.). Table 2. Characteristic FTIR transmittance peak and their assignments.
  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • Moglioni, A. G., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. CONICET Digital.
  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Request PDF. (n.d.).
  • Request PDF. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
  • SpectraBase. (n.d.). 4-(T-Butyl)cyclohexyl p-fluorophenyl ketone - Optional[Vapor Phase IR] - Spectrum.
  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

Sources

A Senior Application Scientist's Guide: Cyclobutyl vs. Cyclopentyl Ketones in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Reactivity, Stability, and Strategic Application

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the intricate landscape of drug design, the selection of every scaffold and functional group is a critical decision. Small carbocyclic rings, particularly cyclobutanes and cyclopentanes, have emerged as powerful tools for medicinal chemists. They serve as conformationally restricted linkers, bioisosteres for planar aromatic rings, and modulators of physicochemical properties.[1][2] When a ketone functionality is introduced onto these rings, it creates a versatile synthetic handle and a key interaction point. However, the subtle difference of a single carbon atom between cyclobutyl and cyclopentyl ketones introduces profound changes in their reactivity and metabolic fate.

This guide provides an in-depth comparison of these two scaffolds, moving beyond simple structural diagrams to explore the underlying principles of ring strain, conformational dynamics, and their direct consequences on chemical reactivity and metabolic stability. We will provide field-proven experimental protocols and data to empower researchers to make informed, strategic decisions in their drug discovery campaigns.

Part 1: The Energetic Landscape: Ring Strain and Conformational Dynamics

The fundamental difference between cyclobutane and cyclopentane lies in their inherent ring strain, a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions between adjacent bonds).[3][4]

  • Cyclobutane: Possesses significant ring strain, approximately 26 kcal/mol.[5] Though puckered to alleviate some torsional strain, its internal C-C-C bond angles of about 88° deviate sharply from the tetrahedral ideal.[5] This high-energy state makes the ring "spring-loaded" and eager to undergo reactions that relieve this strain.

  • Cyclopentane: Exhibits much lower ring strain, around 7 kcal/mol.[5] Its flexibility allows it to adopt non-planar "envelope" and "half-chair" conformations where bond angles are much closer to the ideal 109.5°, minimizing angle strain.[5][6] This makes it a more stable and less reactive carbocycle compared to cyclobutane.[2]

The attachment of a ketone introduces an sp²-hybridized carbon, which prefers a bond angle of 120°. This further influences the ring's conformation and, critically, its reactivity in addition reactions.

Part 2: A Tale of Two Reactivities: Experimental Comparisons

The difference in ring strain directly translates to a marked difference in the reactivity of the ketone's carbonyl group.

Nucleophilic Addition: The Strain-Release Advantage

The archetypal reaction of a ketone is nucleophilic addition, where the carbonyl carbon re-hybridizes from sp² to sp³. This geometric change is key to the reactivity difference.

  • Cyclobutyl Ketones: The transition from a ~120° bond angle at the sp² carbonyl to a ~109.5° angle in the sp³ tetrahedral intermediate relieves a portion of the ring's inherent angle strain. This energetically favorable transition state lowers the activation energy, making cyclobutyl ketones significantly more reactive towards nucleophiles.

  • Cyclopentyl Ketones: The ring is already close to its ideal geometry. The sp² to sp³ transition does not offer a significant strain-release benefit and can, in some cases, increase torsional strain as substituents are introduced.[7] This results in a higher activation energy and comparatively slower reactivity .

DOT Visualization: Nucleophilic Attack and Strain Relief

G cluster_0 Cyclobutyl Ketone Reactivity cluster_1 Cyclopentyl Ketone Reactivity C4_Ketone Cyclobutyl Ketone (sp2 Carbonyl) High Ring Strain C4_TS Tetrahedral Intermediate (sp3 Carbonyl) Strain is Partially Relieved C4_Ketone->C4_TS  Nucleophilic Attack (Lower Ea) C4_Product Addition Product C4_TS->C4_Product C5_Ketone Cyclopentyl Ketone (sp2 Carbonyl) Low Ring Strain C5_TS Tetrahedral Intermediate (sp3 Carbonyl) No Strain Relief Benefit C5_Ketone->C5_TS  Nucleophilic Attack (Higher Ea) C5_Product Addition Product C5_TS->C5_Product G cluster_0 Cyclobutyl Moiety cluster_1 Cyclopentyl Moiety Parent_Drug Parent Drug Containing Ketone C4_Metabolism Resistant to Oxidation (High C-H BDE) Leads to Higher Metabolic Stability Parent_Drug->C4_Metabolism  Incorporates C5_Metabolism Prone to Ring Hydroxylation (CYP-mediated Oxidation) Leads to Lower Metabolic Stability Parent_Drug->C5_Metabolism  Incorporates

Caption: Comparative metabolic fate of cyclobutyl vs. cyclopentyl moieties in drug candidates.

Pharmacophore Presentation

The choice between a rigid cyclobutane and a flexible cyclopentane has significant implications for target binding.

  • Cyclobutane: Offers a more rigid scaffold, presenting substituents in well-defined three-dimensional vectors. This can be advantageous for fitting into a specific hydrophobic pocket or for precisely orienting key pharmacophoric groups, potentially increasing potency and selectivity. [2][6]* Cyclopentane: Its conformational flexibility can be a double-edged sword. While it may allow for an "induced fit" into a binding pocket, it also carries an entropic penalty upon binding, as the ring's flexibility is lost. [2][6]

Part 4: Validating the Theory: Experimental Protocols

To provide actionable data, the following are standardized protocols for comparing the reactivity and stability of drug candidates containing these motifs.

Protocol 1: Comparative Rate of Nucleophilic Addition

Objective: To quantify the difference in reactivity towards a standard nucleophile.

  • Preparation: Prepare 0.1 M solutions of both cyclobutyl phenyl ketone and cyclopentyl phenyl ketone in anhydrous THF. Prepare a 0.1 M solution of a fluorescent borohydride reducing agent (e.g., N,N'-bis(2,6-diisopropylphenyl)-1,7-dihydropyrrolo[3,2-b]pyrrole-2,6-dione borohydride) in THF.

  • Reaction: In parallel, temperature-controlled reaction vessels at 25°C, add 1.0 equivalent of the ketone solution.

  • Initiation & Monitoring: At t=0, add 1.0 equivalent of the reducing agent. Monitor the decrease in the reagent's fluorescence over time using a plate reader or fluorometer.

  • Analysis: Plot fluorescence intensity vs. time for both reactions. The steeper slope for the cyclobutyl ketone reaction will quantitatively demonstrate its faster reaction rate. Calculate pseudo-first-order rate constants for a direct comparison.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the intrinsic clearance of compounds containing cyclobutyl vs. cyclopentyl ketone moieties.

DOT Visualization: Metabolic Stability Workflow

G A Incubate Test Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) B Add NADPH Cofactor to Initiate Reaction A->B C Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile B->C D Centrifuge to Pellet Protein C->D E Analyze Supernatant via LC-MS/MS D->E F Quantify Parent Drug Remaining vs. Time E->F G Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) F->G

Caption: Standard experimental workflow for determining in vitro metabolic stability.

  • Incubation: Incubate the test compound (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. [8]2. Initiation: After a brief pre-incubation, initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer t½ and lower CLint for the cyclobutyl-containing compound would confirm its superior metabolic stability.

Data Summary: At-a-Glance Comparison

PropertyCyclobutyl KetoneCyclopentyl KetoneRationale
Ring Strain Energy ~26 kcal/mol [5]~7 kcal/mol [5]Significant angle strain in the 4-membered ring.
Relative Reactivity High Moderate Strain relief in the sp³ transition state accelerates the reaction.
Metabolic Stability Generally Higher Generally Lower Higher C-H bond dissociation energy makes it more resistant to oxidation. [9]
Conformational Profile Rigid, PuckeredFlexible (Envelope, Half-Chair) [6]Fewer low-energy conformations available.
Unique Chemistry Norrish-Yang Cyclization,[1] Ring-OpeningStandard Ketone ChemistryHigh ring strain enables unique synthetic pathways.

Conclusion and Strategic Recommendations

The choice between a cyclobutyl and cyclopentyl ketone is not arbitrary; it is a strategic decision with predictable consequences for both synthesis and pharmacology.

  • Choose a Cyclobutyl Ketone when:

    • Enhanced metabolic stability is a primary objective. The inherent resistance to oxidative metabolism can be a significant advantage. [2] * A rigid scaffold is required to precisely position substituents for optimal target engagement.

    • Subsequent synthetic steps rely on the unique reactivity of the strained ring, such as stereospecific 1,3-functionalization via Norrish-Yang cyclization. [1]

  • Choose a Cyclopentyl Ketone when:

    • Lower intrinsic reactivity is desired to avoid side reactions during synthesis.

    • Conformational flexibility is hypothesized to be beneficial for binding (induced fit).

    • The synthetic route is simpler or the starting materials are more readily available.

By understanding the fundamental principles of ring strain and their impact on reactivity and metabolism, drug development professionals can leverage these seemingly simple scaffolds to rationally design molecules with superior efficacy, stability, and safety profiles.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]

  • Why is cyclopropane more reactive than cyclobutane?. Quora. [Link]

  • Ring strain. Wikipedia. [Link]

  • Which cycloalkane is more reactive?. Quora. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed. [Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Cyclobutyl 2,4-difluorophenyl ketone and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination and Cyclobutane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Two key strategies, the incorporation of rigid aliphatic scaffolds and the introduction of fluorine atoms, have emerged as powerful tools for enhancing drug-like properties. The cyclobutane motif, a four-membered carbocycle, is increasingly utilized to confer metabolic stability and conformational rigidity to drug candidates.[1] This rigid structure can improve binding affinity to biological targets and reduce the susceptibility of the molecule to metabolic degradation.[2]

Concurrently, the substitution of hydrogen with fluorine has become a cornerstone of rational drug design. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[3]

This guide provides a comparative framework for evaluating the biological activity of Cyclobutyl 2,4-difluorophenyl ketone against its non-fluorinated parent, Cyclobutyl phenyl ketone . While direct comparative studies are not extensively available in published literature, this document synthesizes established principles of medicinal chemistry to hypothesize the key differences in their biological profiles. Furthermore, we provide detailed experimental protocols to enable researchers to generate robust comparative data, thereby elucidating the structure-activity relationships (SAR) governed by the 2,4-difluoro substitution on the phenyl ring.

Hypothesized Impact of 2,4-Difluoro Substitution on Biological Activity

The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring in cyclobutyl phenyl ketone is anticipated to modulate several key physicochemical and pharmacological parameters. These hypotheses form the basis for the experimental comparisons detailed in this guide.

  • Enhanced Potency and Target Engagement: The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with biological targets. This can manifest as increased binding affinity and, consequently, higher potency in biological assays. Fluorine can also participate in favorable orthogonal multipolar interactions with protein backbones.

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The 2 and 4 positions are common sites of aromatic hydroxylation. Therefore, this compound is hypothesized to exhibit greater resistance to metabolic degradation compared to its non-fluorinated counterpart, leading to a longer half-life.

  • Altered Physicochemical Properties:

    • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its solubility, membrane permeability, and plasma protein binding.

    • Acidity/Basicity: The electron-withdrawing effects of fluorine can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and its subsequent interactions with targets and transporters.

  • Potential for Altered Off-Target Effects: Changes in the electronic and steric profile of the molecule due to fluorination may alter its binding to off-target proteins, potentially leading to a different side-effect profile.

Comparative Experimental Evaluation: Protocols and Rationale

To empirically validate the aforementioned hypotheses, a series of in vitro assays are recommended. The following section provides detailed, step-by-step protocols for these key experiments.

Assessment of Metabolic Stability

Rationale: This assay is crucial for testing the hypothesis that fluorination protects the molecule from oxidative metabolism. By incubating the compounds with liver microsomes, which are rich in CYP enzymes, we can quantify the rate of metabolic degradation.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and Cyclobutyl phenyl ketone in DMSO.

    • Prepare a 1 µM working solution of each compound by diluting the stock solution in a 100 mM potassium phosphate buffer (pH 7.4).[4]

  • Microsomal Incubation:

    • Thaw pooled human liver microsomes on ice.

    • In a 96-well plate, combine the 1 µM compound solution with the liver microsomes (final protein concentration of 0.5 mg/mL).[5]

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • For negative controls, add the buffer without the NADPH system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Reaction Mixture Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH System NADPH->Incubate Initiate Reaction Quench Quench with Acetonitrile + IS Incubate->Quench Time Points (0-45 min) Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Evaluation of Cytotoxicity

Rationale: It is essential to determine if the structural modifications impact the general toxicity of the compound to cells. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a suitable human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated and non-fluorinated ketones in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 24 or 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assessment of CYP450 Inhibition

Rationale: To investigate potential drug-drug interactions, it is important to determine if the compounds inhibit major CYP450 isoforms. This assay measures the ability of the test compounds to inhibit the activity of specific CYP enzymes.[9]

Experimental Protocol: CYP450 Inhibition Assay

  • Reagent Preparation:

    • Use human liver microsomes and a panel of specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[10]

    • Prepare a range of concentrations for both the fluorinated and non-fluorinated ketones.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the probe substrate, and the test compound.

    • Pre-incubate at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a stop solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value for each CYP isoform.

G cluster_setup Assay Setup cluster_reaction Reaction & Analysis cluster_result Result Inhibitor Test Compound (Fluorinated or Non-fluorinated) Incubate Incubate @ 37°C Inhibitor->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate NADPH Add NADPH (Initiate) Incubate->NADPH Stop Stop Reaction NADPH->Stop LCMS LC-MS/MS Analysis (Quantify Metabolite) Stop->LCMS IC50 Calculate IC₅₀ LCMS->IC50

Caption: General workflow for determining CYP450 inhibition.

Comparative Data Summary

The following table should be populated with the experimental data obtained from the described protocols to provide a clear, quantitative comparison between this compound and Cyclobutyl phenyl ketone.

Parameter This compound Cyclobutyl phenyl ketone Rationale for Comparison
Metabolic Stability (t½ in min) Expected to be higherExperimental ValueTo assess the impact of fluorination on resistance to metabolic degradation.
Intrinsic Clearance (CLint in µL/min/mg) Expected to be lowerExperimental ValueA quantitative measure of the rate of metabolism.
Cytotoxicity (IC₅₀ in µM) Experimental ValueExperimental ValueTo determine if fluorination alters the general toxicity profile.
CYP1A2 Inhibition (IC₅₀ in µM) Experimental ValueExperimental ValueTo evaluate the potential for drug-drug interactions.
CYP2C9 Inhibition (IC₅₀ in µM) Experimental ValueExperimental ValueTo evaluate the potential for drug-drug interactions.
CYP3A4 Inhibition (IC₅₀ in µM) Experimental ValueExperimental ValueTo evaluate the potential for drug-drug interactions.

Conclusion

This guide provides a theoretical and practical framework for the comparative analysis of this compound and its non-fluorinated analog. Based on established principles of medicinal chemistry, it is hypothesized that the difluorinated compound will exhibit enhanced metabolic stability and potentially altered potency and off-target effects. The detailed experimental protocols provided herein offer a robust methodology for researchers to validate these hypotheses and to generate the critical data needed to understand the structure-activity relationship of this chemical series. The resulting data will be invaluable for guiding further drug development efforts and for making informed decisions about the therapeutic potential of these compounds.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Shake flask lipophilicity determination method. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Lewis Acid Selection for the Synthesis of Difluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Difluorophenyl Ketones

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] Fluorinated ketones, in particular, serve as pivotal building blocks and intermediates for a wide array of pharmaceuticals and agrochemicals.[2][3] Difluorophenyl ketones, a prominent subclass, are integral to the synthesis of complex bioactive molecules. Their preparation is a frequent challenge for process chemists and medicinal chemists alike, demanding efficient, scalable, and reliable synthetic methodologies.

The most direct and widely employed method for synthesizing these valuable compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forges a carbon-carbon bond between a difluorinated aromatic ring and an acyl group.[4][5] The heart of this transformation is the Lewis acid catalyst, the choice of which profoundly impacts reaction efficiency, yield, selectivity, and overall process viability. This guide provides a comparative analysis of common and emerging Lewis acids for this purpose, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their specific synthetic challenges.

The Engine of Acylation: Understanding the Lewis Acid's Role

The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, the acylium ion.[6][7] The Lewis acid catalyst is indispensable in this process. It coordinates to the acylating agent (typically an acyl chloride or anhydride), polarizes the carbonyl group, and facilitates the departure of the leaving group to form the resonance-stabilized acylium ion.[7] This potent electrophile is then intercepted by the electron-rich (or moderately activated) aromatic ring.

The subsequent steps involve the attack of the difluorobenzene on the acylium ion to form a stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity and yield the desired ketone.[8] A crucial, and often overlooked, aspect of this mechanism is that the ketone product itself is a Lewis base and forms a strong complex with the catalyst.[7][8] This sequestration of the Lewis acid necessitates the use of stoichiometric or even super-stoichiometric amounts of traditional catalysts like aluminum chloride.

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Product Liberation AcylHalide R-CO-Cl (Acyl Chloride) InitialComplex R-CO-Cl---LA (Initial Complex) AcylHalide->InitialComplex Coordination LewisAcid LA (Lewis Acid) LewisAcid->InitialComplex AcyliumIon {R-C≡O⁺ ↔ R-C⁺=O} (Acylium Ion) InitialComplex->AcyliumIon Heterolysis Difluorobenzene Difluorobenzene AcyliumIon->Difluorobenzene AreniumIon Arenium Ion (Sigma Complex) Difluorobenzene->AreniumIon Electrophilic Attack KetoneComplex Ketone-LA Complex AreniumIon->KetoneComplex Deprotonation (-H⁺) FinalKetone Difluorophenyl Ketone KetoneComplex->FinalKetone Hydrolysis Workup H₂O / H⁺ (Aqueous Workup) Workup->FinalKetone

Figure 1. General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Lewis Acids

The selection of a Lewis acid is a critical optimization parameter, balancing reactivity against practical considerations like cost, safety, and environmental impact. While difluorobenzene is deactivated towards electrophilic substitution by the electron-withdrawing nature of the fluorine atoms, a sufficiently powerful Lewis acid can drive the reaction to completion.

The Traditional Workhorse: Aluminum Chloride (AlCl₃)

Aluminum chloride is the most potent and historically significant catalyst for Friedel-Crafts acylation.[4][9] Its high Lewis acidity ensures efficient generation of the acylium ion, leading to high yields and relatively short reaction times, even with deactivated substrates.[9] However, its utility is tempered by significant practical drawbacks. AlCl₃ is extremely hygroscopic and reacts violently with water, mandating strictly anhydrous reaction conditions.[10] Furthermore, due to the strong complexation with the final ketone product, it is almost always required in amounts greater than one equivalent.[8][10]

Milder, More Manageable Alternatives: FeCl₃, ZrCl₄, and ZnCl₂

To mitigate the handling challenges of AlCl₃, alternative Lewis acids have been explored.

  • Ferric Chloride (FeCl₃): A less potent but more manageable catalyst than AlCl₃.[10] It is less sensitive to moisture and often provides good yields, although it may require higher temperatures or longer reaction times.[9]

  • Zirconium Tetrachloride (ZrCl₄): Another viable alternative that can catalyze the acylation effectively.[9]

  • Zinc Chloride (ZnCl₂): As a milder Lewis acid, ZnCl₂ typically requires more forcing conditions but can offer improved selectivity for sensitive substrates that might be prone to side reactions with stronger catalysts.[10]

Modern Catalytic Systems: Metal Triflates

In the pursuit of "greener" and more efficient chemical processes, metal trifluoromethanesulfonates (triflates) have emerged as superior catalysts.[11]

  • Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃, Hf(OTf)₄): These catalysts are renowned for their high activity, often in low catalytic loadings (1-10 mol%).[11][12] Unlike AlCl₃, many are stable in the presence of water, simplifying reaction setup. Their key advantage is the potential for recovery and reuse, which significantly reduces waste and cost, making them highly attractive for industrial applications.[11][12] For instance, Hf(OTf)₄ has been shown to be a highly effective catalyst for the acylation of substituted benzenes.[11]

Data Presentation: Performance Comparison

The following table summarizes the performance of various Lewis acids in the Friedel-Crafts acylation of difluorobenzene with succinic anhydride, a key step in the synthesis of pharmaceutical intermediates.[9] This data provides a quantitative basis for catalyst selection.

CatalystCatalyst Loading (mol equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
Aluminum Chloride (AlCl₃) 2.2Dichloroethane804~90%[9]Highest reactivity; requires super-stoichiometric amounts; highly moisture-sensitive.[9][10]
Ferric Chloride (FeCl₃) 1.1Nitrobenzene1006~75%[9]Milder than AlCl₃, easier to handle; may require higher temperatures.[9][10]
Zirconium tetrachloride (ZrCl₄) 1.1Carbon Disulfide468~70%[9]Moderate reactivity; offers an alternative to more common Lewis acids.[9]
Ytterbium Triflate (Yb(OTf)₃) 0.02 (2 mol%)Acetic Anhydride1000.5High*Catalytic, often reusable, and water-tolerant; represents a "greener" option.[12][13]

Note: Data for Yb(OTf)₃ is based on a representative model reaction (acylation of anisole) to illustrate its catalytic nature and efficiency, as direct comparative data for the difluorobenzene reaction is not as prevalent.[13]

Field-Proven Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

This protocol details a robust procedure using the traditional and highly effective aluminum chloride catalyst. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 4-(3,4-Difluorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel), magnetic stirrer, and heating mantle.

Experimental_Workflow Setup 1. Reaction Setup - Charge flask with AlCl₃ and Dichloroethane. - Cool to 0-5 °C. Addition 2. Reagent Addition - Add succinic anhydride. - Slowly add 1,2-difluorobenzene. Setup->Addition Reaction 3. Reaction - Warm to room temp. - Heat to reflux (e.g., 80 °C). - Monitor by TLC/GC. Addition->Reaction Quench 4. Quenching - Cool mixture. - Pour slowly into ice/conc. HCl. Reaction->Quench Extraction 5. Extraction - Separate layers. - Extract aqueous layer with organic solvent. Quench->Extraction Purification 6. Purification - Combine organic layers. - Wash with brine, dry, and concentrate. - Recrystallize or use chromatography. Extraction->Purification

Figure 2. Standard experimental workflow for Friedel-Crafts acylation.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen or argon atmosphere, add anhydrous 1,2-dichloroethane. Cool the flask in an ice-water bath to 0-5 °C.

    • Causality: An inert, anhydrous atmosphere is critical to prevent the deactivation of the moisture-sensitive AlCl₃ catalyst.[10] Cooling is necessary to control the initial exothermic reaction upon addition of the Lewis acid.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the cooled solvent. A slurry will form.

    • Causality: Portion-wise addition helps manage the heat generated. A super-stoichiometric amount is required because AlCl₃ will complex with both the succinic anhydride reactant and the ketone product.[9]

  • Reactant Addition: Add succinic anhydride (1.0 equivalent) to the slurry. Subsequently, add 1,2-difluorobenzene (1.1 equivalents) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow, controlled addition of the aromatic substrate prevents a rapid, uncontrolled exotherm and potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction's progress by an appropriate analytical method (e.g., TLC or GC-MS) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature, then cool further in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Causality: This is a highly exothermic and critical step. The acid and water hydrolyze the aluminum chloride and break the AlCl₃-ketone complex, liberating the final product.[10]

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final 4-(3,4-difluorophenyl)-4-oxobutanoic acid.

Conclusion

The synthesis of difluorophenyl ketones via Friedel-Crafts acylation is a powerful and versatile method. The choice of Lewis acid is paramount and involves a clear trade-off between reactivity and practicality. While Aluminum Chloride remains the gold standard for high reactivity and yield with deactivated systems, its demanding handling requirements make alternatives attractive.[9] Ferric Chloride and other milder Lewis acids offer improved ease of use at the potential cost of reaction efficiency.[9][10] For laboratories focused on sustainable and catalytic processes, metal triflates like Yb(OTf)₃ or Hf(OTf)₄ represent the state-of-the-art, enabling reactions with low catalyst loadings and the potential for recycling.[11][12] Ultimately, the optimal catalyst is dictated by the specific substrate, scale, and the overarching goals of the synthetic campaign, whether they be maximizing yield in a discovery setting or developing a cost-effective, environmentally benign process for large-scale production.

References

  • BenchChem. (n.d.). Comparative Study of Lewis Acid Catalysts for the Synthesis of 4-(3,4-Difluorophenyl).
  • Zeng, Y., Ni, C., & Hu, J. (2016). Recent Advances in the One-Step Synthesis of Distally Fluorinated Ketones. Chemistry, 22(10), 3210-3223. Retrieved from [Link]

  • Rezvani, Z., & Khandan-Barani, K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29824-29859. Retrieved from [Link]

  • Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Wang, F., Wang, D., & Wan, X. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(26), 14508-14524. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem.
  • Lin, T., & Jia, Y. (2019). Recent Advances in the Synthesis of Distal Fluorinated Ketones. Chinese Journal of Chemistry, 37(1), 29-41. Retrieved from [Link]

  • Nakamura, Y., et al. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 627-647. Retrieved from [Link]

  • Olah, G. A., et al. (1964). Aromatic Substitution. XXI. Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. Journal of the American Chemical Society, 86(6), 1046–1054. Retrieved from [Link]

  • Taylor, R. J., & O'Hagan, D. (2014). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 12(28), 5104-5107. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts in 3-Phenylpropanoyl Bromide Acylations for Pharmaceutical Research and Development.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chandra, K. L., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374. Retrieved from [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5(2), 105-115.
  • Douglas, C. J., & Overman, L. E. (2004). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. Retrieved from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Ishihara, K., et al. (2004). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Catalysis Surveys from Asia, 8, 17-27. Retrieved from [Link]

  • Reddy, B. V. S. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-8. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of Cyclobutyl 2,4-difluorophenyl ketone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Cyclobutyl 2,4-difluorophenyl ketone, a key intermediate in various synthetic pathways, requires precise and robust analytical methods to ensure its purity profile meets stringent quality standards. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this ketone. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal strategy for their analytical needs.

Introduction: The Imperative for Purity

This compound serves as a critical building block in the pharmaceutical industry. Its molecular structure, featuring a difluorinated phenyl ring and a cyclobutyl moiety, makes it a precursor for complex molecules with potential therapeutic activity. However, the multi-step synthesis of such intermediates can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1]

The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of these impurities in new drug substances.[2][3][4] Failure to control them can compromise the safety, efficacy, and stability of the final API. Therefore, employing validated, high-resolution analytical techniques is paramount. This guide focuses on HPLC and GC-MS, two powerful and widely used techniques in pharmaceutical analysis, to provide a holistic view of the purity of this compound.[5][6]

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon a thorough understanding of the analyte's properties.

  • Structure: Cyclobutyl-(2,4-difluorophenyl)methanone[7]

  • Molecular Formula: C₁₁H₁₀F₂O[7]

  • Key Features: The molecule possesses a ketone carbonyl group and an aromatic ring, which are strong chromophores, making it well-suited for UV detection in HPLC.[8] Its moderate molecular weight and potential for volatility also make it amenable to GC analysis.

  • Expected Impurities:

    • Non-volatile/Process-Related: Unreacted starting materials, isomeric by-products, or degradation products formed during synthesis or storage. These are typically larger, more polar, or thermally labile molecules.

    • Volatile/Semi-Volatile: Residual solvents from the manufacturing process (e.g., toluene, ethyl acetate, methanol) or volatile by-products.[9][10]

This dual nature of potential impurities necessitates a complementary analytical approach. HPLC is the workhorse for non-volatile organic impurities, while GC-MS excels at identifying and quantifying volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[11] For aromatic ketones like our target compound, reversed-phase HPLC is the most effective and commonly used mode.[8][12]

Causality Behind Experimental Choices

The goal is to develop a method that can separate the main ketone peak from all potential process-related impurities and degradation products.

  • Technique: Reversed-Phase HPLC is chosen because the analyte is moderately polar. A nonpolar stationary phase (like C18) will retain the analyte, and a polar mobile phase will be used to elute it.

  • Column: A C18 column is the industry standard for initial method development due to its versatility and wide applicability.[8] A 150 mm length provides a good balance between resolution and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient elution, where the organic solvent concentration is increased over time, is essential for eluting both early- and late-eluting impurities within a reasonable timeframe and with good sensitivity.[13]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The 2,4-difluorophenyl chromophore is expected to have a strong UV absorbance, allowing for sensitive detection. Monitoring at the absorbance maximum (λmax) provides the highest sensitivity for all chromophoric components.[8][13]

Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system; its performance is confirmed through system suitability tests before sample analysis, as mandated by validation guidelines like ICH Q2(R1).[14][15]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample batch to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis
ParameterResultAcceptance Criteria
Retention Time (Main Peak) 9.52 minN/A
Area % Purity 99.85%≥ 99.5% (Example)
Largest Single Impurity 0.08% (at RRT 1.2)≤ 0.10%
Total Impurities 0.15%≤ 0.20%
System Suitability (RSD) 0.45%≤ 2.0%
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Processing Prep_Standard Prepare Standard (0.1 mg/mL) HPLC_Inject Inject Sample (10 µL) Prep_Standard->HPLC_Inject Prep_Sample Prepare Sample (0.1 mg/mL) Prep_Sample->HPLC_Inject Prep_Mobile Prepare Mobile Phases A & B HPLC_Separation Gradient Separation (C18 Column, 30°C) Prep_Mobile->HPLC_Separation HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (254 nm) HPLC_Separation->HPLC_Detect Data_Integrate Integrate Peaks HPLC_Detect->Data_Integrate Data_Calculate Calculate Area % Data_Integrate->Data_Calculate Data_Report Generate Report Data_Calculate->Data_Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry.[16][17] It is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, which are common in pharmaceutical manufacturing.[6][9][10]

Causality Behind Experimental Choices

The primary objective here is to identify and quantify any residual solvents or volatile by-products that would be missed by the HPLC method.

  • Technique: Headspace GC-MS is the preferred method.[6] By sampling the vapor phase (headspace) above the sample, non-volatile matrix components (like the API itself) are left behind, preventing column contamination and enhancing sensitivity for volatile analytes.

  • Column: A DB-5ms or similar low-polarity column is chosen. This type of column provides excellent separation for a wide range of volatile organic compounds based on their boiling points.

  • Carrier Gas: Helium is a safe and effective carrier gas that provides good chromatographic efficiency.

  • Detector: A Mass Spectrometer provides definitive identification. The electron ionization (EI) source fragments molecules into a predictable pattern (mass spectrum), which acts as a "molecular fingerprint."[16][18] This spectrum can be compared against a library (e.g., NIST) for confident identification.

Experimental Protocol: Headspace GC-MS Method

This protocol is designed for the identification and semi-quantification of volatile impurities according to ICH Q3C guidelines.[9]

  • Instrumentation:

    • Headspace Autosampler coupled to a GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Sample Solution: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial securely.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Injection Time: 1.0 min.

  • Analysis:

    • Run a blank (DMSO only) to identify system peaks.

    • Run the sample vial.

    • Identify peaks by comparing their mass spectra with the NIST library.

    • Quantify against a pre-prepared standard of expected solvents if necessary.

Data Presentation: GC-MS Volatile Impurity Analysis
Retention Time (min)Identified CompoundLibrary Match ScoreEstimated Level (ppm)ICH Class
3.85Methanol96< 50Class 2
5.91Ethyl Acetate98< 50Class 3
8.67Toluene97< 20Class 2
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS System cluster_data Data Processing Prep_Sample Weigh Sample into Headspace Vial Add_Solvent Add DMSO Diluent Prep_Sample->Add_Solvent Seal_Vial Crimp and Seal Vial Add_Solvent->Seal_Vial HS_Incubate Incubate Vial (80°C, 15 min) Seal_Vial->HS_Incubate GC_Inject Inject Headspace Vapor HS_Incubate->GC_Inject GC_Separation GC Separation (DB-5ms Column) GC_Inject->GC_Separation MS_Detect MS Detection & Fragmentation (EI) GC_Separation->MS_Detect Data_Identify Library Search (NIST) MS_Detect->Data_Identify Data_Quantify Quantify Impurities Data_Identify->Data_Quantify Data_Report Generate Report Data_Quantify->Data_Report

Caption: Workflow for Headspace GC-MS Analysis.

Comparative Analysis: HPLC vs. GC-MS

Both HPLC and GC-MS are indispensable, but they serve different, complementary purposes in the purity analysis of this compound. The choice is not about which is "better," but which is appropriate for the target impurities.

FeatureHPLC-UVGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Primary Application Purity assay, detection of non-volatile & thermally labile impurities.Identification & quantification of volatile & semi-volatile impurities (e.g., residual solvents).[6][19]
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Analyte must be volatile or semi-volatile.
Detection UV-Vis absorbance (quantitative, non-specific).Mass spectrometry (provides molecular weight and structural information for definitive identification).[16][20]
Quantification Excellent. High precision and accuracy for assay and known impurities.Very good. Can achieve low ppm detection limits, especially with headspace.[21]
Strengths Robust, precise, excellent for quantitative purity determination.High specificity for identification, excellent for trace volatile analysis.
Limitations Does not detect non-chromophoric or volatile compounds.Not suitable for non-volatile or thermally unstable compounds.

Conclusion: An Integrated Approach for Comprehensive Purity Verification

A complete and compliant purity profile for this compound cannot be achieved with a single analytical technique. This guide demonstrates that HPLC-UV and Headspace GC-MS are not competing methods but are orthogonal and complementary partners.

  • HPLC provides the accurate and precise quantification of the main component and detects non-volatile, process-related impurities, which is essential for determining the official purity value or "assay."

  • GC-MS provides definitive identification and quantification of volatile impurities, particularly residual solvents, ensuring compliance with safety-based limits set by guidelines like ICH Q3C.[9]

By integrating both methodologies into a quality control strategy, researchers and drug development professionals can build a comprehensive data package that ensures the purity, safety, and quality of this critical pharmaceutical intermediate, satisfying both scientific rigor and regulatory expectations.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
  • Fluorochem. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • Chemistry LibreTexts. (2022). Principles of Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • The Pharma Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the 2,4-Difluorophenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous but Challenging 2,4-Difluorophenyl Moiety

In the landscape of modern medicinal chemistry, the 2,4-difluorophenyl group is a frequently encountered structural motif. Its prevalence is not accidental; the strategic placement of two fluorine atoms on the phenyl ring confers a unique combination of electronic and metabolic properties that can be highly advantageous in drug design.[1][2] Fluorine, being the most electronegative element, creates a strong dipole moment and can modulate the pKa of nearby functional groups.[3] This substitution pattern often enhances metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation, a common metabolic liability for simple phenyl rings.[4] Furthermore, the fluorine atoms can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.[5]

However, reliance on this moiety is not without its drawbacks. The high lipophilicity associated with the 2,4-difluorophenyl group can negatively impact solubility and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[2] Therefore, a key strategy in lead optimization is the bioisosteric replacement of this group to fine-tune physicochemical properties, enhance potency, and mitigate off-target effects while retaining the desired biological activity.[6][7][8] Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a powerful tool for navigating the complex, multidimensional challenges of drug development.[9]

This guide provides a comparative analysis of common and emerging bioisosteric replacements for the 2,4-difluorophenyl group, supported by experimental data and detailed protocols to empower researchers in their drug discovery campaigns.

Strategic Rationale for Bioisosteric Replacement

The decision to replace a 2,4-difluorophenyl group is typically driven by a need to address specific liabilities identified during lead optimization. The overall workflow involves identifying the issue, selecting an appropriate bioisostere based on its known effects, synthesizing the new analog, and evaluating its performance.

G cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 Evaluation & Decision Lead Lead Compound with 2,4-Difluorophenyl Group Profiling ADME/Tox Profiling Lead->Profiling Issue Identify Liability: - High LogP - Poor Solubility - CYP Inhibition - hERG Activity Profiling->Issue Select Select Bioisostere(s) (e.g., Pyridine, Thiazole, Bicycloalkane) Issue->Select Synth Synthesize New Analogs Select->Synth Evaluate Comparative Evaluation: - Potency (IC50) - Physicochemical Properties - In Vitro ADME Synth->Evaluate Decision Improved Candidate? Evaluate->Decision Success Advance Candidate Decision->Success Yes Failure Re-design Decision->Failure No Failure->Select

Caption: A typical workflow for the bioisosteric replacement of a problematic chemical moiety.

Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is context-dependent, relying on the specific properties that need to be modulated. The most common replacements involve substituting the difluorophenyl ring with various aromatic heterocycles or non-aromatic carbocycles.

G cluster_heterocycles Aromatic Heterocycles cluster_nonaromatic Non-Aromatic Rings center 2,4-Difluorophenyl Pyridyl Pyridyl center->Pyridyl ↓ LogP ↑ Solubility H-bond acceptor Pyrimidyl Pyrimidyl center->Pyrimidyl ↓↓ LogP ↓ CYP metabolism Thiazolyl Thiazolyl center->Thiazolyl ↓ LogP Modulates electronics Pyrazolyl Pyrazolyl center->Pyrazolyl ↓ hERG risk H-bond donor/acceptor Cyclohexyl Cyclohexyl center->Cyclohexyl ↓↓↓ LogP Removes aromaticity ↑ sp3 character Bicycloalkane Bicyclo[1.1.1]pentane center->Bicycloalkane Mimics vector ↑ Solubility Novel IP space

Caption: Key bioisosteric replacements for the 2,4-difluorophenyl group and their typical effects.

Nitrogen-Containing Heterocycles: The Phenyl-to-Pyridyl Switch and Beyond

Replacing a phenyl ring with a nitrogen-containing heterocycle is a cornerstone of medicinal chemistry.[4] The introduction of a nitrogen atom reduces lipophilicity and electron density, often leading to decreased CYP-mediated metabolism and improved water solubility.[4][10]

  • Pyridine: The "phenyl-to-pyridyl switch" is a classic move.[11] The nitrogen atom can serve as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein, which can lead to higher binding affinity.[11] However, an unhindered pyridine nitrogen can be a liability for CYP inhibition.[4]

  • Pyrimidines & Pyridazines: Introducing a second nitrogen atom further reduces lipophilicity and can significantly improve metabolic stability. In one study on hepatitis C virus (HCV) NS5B inhibitors, replacing a phenyl ring with pyridyl improved the LogP but led to potent CYP inhibitors. In contrast, introducing two nitrogens (as in a pyrimidine) improved metabolic stability and reduced CYP inhibition, leading to a clinical candidate.[4]

  • Thiazole & Pyrazole: These five-membered heterocycles are also common replacements. Thiazoles have been shown to dramatically increase potency in certain contexts. For example, replacing a phenyl group with a thiazole ring in goniofufurone analogs resulted in a compound with an IC50 of 0.19 nM against MCF-7 cells, over 1000-fold more active than doxorubicin.[12] Pyrazoles have been successfully used to eliminate hERG activity associated with a terminal fluorobenzene ring.[4]

Replacement Parent Compound Pyridyl Analog Pyrimidyl Analog Thiazolyl Analog
Structure 2,4-Difluorophenyl2-Pyridyl2-Pyrimidyl2-Thiazolyl
Typical ΔLogP --0.5 to -1.0-1.0 to -2.0-0.3 to -0.8
Key Advantage Metabolic StabilityH-bond acceptor, ↑Solubility↓Metabolism, ↑SolubilityModulates electronics, ↑Potency
Potential Liability High LipophilicityCYP Inhibition--
Reference -[4][11][4][4][12]
Non-Aromatic Replacements: Escaping Flatland

To drastically reduce lipophilicity and improve properties like solubility, medicinal chemists often replace aromatic rings with saturated or partially saturated structures. This strategy, known as "escaping flatland," increases the fraction of sp3-hybridized carbons, which is often correlated with higher clinical success rates.

  • Cyclohexyl: A straightforward replacement for a phenyl ring when only hydrophobic interactions are critical.[4] This substitution significantly lowers LogP and removes the potential for CYP-mediated aromatic oxidation.

  • Bicyclo[1.1.1]pentane (BCP): BCP and other small-ring cage hydrocarbons are increasingly popular non-classical bioisosteres for para-substituted phenyl rings.[13][14] They maintain the linear trajectory of the substituent vectors while being fully saturated, which can improve solubility and metabolic stability.[15]

Replacement Parent Compound Cyclohexyl Analog BCP Analog
Structure 2,4-DifluorophenylCyclohexylBicyclo[1.1.1]pentyl
Typical ΔLogP --1.5 to -2.5-1.0 to -2.0
Key Advantage ↓↓↓LogP, ↑sp3 character↑Solubility, Novel IP
Potential Liability Loss of π-stacking interactionsSynthetic complexity
Reference -[13][15]

Experimental Protocols

The successful application of bioisosterism relies on robust synthetic methods and reliable assays for evaluating the resulting compounds.

Protocol 1: Synthesis of a Pyridyl Bioisostere via Suzuki Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to replace a 2,4-difluorophenyl group with a pyridine-2-yl group, assuming the parent molecule has a suitable handle like a bromine or iodine atom (Ar-Br).

Materials:

  • Parent compound (Ar-Br) (1.0 eq)

  • Pyridine-2-boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K3PO4), tribasic (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried reaction vial, add the parent compound Ar-Br, pyridine-2-boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl analog.

Protocol 2: In Vitro Metabolic Stability Assessment (Liver Microsome Assay)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.

G start Start prepare_stock Prepare 10 mM Test Compound Stock in DMSO start->prepare_stock prepare_working Dilute to 100 µM Working Solution prepare_stock->prepare_working initiate_reaction Initiate Reaction: Add Working Solution to Microsome/NADPH mix (Final [Cmpd] = 1 µM) prepare_working->initiate_reaction incubate_mix Pre-warm Liver Microsomes and NADPH solution at 37°C incubate_mix->initiate_reaction time_points Aliquot into Quenching Solution (Acetonitrile with Internal Standard) at t = 0, 5, 15, 30, 60 min initiate_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time and Determine Half-Life (t½) analyze->calculate end End calculate->end

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (e.g., human, rat) to the compound solution and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½). A longer half-life indicates greater metabolic stability.

Conclusion and Authoritative Insights

The bioisosteric replacement of the 2,4-difluorophenyl group is a nuanced yet powerful strategy in drug discovery. There is no "one-size-fits-all" solution; the optimal choice depends entirely on the specific liabilities of the lead compound and the goals of the optimization campaign.[16] A deep understanding of the physicochemical properties conferred by each bioisostere is essential for rational drug design.[9] Heterocyclic replacements like pyridines and pyrimidines are excellent tools for modulating polarity and metabolism while potentially adding beneficial target interactions.[4][11] In contrast, saturated rings like cyclohexyl or BCPs offer a more aggressive approach to reduce lipophilicity and improve the overall drug-like properties of a molecule.[15]

The successful application of these strategies requires a tightly integrated cycle of design, synthesis, and evaluation. The protocols outlined above provide a foundational framework for this process. By systematically applying these principles and leveraging the ever-expanding toolbox of bioisosteres, researchers can more effectively navigate the challenges of drug development and create safer, more efficacious medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Seba M C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs.
  • Jayashree, B.S., Nikhil, P.S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • G. A. Patani, E. J. LaVoie. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Bioisosterism in Drug Discovery and Development - An Overview. (2022).
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Sviridov, S. I., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691.
  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6539.
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023).
  • Bioisosterism: A Rational Approach in Drug Design. (1996).
  • Synthesis of difluoroalkylated compounds a Bioisostere design and... (2021).
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl
  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Chemical and Pharmaceutical Bulletin.
  • Butler, M. G., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1236.
  • Hannah, J., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 7S-13S.
  • Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal.
  • Ritchie, T. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8249-8266.
  • Maryunina, K. Y., et al. (2022).
  • Diflunisal. PubChem - NIH.
  • Scott, J. S., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Bioisosteric Replacements. Chem-Space.
  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.
  • Direct synthesis of fluorinated heteroarylether bioisosteres. (2013). Tel Aviv University.
  • Vidal-Pinheiro, D., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 26(16), 4983.
  • Physicochemical properties of 2,4-Difluorobenzylamine. Benchchem.
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin
  • 2,4-Difluorophenylboronic acid. PubChem.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign.
  • Bioisosterism. Drug Design Org.
  • 2,4-Difluorophenol. PubChem - NIH.
  • Application of Bioisosteres in Drug Design. (2012). University of California, San Diego.
  • O'Hagan, D. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(10), 1019-1029.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Cyclobutyl 2,4-difluorophenyl ketone (CAS No. 898791-26-9). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating system of laboratory safety. The procedures outlined herein are designed to comply with best practices for chemical waste management, with a particular focus on the challenges posed by fluorinated organic compounds.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is essential. This initial assessment forms the basis of our entire safety and disposal protocol.

1.1. Chemical Identity and Properties

This compound is a fluorinated aromatic ketone. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties and dictates the required disposal considerations.

PropertyValueSource
IUPAC Name cyclobutyl-(2,4-difluorophenyl)methanone[1]
CAS Number 898791-26-9[1]
Molecular Formula C₁₁H₁₀F₂O[1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]

1.2. Hazard Analysis

The primary documented hazard is acute toxicity upon ingestion. However, based on data from structurally similar fluorinated and ketone-containing compounds, we must also anticipate other potential hazards as a matter of prudent laboratory practice.

  • H302: Harmful if swallowed. [1]

  • Potential for Irritation: Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This stability means that fluorinated compounds like this ketone can be highly resistant to natural degradation, earning them the moniker "forever chemicals" in a broader context.[4][5] Improper disposal can lead to long-term environmental contamination. This chemical stability is the primary reason that specialized disposal methods are required.

Pre-Disposal: In-Lab Waste Management

Proper management of the waste stream begins the moment the chemical is deemed "waste." Adherence to these steps prevents accidental exposure and ensures the waste is ready for compliant collection.

2.1. Containerization Select a waste container that is in good condition, free of leaks or rust, and chemically compatible with the ketone.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid to prevent the release of vapors.

2.2. Labeling Proper labeling is a critical, non-negotiable step. Every waste container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[6][7] The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .[6]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added.

2.3. Segregation of Waste Incompatible chemicals must never be mixed in the same waste container.[6][8] Store the waste container for this compound away from:

  • Strong acids

  • Strong bases

  • Oxidizing agents[9]

  • Reducing agents[9]

Store the container in a designated satellite accumulation area within the lab, preferably in a well-ventilated location and within secondary containment to control any potential leaks.[6]

Step-by-Step Disposal Protocol

The final disposal of this compound must be handled by a licensed hazardous waste management service or your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [7][10]

Workflow for Disposal:

G cluster_0 In-Laboratory Protocol cluster_1 External Disposal Protocol A Waste Generation (this compound) B 1. Containerize Select compatible, sealed container. A->B C 2. Label 'Hazardous Waste' with full chemical name. B->C D 3. Segregate Store away from incompatible materials. C->D E 4. Store Securely In designated satellite accumulation area. D->E F 5. Schedule Pickup Contact EHS or licensed waste vendor. E->F G 6. Professional Disposal (Off-site) F->G H Preferred Method: High-Temperature Incineration (>1,000°C) G->H I Alternative Method: Hazardous Waste Landfill G->I caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Classification: This material must be managed as a hazardous waste stream.

  • Collection Request: Once the container is full or the waste is no longer being generated, schedule a pickup through your institution's EHS department or a contracted hazardous waste disposal service.[10]

  • Recommended Disposal Technology: The most effective and environmentally sound method for destroying fluorinated organic compounds is high-temperature incineration .[4][5] This process utilizes extremely high temperatures (often >1000°C) and sufficient residence times to break the stable carbon-fluorine bonds, which is a key consideration outlined in EPA guidance for similar substances.[4][11]

  • Alternative Disposal Technology: In some cases, disposal in a permitted hazardous waste landfill is an option.[5] However, this method only contains the substance rather than destroying it and is therefore less preferable.[5]

  • Empty Container Disposal: Any container that held pure or concentrated this compound is also considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[6] The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash.

Emergency Procedures for Spills

All personnel must be trained on proper spill response. In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult glove manufacturer data for specifics), and a lab coat.[12]

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.

  • Contain and Clean: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[6][10]

  • Report: For large spills or any spill that cannot be managed by laboratory personnel, evacuate the area and immediately contact your institution's EHS or emergency response team.[10]

By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2020). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Component B. Carl ROTH. [Link]

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling Cyclobutyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Cyclobutyl 2,4-difluorophenyl ketone (CAS No. 898791-26-9). As a compound with significant irritant and acute toxicity hazards, adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals who may handle this substance.

Foundational Safety: Understanding the Hazard Profile

Before any handling operations commence, a thorough understanding of the specific risks associated with this compound is mandatory. The primary hazards, as identified in supplier Safety Data Sheets (SDS), stem from its irritant properties and potential for harm upon exposure.[1][2][3]

The Globally Harmonized System (GHS) classification for this chemical dictates the minimum level of protection required.[1] The key hazard statements associated with this and structurally similar ketones are summarized below.

Hazard ClassificationGHS Hazard CodeDescription of RiskImplication for PPE
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3]Prevents accidental ingestion through hand-to-mouth contact.
Skin IrritationH315Causes skin irritation.[2][3]Requires chemical-resistant gloves and protective clothing.
Serious Eye IrritationH319Causes serious eye irritation.[2][3]Mandates the use of chemical splash goggles.
Respiratory IrritationH335May cause respiratory irritation.[2][3]Requires handling in a ventilated area, primarily a fume hood.

These classifications are not merely procedural; they are a direct reflection of the compound's chemical reactivity with biological tissues. The difluorophenyl moiety can enhance the electrophilicity of the ketone, potentially leading to reactions with biological nucleophiles in the skin, eyes, and respiratory tract, causing irritation and damage.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE approach is required to mitigate the identified risks. The selection of each component is a deliberate choice driven by the specific hazards of this compound.

Primary Engineering Control: The Chemical Fume Hood

The first line of defense is not worn, but engineered. All handling of this compound must be performed inside a certified chemical fume hood. [3] This is non-negotiable. The hood's constant airflow protects the user from inhaling vapors or fine powders, directly addressing the H335 respiratory irritation hazard.[3][4]

Essential PPE for Direct Handling
  • Eye and Face Protection : Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[2][3] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Due to the H315 skin irritation hazard, chemical-resistant gloves are mandatory.[2] Not all glove materials offer the same protection against ketones.

    • Recommended : Butyl or Viton™ gloves generally offer excellent resistance to ketones.[8]

    • Acceptable for short-term use : Neoprene may be suitable, but always check the manufacturer's specific breakthrough time data.

    • Not Recommended : Nitrile and natural latex gloves often provide poor resistance to ketones and should be avoided for direct or prolonged contact.[8] Always double-glove if handling larger quantities or for extended periods.

  • Body Protection : A flame-resistant laboratory coat is the minimum requirement. For operations with a higher risk of spills or splashes, such as transfers of large quantities, chemical-resistant coveralls or an apron should be worn over the lab coat.[4][7] Ensure all skin is covered.

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting. For added protection during material transfer, consider chemical-resistant shoe covers .[6]

Procedural Guidance: Operational and Disposal Plans

Trust in safety protocols is built on clear, repeatable procedures. The following workflows provide a self-validating system for handling this compound from receipt to disposal.

Experiment Preparation and PPE Donning Sequence

This sequence is designed to prevent contamination of the user and the laboratory environment.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Prep 1. Verify Fume Hood Certification is Current Gather 2. Gather All Chemicals & Equipment Prep->Gather Don_Coat 3. Don Lab Coat & Footwear Gather->Don_Coat Don_Goggles 4. Don Chemical Splash Goggles Don_Coat->Don_Goggles Don_Gloves 5. Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 6. Don Outer Gloves (if double-gloving) Don_Gloves->Don_Outer_Gloves Final_Check 7. Final Check: No Exposed Skin Don_Outer_Gloves->Final_Check

Caption: PPE Donning Sequence Before Handling.

Safe Handling and Experimental Workflow

This protocol minimizes exposure during the experimental process.

G cluster_workflow Handling Workflow (Inside Fume Hood) Start Start: Position all items at least 6 inches inside hood Weigh 1. Weigh Compound into a tared, sealed container Start->Weigh Transfer 2. Perform liquid transfers with care to avoid splashes Weigh->Transfer Reaction 3. Keep reaction vessel covered or under reflux Transfer->Reaction End End: Close all containers before removing from hood Reaction->End

Caption: Core Experimental Workflow Inside a Fume Hood.

Decontamination and PPE Doffing Sequence

Proper removal of PPE is as critical as proper donning to prevent exposure.

  • Decontaminate Gross Spills : Before exiting the fume hood, decontaminate any visible contamination on outer gloves or equipment.

  • Remove Outer Gloves : Peel off the outer gloves without touching the external surface with your bare inner glove. Dispose of them in the designated hazardous waste container.

  • Exit Hood & Remove Lab Coat : Step away from the immediate work area. Remove your lab coat, turning it inside out as you do, and hang it in its designated area or place it in a laundry bin if contaminated.

  • Remove Goggles/Face Shield : Remove eye and face protection.

  • Remove Inner Gloves : Remove the final pair of gloves, again without touching the outside surface with bare skin. Dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[2][4]

Spill and Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Spill Response :

    • Alert others in the area.

    • If the spill is large, evacuate the lab.

    • For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[9] Avoid generating dust.[4]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Waste Disposal Workflow : Improper disposal is a serious compliance violation.[9] All contaminated items (gloves, pipette tips, absorbent paper, empty containers) must be disposed of as hazardous chemical waste.

G Waste Waste Generated (Gloves, Tips, Excess Reagent) Container Place into a dedicated, sealed, and clearly labeled Hazardous Waste Container Waste->Container Log Log the waste addition in the laboratory waste log Container->Log Storage Store the container in a designated satellite accumulation area Log->Storage Pickup Arrange for pickup by a licensed hazardous waste disposal service Storage->Pickup

Caption: Hazardous Waste Disposal Pathway.

By integrating this expert-validated knowledge of hazards with meticulous operational procedures, you create a robust safety system that protects you, your colleagues, and your research.

References

  • This compound Safety Information . Fluorochem.

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency.

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services.

  • Safety Data Sheet . Sigma-Aldrich.

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy.

  • Components of Personal Protective Equipment . Pesticide Environmental Stewardship.

  • Personal Protective Equipment (PPE) Glove Chart . University of Tennessee, Knoxville.

  • Safety Data Sheet - Cyclobutyl phenyl ketone . CymitQuimica.

  • Safety Data Sheet - Cyclobutyl 2-methoxyphenyl ketone . Fluorochem.

  • Safety Data Sheet . ChemPoint.com.

  • Safety Data Sheet - Cyclobutanone . Fisher Scientific.

  • Safety Data Sheet - Cyclotene Anhydrous Natural . Advanced Biotech.

  • Safety Data Sheet - 1-[2-(Difluoromethyl)cyclobutyl]methanamine . AK Scientific, Inc.

  • Navigating the Disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Guide for Laboratory Professionals . Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.